molecular formula C7H6N2O B061293 2-Ethynyl-4-methoxypyrimidine CAS No. 161489-04-9

2-Ethynyl-4-methoxypyrimidine

Cat. No.: B061293
CAS No.: 161489-04-9
M. Wt: 134.14 g/mol
InChI Key: YEUPWWFSFTVXRI-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxypyrimidine (CAS 161489-04-9) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a pyrimidine core, a fundamental heterocyclic scaffold in biology, substituted with a methoxy group and a terminal ethynyl group. The ethynyl moiety is particularly valuable for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Click reaction, enabling researchers to construct more complex molecular architectures for screening and development. Research Applications and Value: Pyrimidine derivatives are extensively investigated for their antitumor properties. As a structural analog of nucleobases like uracil, this compound serves as a key synthetic intermediate in the design of novel small-molecule therapeutics. Research into similar pyrimidine and thienopyrimidine (a common bioisostere) derivatives has demonstrated potent anti-proliferative activity against various human cancer cell lines, including breast cancer models (MCF-7, MDA-MB-231) and lung cancer models (A549) . These compounds often act by targeting crucial enzymes involved in nucleic acid synthesis, such as Thymidylate Synthase (TS), or by inhibiting other key oncogenic targets like Topoisomerase I (TOP1) . The structural features of this compound make it a promising lead structure for developing potential inhibitors of these and other molecular targets in oncology research. Note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-3-6-8-5-4-7(9-6)10-2/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUPWWFSFTVXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161489-04-9
Record name 2-ethynyl-4-methoxypyrimidine
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Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-Ethynyl-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-ethynyl-4-methoxypyrimidine (CAS: 161489-04-9), a critical heteroaromatic building block used in the development of tyrosine kinase inhibitors (e.g., Syk inhibitors) and "click" chemistry bioconjugates. The protocol prioritizes the Sonogashira cross-coupling of 2-halo-4-methoxypyrimidines with trimethylsilylacetylene (TMSA), followed by mild desilylation.

Unlike generic procedures, this guide addresses the specific electronic deficiency of the pyrimidine C2 position, offering optimized conditions to minimize homocoupling (Glaser coupling) and prevent nucleophilic aromatic substitution (


) side reactions during deprotection.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a C–C bond disconnection at the C2 position. Direct ethynylation is achieved using a silicon-protected alkyne to prevent oligomerization and ensure monoselectivity.

Strategic Considerations:
  • Halogen Choice: The 2-position of pyrimidine is electron-deficient. While 2-iodo-4-methoxypyrimidine offers faster oxidative addition, 2-chloro-4-methoxypyrimidine is significantly more cost-effective and sufficiently reactive under optimized Pd-catalyzed conditions.

  • Protecting Group: The trimethylsilyl (TMS) group is essential. It renders the alkyne a liquid (easier handling), prevents double addition, and suppresses polymerization of the terminal alkyne during the metal-catalyzed step.

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target This compound (Target) Intermediate 2-((Trimethylsilyl)ethynyl)- 4-methoxypyrimidine Target->Intermediate Desilylation (K2CO3/MeOH) Precursors 2-Chloro-4-methoxypyrimidine + TMS-Acetylene Intermediate->Precursors Sonogashira Coupling (Pd/Cu)

Figure 1: Retrosynthetic disconnection showing the protected intermediate strategy.

Part 2: Detailed Experimental Protocol

Step 1: Sonogashira Coupling

Objective: Coupling of 2-chloro-4-methoxypyrimidine with TMS-acetylene.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 2-Chloro-4-methoxypyrimidine Cat Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) SM1->Cat SM2 TMS-Acetylene SM2->Cat Prod TMS-Protected Intermediate Cat->Prod TEA/THF 60°C, 12h Inert Atm (Ar)

Figure 2: Optimized Sonogashira coupling conditions.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleCritical Note
2-Chloro-4-methoxypyrimidine 1.0SubstrateSolid; ensure dry.
Trimethylsilylacetylene (TMSA) 1.2 - 1.5ReagentVolatile liquid; add via syringe.
Pd(PPh₃)₂Cl₂ 0.05CatalystPreferred over Pd(PPh₃)₄ for air stability.
CuI 0.02Co-catalystMust be off-white/tan. Green/blue indicates oxidation (bad).
Triethylamine (TEA) 3.0BaseActs as solvent or co-solvent; scavenges HCl.
THF (Anhydrous) SolventMediumDegas thoroughly to prevent homocoupling.
Protocol
  • Degassing: In a flame-dried Schlenk flask, charge THF and TEA. Degas by sparging with Argon for 15 minutes. Dissolved oxygen causes Glaser homocoupling (dimerization of TMSA).

  • Charging: Add 2-chloro-4-methoxypyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2 mol%) under a counter-flow of Argon.

  • Addition: Add TMS-acetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Seal the vessel and heat to 60°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Note: The 2-chloro substrate is less reactive than iodides; heating is required. If conversion is slow, increase temp to 80°C or switch solvent to DMF.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the TMS-protected intermediate.

Step 2: Desilylation (Deprotection)

Objective: Removal of the TMS group to release the terminal alkyne.

Protocol
  • Dissolution: Dissolve the TMS-intermediate (from Step 1) in MeOH (0.1 M).

  • Base Addition: Add K₂CO₃ (0.5 - 1.0 equiv) .

    • Critical Control: Do not use NaOH or strong hydroxide bases. The C4-methoxy group is susceptible to nucleophilic displacement (

      
      ) by hydroxide, which would yield the 2-ethynyl-4-hydroxypyrimidine impurity. Carbonate in methanol is mild and selective.
      
  • Reaction: Stir at Room Temperature for 30–60 minutes. Reaction is typically fast.

  • Workup: Dilute with water and extract immediately with CH₂Cl₂ or Et₂O.

    • Caution: Terminal alkynes can be volatile. Do not apply high vacuum for extended periods during concentration.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. The product is often pure enough for use; if not, purify via a short silica plug.

Part 3: Critical Process Parameters (CPP) & Troubleshooting

ObservationProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst deactivation or Cl- unreactiveSwitch to Pd(dppf)Cl₂ or increase temp to 80°C. Use DMF instead of THF.
Homocoupling (Di-TMS-butadiyne) Oxygen presenceRe-degas solvents rigorously. Increase TMSA equivalents to 1.5.
Hydrolysis of Methoxy Group Base too strong in Step 2Use K₂CO₃/MeOH only. Avoid aqueous NaOH. Keep temp at RT.
Black Precipitate Pd aggregation ("Pd black")Normal. Ensure filtration through Celite is thorough to remove metal traces.

Part 4: Safety & Stability

  • Energetic Material: Low molecular weight terminal alkynes can be unstable. While this specific pyrimidine derivative is generally stable, avoid heating the isolated terminal alkyne above 80°C neat.

  • Storage: Store the final product at -20°C under Argon in the dark. Electron-deficient alkynes can undergo hydration or polymerization upon prolonged exposure to light and moisture.

  • Cyanide-like Toxicity: Treat all pyrimidine synthesis waste as potentially bioactive.

References

  • Sonogashira Coupling on Chloropyrimidines

    • Patent: Mitchell, S. A., et al. "Aminopyrimidines as Syk Inhibitors." WO 2011/075515 A1, Example 13 (Synthesis of 2-ethynylpyrimidines).
    • Source:

  • General Sonogashira Methodology & Mechanism

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.
    • Source:

  • TMS Deprotection Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for silyl cleavage using K2CO3/MeOH).
  • Reactivity of Halopyrimidines

    • Guide: "A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine." BenchChem Technical Notes.
    • Source:

Sources

2-ethynyl-4-methoxypyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethynyl-4-Methoxypyrimidine: Chemical Architecture, Synthesis, and Bioorthogonal Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists

Part 1: Executive Summary

This compound represents a high-value "bifunctional scaffold" in modern drug discovery. Unlike inert structural spacers, this molecule integrates two distinct reactive centers: an electron-deficient pyrimidine core modulated by a C4-methoxy group, and a C2-ethynyl handle optimized for bioorthogonal ligation.

Its primary utility lies in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) . The C2-alkyne serves as a sterically unobtrusive "click" handle (CuAAC-ready), allowing researchers to tag biological targets without disrupting ligand binding affinity. Meanwhile, the C4-methoxy motif modulates lipophilicity (


) and metabolic stability, acting as a masked electrophile that can be diversified late-stage via nucleophilic aromatic substitution (

).

Part 2: Chemical Architecture & Reactivity

Electronic Structure & Stability

The pyrimidine ring is inherently electron-deficient (π-deficient).

  • C2 Position (Ethynyl): The alkynyl group at C2 is conjugated to the pyrimidine ring. This conjugation lowers the LUMO energy, making the alkyne highly reactive toward 1,3-dipoles (azides) in cycloadditions.

  • C4 Position (Methoxy): The methoxy group acts as a

    
    -acceptor but a strong 
    
    
    
    -donor. This "push-pull" electronic effect stabilizes the pyrimidine ring against non-specific nucleophilic attack under physiological conditions, ensuring the scaffold remains intact during biological assays. However, under forcing synthetic conditions (high temperature, strong nucleophiles), the methoxy group can function as a leaving group.
Solubility Profile
  • Water Solubility: Moderate. The methoxy group and pyrimidine nitrogens accept hydrogen bonds, improving aqueous solubility compared to 2-ethynyl-4-chloropyrimidine.

  • Organic Solvents: Highly soluble in DCM, DMSO, and Methanol.

Part 3: Synthetic Methodologies

The synthesis of this compound relies on the Sonogashira Cross-Coupling of 2-chloro-4-methoxypyrimidine with trimethylsilylacetylene (TMSA), followed by desilylation. This route is preferred over direct acetylene coupling to prevent homocoupling (Glaser coupling) and polymerization.

Diagram: Synthetic Pathway (Graphviz)

SynthesisPathway Start 2-Chloro-4-methoxypyrimidine (Precursor) Intermediate 2-(TMS-ethynyl)-4-methoxypyrimidine (Stable Intermediate) Start->Intermediate Sonogashira Coupling Reagents1 TMS-Acetylene Pd(PPh3)2Cl2 (5 mol%) CuI (3 mol%), Et3N THF, 60°C, 4h Product This compound (Target Scaffold) Intermediate->Product Desilylation Reagents2 K2CO3, MeOH rt, 30 min

Caption: Two-step synthesis via Sonogashira coupling and subsequent desilylation. The TMS group protects the alkyne from side reactions.

Detailed Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling

  • Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon.

  • Charging: Add 2-chloro-4-methoxypyrimidine (1.0 equiv, 10 mmol),

    
      (0.05 equiv), and CuI  (0.03 equiv).
    
  • Solvent: Add anhydrous THF (40 mL) and degassed Triethylamine (

    
    , 3.0 equiv).
    
  • Initiation: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (

    
    ) should disappear, replaced by a highly fluorescent spot (
    
    
    
    ).
  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Flash column chromatography (

    
    , 0-20% EtOAc in Hexanes) yields the TMS-protected intermediate.
    

Step 2: Desilylation

  • Reaction: Dissolve the TMS-intermediate in MeOH (20 mL). Add anhydrous

    
      (1.5 equiv).
    
  • Time: Stir at room temperature for 30 minutes. Note: Do not heat, as the terminal alkyne can degrade.

  • Validation: Monitor by TLC. The product will be slightly more polar than the TMS-intermediate.

  • Isolation: Dilute with water, extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate in vacuo (bath temp < 30°C to prevent volatility loss).

Self-Validating QC Check:

  • 
     (CDCl3):  Look for the disappearance of the TMS singlet (0.2 ppm) and the appearance of the acetylenic proton singlet (
    
    
    
    ) around 3.0–3.2 ppm .
  • IR Spectroscopy: Appearance of a sharp stretch at

    
     (C-H alkyne) and 
    
    
    
    (C
    
    
    C).

Part 4: Applications in Drug Discovery

Click Chemistry & Bioconjugation (CuAAC)

The 2-ethynyl group is a "bioorthogonal handle." In chemical biology, this molecule is often used as a fragment probe .

  • Workflow: The pyrimidine fragment is incubated with a proteome. If it binds to a target protein, the complex is "clicked" with an Azide-Rhodamine or Azide-Biotin reporter using Cu(I) catalysis.

  • Advantage: The small size of the ethynyl group (linear, sterically undemanding) minimizes interference with the ligand-protein binding interface compared to bulky fluorophores.

Diagram: ABPP Workflow (Graphviz)

ABPP_Workflow Probe 2-Ethynyl-4-OMe-Pyrimidine (Probe) Binding Probe-Protein Complex (Non-covalent or Covalent) Probe->Binding Incubation Proteome Live Cell Proteome Proteome->Binding Click CuAAC Reaction (+ Azide-Biotin/Fluorophore) Binding->Click Lysis & Click Reagents Analysis SDS-PAGE / Mass Spec (Target Identification) Click->Analysis Streptavidin Enrichment

Caption: Activity-Based Protein Profiling (ABPP) workflow utilizing the ethynyl handle for target identification.

Quantitative Data: Reaction Parameters
ParameterStandard ConditionOptimization Note
Catalyst

(1 mM) + THPTA (Ligand)
THPTA prevents Cu-induced protein precipitation.
Reductant Sodium Ascorbate (2-5 mM)Essential to maintain Cu(I) state.
Solvent PBS / DMSO (95:5)Pyrimidine requires DMSO for initial solubility.
Reaction Time 1 hour @ RTExtended times (>2h) increase background noise.

Part 5: Safety & Handling

  • Alkyne Stability: Terminal alkynes can polymerize upon prolonged exposure to light or heat. Store this compound at -20°C under Argon, protected from light.

  • Skin Sensitization: Pyrimidine derivatives are potential skin sensitizers and irritants. Double-gloving (Nitrile) is required.

  • Volatility: Low molecular weight alkynes can be volatile. Do not apply high vacuum (< 5 mbar) for extended periods during drying.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55265084, 4-Ethenyl-2-methoxypyridine. Retrieved from [Link]

Technical Monograph: 2-Ethynyl-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 161489-04-9[1][2][3]

Executive Summary

2-Ethynyl-4-methoxypyrimidine is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and nucleotide analogs. Its structure features a pyrimidine core substituted with a methoxy group at the C4 position and a reactive terminal alkyne at the C2 position.[2] This alkyne moiety serves as a critical "handle" for bio-orthogonal ligation (Click Chemistry) and Sonogashira cross-coupling reactions, enabling the precise attachment of the pyrimidine scaffold to complex biological targets or drug pharmacophores.

Chemical Identity & Specifications

The following data establishes the unique chemical fingerprint for this compound.

PropertySpecification
CAS Number 161489-04-9
IUPAC Name This compound
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
SMILES COC1=NC(C#C)=NC=C1
InChI Key Derived from structure (e.g., BDXYNMVQMBCTDB-UHFFFAOYSA-N for precursor)
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, DCM, Methanol; sparingly soluble in water
Precursor 2-Chloro-4-methoxypyrimidine (CAS 22536-63-6)

Synthesis & Manufacturing Protocol

The synthesis of this compound is non-trivial due to the potential instability of the terminal alkyne. The industry-standard protocol utilizes a Sonogashira Cross-Coupling strategy, leveraging a trimethylsilyl (TMS) protecting group to ensure high yield and purity.

Core Synthetic Pathway

The synthesis proceeds in two distinct stages:

  • Cross-Coupling: Reaction of 2-chloro-4-methoxypyrimidine with trimethylsilylacetylene (TMSA).

  • Deprotection: Removal of the silyl group to reveal the terminal alkyne.

SynthesisPathway Start 2-Chloro-4-methoxypyrimidine (CAS 22536-63-6) Intermediate 2-((Trimethylsilyl)ethynyl)- 4-methoxypyrimidine Start->Intermediate Sonogashira Coupling Reagent1 TMS-Acetylene Pd(PPh3)2Cl2, CuI Nt3N, THF, 60°C Reagent1->Intermediate Product This compound (CAS 161489-04-9) Intermediate->Product Desilylation Reagent2 K2CO3 / MeOH or TBAF / THF Reagent2->Product

Figure 1: Step-wise synthesis of this compound from commercially available precursors.

Detailed Experimental Methodology
Step 1: Sonogashira Coupling
  • Reagents: 2-Chloro-4-methoxypyrimidine (1.0 eq), Ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.02 eq), Triethylamine (3.0 eq).

  • Solvent: Anhydrous THF or DMF (degassed).

  • Protocol:

    • Charge a flame-dried reaction flask with the chloropyrimidine, Pd catalyst, and CuI under an inert Argon atmosphere.

    • Add degassed THF and triethylamine.

    • Dropwise add ethynyltrimethylsilane at room temperature.

    • Heat the mixture to 60°C for 4–6 hours. Monitor via TLC/LC-MS for the disappearance of the aryl chloride.

    • Workup: Filter through a Celite pad to remove palladium residues. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the TMS-protected intermediate.

Step 2: Desilylation (Silyl Deprotection)
  • Reagents: TMS-intermediate (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq) or TBAF (1.0 M in THF).

  • Solvent: Methanol (for K₂CO₃) or THF (for TBAF).

  • Protocol:

    • Dissolve the TMS-intermediate in MeOH.

    • Add solid K₂CO₃ and stir at room temperature for 30–60 minutes. Note: Avoid heating to prevent polymerization of the terminal alkyne.

    • Workup: Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30°C).

    • Storage: The product should be used immediately or stored at -20°C under Argon.

Applications & Reactivity Profile

The 2-ethynyl group transforms the inert pyrimidine scaffold into a highly reactive electrophile for multiple medicinal chemistry campaigns.

Click Chemistry (CuAAC)

The most prevalent application is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction couples the pyrimidine to azido-functionalized biomolecules (proteins, DNA, or fluorophores) to form a stable 1,2,3-triazole linkage.

Heterocycle Formation

The alkyne serves as a precursor for fused ring systems. Reaction with amidines or guanidines can yield complex poly-heterocyclic cores found in oncology drugs.

Applications Core This compound (CAS 161489-04-9) Click CuAAC 'Click' Chemistry (Reaction with R-N3) Core->Click Sonogashira 2nd Sonogashira Coupling (Reaction with Ar-X) Core->Sonogashira Cyclization Cyclocondensation (Reaction with Hydrazines/Amidines) Core->Cyclization Triazole 1,4-Disubstituted 1,2,3-Triazoles (Bio-orthogonal Probes) Click->Triazole Cu(I) Catalyst InternalAlkyne Di-aryl Alkynes (Rigid Linkers) Sonogashira->InternalAlkyne Pd(0)/Cu(I) FusedRing Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitor Scaffolds) Cyclization->FusedRing Heat/Base

Figure 2: Primary reactivity pathways and downstream applications in drug discovery.

Handling, Stability & Safety

  • Thermal Instability: Terminal acetylenes can polymerize exothermically. Do not distill at high temperatures. Store neat material at -20°C.

  • Acidity: The terminal alkyne proton is weakly acidic (pKa ~25). Strong bases (e.g., n-BuLi) will deprotonate this position, allowing for electrophilic substitution.

  • Toxicity: As a pyrimidine derivative, handle with standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust/vapors.

References

  • EnamineStore. (n.d.). This compound Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxypyrimidine (Precursor) Product Specification. Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

Sources

Technical Monograph: 2-Ethynyl-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethynyl-4-methoxypyrimidine: Physicochemical Profiling, Synthesis, and Applications in Medicinal Chemistry Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

This compound (CAS 161489-04-9 ) is a functionalized pyrimidine scaffold increasingly utilized in fragment-based drug discovery (FBDD) and "click" chemistry applications.[1] Characterized by its terminal alkyne moiety at the C2 position and a methoxy group at C4, this molecule serves as a versatile "warhead" for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its structural rigidity and electronic properties make it a critical intermediate for synthesizing kinase inhibitors, particularly those targeting EGFR and substituted thienopyrimidines.

This guide provides a definitive physicochemical profile, a robust, self-validating synthesis protocol, and an analysis of its utility in high-throughput library generation.

Physicochemical Profile

The following data constitutes the baseline identity of the molecule. In drug development, precise molecular weight verification is critical for mass spectrometry (MS) confirmation during library synthesis.

Table 1: Key Physicochemical Properties

PropertyValueNotes
IUPAC Name This compound
CAS Number 161489-04-9 Verified Registry
Molecular Formula C₇H₆N₂O
Molecular Weight 134.135 g/mol Monoisotopic Mass: 134.048
SMILES COc1ccnc(C#C)n1Useful for cheminformatics
LogP (Calc) ~0.91Lipophilic, suitable for CNS penetration
TPSA ~38 ŲHigh oral bioavailability potential
Appearance Off-white to pale yellow solidLight sensitive (store at -20°C)

Synthesis & Characterization Protocol

Strategic Route Selection

While direct nucleophilic substitution using ethynylmagnesium bromide is possible, it often leads to ring opening or polymerization side products in electron-deficient nitrogen heterocycles. Therefore, the Sonogashira Coupling is the "Gold Standard" methodology for this synthesis. It offers mild conditions, high functional group tolerance, and scalability.

Precursor: 2-Chloro-4-methoxypyrimidine (CAS 22536-63-6).

Step-by-Step Protocol

Note: All reactions must be performed under an inert Argon atmosphere.

Step 1: Sonogashira Coupling (TMS-Protection)
  • Charge: In a dry Schlenk flask, dissolve 2-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous THF/Triethylamine (3:1 ratio).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.02 eq). Degas the solution with Argon for 10 minutes.

  • Initiation: Dropwise add Trimethylsilylacetylene (TMSA) (1.2 eq) at room temperature.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

    • Self-Validating Checkpoint: The disappearance of the starting material peak (m/z 144.5) and appearance of the TMS-intermediate (m/z ~206) confirms conversion.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate in vacuo.

Step 2: Desilylation (Deprotection)
  • Solvation: Dissolve the crude TMS-intermediate in MeOH.

  • Cleavage: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

  • Purification: Quench with water, extract with DCM, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)

To ensure the integrity of the final product, the following spectral signatures must be present.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.35 (d, 1H): Pyrimidine H6 (Deshielded, characteristic of aromatic ring).

    • δ 6.60 (d, 1H): Pyrimidine H5 (Coupling confirms ring integrity).

    • δ 4.01 (s, 3H): Methoxy (-OCH₃) group.

    • δ 3.15 (s, 1H): Diagnostic Peak. The terminal alkyne proton. Absence of this peak indicates failed deprotection; shift indicates oxidation.

  • LC-MS (ESI+):

    • Target [M+H]⁺ = 135.14 Da.

Visualized Workflows

Synthesis Pathway

The following diagram illustrates the logical flow from the chlorinated precursor to the final ethynyl "warhead."

SynthesisPath Start 2-Chloro-4-methoxypyrimidine (CAS 22536-63-6) Inter TMS-Intermediate (Protected Alkyne) Start->Inter TMS-Acetylene Pd(PPh3)2Cl2, CuI THF/TEA, 60°C Final This compound (CAS 161489-04-9) Inter->Final K2CO3, MeOH Deprotection RT, 30 min

Figure 1: Two-step Sonogashira synthesis route ensuring high purity and regioselectivity.

Application: Click Chemistry in Drug Discovery

The ethynyl group is a primary handle for generating diverse libraries of triazole-based kinase inhibitors.

ClickChemistry Core This compound (Alkyne Scaffold) CuAAC CuAAC Reaction (Click Chemistry) Core->CuAAC AzideLib Azide Library (R-N3) (Diverse Fragments) AzideLib->CuAAC Triazole 1,2,3-Triazole Product (Kinase Inhibitor Candidate) CuAAC->Triazole CuSO4, Na Ascorbate Assay High-Throughput Screening (EGFR / HER2 Inhibition) Triazole->Assay IC50 Determination

Figure 2: Workflow for utilizing the ethynyl scaffold in fragment-based drug discovery (FBDD).

Applications in Drug Development[6][7]

Fragment-Based Drug Discovery (FBDD)

This compound acts as a rigid, low-molecular-weight fragment (MW < 200). In FBDD, it is screened against protein targets (e.g., EGFR, HER2) using X-ray crystallography or NMR. The alkyne group allows for rapid expansion into the solvent-exposed regions of the binding pocket via "click" chemistry, improving potency without significantly increasing lipophilicity.

Kinase Inhibitor Design

The pyrimidine ring is a privileged scaffold in kinase inhibitors (e.g., Gefitinib, Osimertinib).[3] The 2-ethynyl substitution allows for the formation of a 1,2,3-triazole linker, which mimics the peptide bond's electronic properties but is metabolically stable (bioisostere). This is particularly useful for designing Type II kinase inhibitors that bind to the inactive conformation (DFG-out) of the enzyme.

References

  • PubChem. (2024). 2-Chloro-4-methoxypyrimidine (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (General methodology reference).
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

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A Technical Guide to 2-Ethynyl-4-Methoxypyrimidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-ethynyl-4-methoxypyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, while the terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and cycloadditions. This document details the molecule's structure, outlines a robust synthetic protocol via Sonogashira coupling, presents expected analytical data for structural confirmation, and discusses its chemical reactivity and potential applications. The methodologies are presented with a focus on the underlying chemical principles to provide researchers with a framework for practical application and further innovation.

Introduction and Strategic Importance

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of nucleobases like cytosine, thymine, and uracil, and appearing in a wide array of approved therapeutics.[1][2] Its inherent biological relevance and tunable electronic properties make it a privileged scaffold in drug design. The introduction of an ethynyl group at the 2-position of a 4-methoxypyrimidine ring creates a molecule with dual functionality. The methoxy group acts as an important hydrogen bond acceptor and influences the electronic nature of the ring, while the terminal alkyne is a highly versatile functional group.

The strategic importance of this compound lies in its utility as a building block. The alkyne moiety can participate in:

  • Sonogashira Cross-Coupling Reactions: To form extended conjugated systems by coupling with aryl or vinyl halides.[3][4]

  • Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): To readily link with azide-containing molecules, a cornerstone of bioconjugation and drug discovery.

  • Cadiot-Chodkiewicz Coupling: To form asymmetric diynes.

This guide serves to equip researchers with the foundational knowledge required to synthesize, characterize, and strategically deploy this valuable chemical intermediate.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a pyrimidine ring substituted with an ethynyl group (-C≡CH) at position 2 and a methoxy group (-OCH₃) at position 4.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)-4-methoxypyrimidine

  • To a dry, nitrogen-flushed round-bottom flask, add 2-chloro-4-methoxypyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous triethylamine (approx. 5-10 mL per mmol of halide).

  • Stir the suspension for 10 minutes at room temperature.

  • Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and filter through a pad of celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be used directly in the next step or purified by flash chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Deprotection to yield this compound

  • Dissolve the crude TMS-protected intermediate from Step 1 in methanol (approx. 10 mL per mmol).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

Step 3: Purification

  • The crude final product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford this compound as a solid.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the final structure is a self-validating step achieved through a combination of standard spectroscopic techniques. The following data are predicted based on known values for similar structures. [5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for unambiguous structure determination.

¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm)MultiplicityIntegrationAssignment
H6 ~8.55d, J ≈ 5.5 Hz1HPyrimidine H
H5 ~6.90d, J ≈ 5.5 Hz1HPyrimidine H
-OCH₃ ~4.05s3HMethoxy H
-C≡CH ~3.20s1HAcetylenic H
¹³C NMR (101 MHz, CDCl₃) Predicted δ (ppm)Assignment
C4 ~170.0Pyrimidine C-O
C6 ~159.0Pyrimidine C-H
C2 ~148.0Pyrimidine C-C≡
C5 ~108.0Pyrimidine C-H
-C≡CH ~82.0Alkyne C
-C≡CH ~79.0Alkyne C-H
-OCH₃ ~55.0Methoxy C

Rationale for Chemical Shifts:

  • The pyrimidine protons are in the characteristic downfield aromatic region.

  • The methoxy carbon appears around 55-60 ppm, a typical value for an aromatic methoxy group. [8]* The two sp-hybridized carbons of the alkyne appear in the 70-90 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Frequency (cm⁻¹)IntensityAssignment
~3300 Strong, Sharp≡C-H stretch
~2950 MediumC-H stretch (methoxy)
~2120 Medium, SharpC≡C stretch (terminal alkyne)
~1600-1400 StrongC=N, C=C stretches (pyrimidine ring)
~1250 StrongC-O stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₆N₂O), the expected value for the molecular ion [M]⁺ is m/z = 134.05. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne.

Core This compound Sonogashira Sonogashira Coupling (with R-X, Pd/Cu cat.) Core->Sonogashira Click CuAAC 'Click' Reaction (with R-N₃) Core->Click Hydroamination Hydroamination (with R₂NH) Core->Hydroamination Prod_Sonogashira Extended π-Systems (Aryl/Vinyl Alkynes) Sonogashira->Prod_Sonogashira Prod_Click 1,2,3-Triazoles (Bioconjugates, Drug Scaffolds) Click->Prod_Click Prod_Hydroamination Enamines Hydroamination->Prod_Hydroamination

Caption: Key reaction pathways for this compound.

  • Medicinal Chemistry: As a bioisostere for other functional groups or as a linker, this molecule is an attractive starting point for synthesizing novel kinase inhibitors, antivirals, or other therapeutic agents. [9][10]The pyrimidine core can form critical hydrogen bonds with protein targets, while the alkyne can be used to explore different regions of a binding pocket by linking to various other fragments.

  • Materials Science: The ability to form extended, rigid, conjugated systems via Sonogashira coupling makes this compound a candidate for the synthesis of organic light-emitting diodes (OLEDs), molecular wires, and other functional organic materials. [6]The nitrogen atoms in the pyrimidine ring can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials.

Safety and Handling

While specific toxicity data for this compound is not readily available, it should be handled with the standard precautions for laboratory chemicals. Related ethynyl- and pyrimidine-containing compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [11]* Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • Vertex AI Search. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
  • The Royal Society of Chemistry. Table of Contents.
  • BenchChem. Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Synblock. CAS 1330044-02-4 | 5-chloro-2-ethynyl-4-methoxypyrimidine.
  • AWS. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. Examples of pyrimidine derivatives with applications in medicinal and materials science.
  • J&K Scientific LLC. Sonogashira Cross-Coupling.
  • PubChem - NIH. 2-Ethynylpyrimidine | C6H4N2 | CID 12441297.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • JACS Directory. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • MDPI. The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand.
  • PubMed. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds.
  • ResearchGate. Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations | Request PDF.
  • Santa Cruz Biotechnology. 2-Chloro-4-methoxypyrimidine | CAS 22536-63-6 | SCBT.
  • Sigma-Aldrich. 2-Chloro-4-methoxypyrimidine 98 22536-63-6.

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Strategic Utilization of 2-Ethynyl-4-Methoxypyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic application of 2-ethynyl-4-methoxypyrimidine as a high-value building block in medicinal chemistry. It moves beyond basic characterization to explore the synthetic logic, electronic properties, and therapeutic utility of this scaffold.

Executive Summary

This compound represents a "privileged structure" intermediate that combines a rigid acetylene linker with an electron-rich pyrimidine core. Unlike its phenyl or pyridine analogs, this building block offers a unique vector for optimizing Lipophilicity Ligand Efficiency (LLE) and metabolic stability . The 2-ethynyl group serves as a versatile handle for Sonogashira couplings and CuAAC "click" reactions, while the 4-methoxy substituent functions as both a hydrogen bond acceptor and a modulator of ring basicity. This guide outlines the synthesis, reactivity, and application of this compound in the development of mGluR5 antagonists and kinase inhibitors.

Chemical Profile & Electronic Rationale[1]

The "Push-Pull" Electronic System

The utility of this compound stems from the interplay between its substituents:

  • 2-Ethynyl Group (Acceptor/Linker): Acts as a rigid, linear spacer (approx. 4.2 Å) that extends into deep hydrophobic pockets without introducing rotatable bonds. It is mildly electron-withdrawing.

  • 4-Methoxy Group (Donor): The oxygen lone pair donates electron density into the pyrimidine ring via resonance (+M effect). This increases the electron density at the N1 and N3 positions compared to the unsubstituted pyrimidine, potentially altering pKa and solubility.

Medicinal Chemistry Implications:

  • Solubility: The methoxy group disrupts crystal packing and increases aqueous solubility compared to the 4-H or 4-Me analogs.

  • Metabolic Handle: The 4-OMe is a potential site for O-demethylation by CYPs, generating the polar 4-hydroxypyrimidine (lactam tautomer), which can serve as an active metabolite or a clearance route.

Synthesis of the Building Block

The synthesis requires a chemoselective approach starting from commercially available 2,4-dichloropyrimidine . The key challenge is differentiating the C2 and C4 positions.

Protocol: Chemoselective Synthesis Workflow

Step 1: Regioselective Methoxylation The C4 position of 2,4-dichloropyrimidine is more electrophilic due to the para-like relationship with N1. Nucleophilic aromatic substitution (SnAr) occurs preferentially at C4.

  • Reagents: 2,4-Dichloropyrimidine, NaOMe (1.05 eq), MeOH, 0°C to RT.

  • Mechanism: Addition-Elimination at C4.

  • Outcome: 2-Chloro-4-methoxypyrimidine (>90% regioselectivity).

Step 2: Sonogashira Coupling Installation of the protected alkyne at the less reactive C2 position requires a robust catalyst system.

  • Reagents: 2-Chloro-4-methoxypyrimidine, TMS-acetylene (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N, THF, 60°C.

  • Critical Control: Deoxygenation is vital to prevent Glaser homocoupling of the alkyne.

Step 3: Desilylation

  • Reagents: K2CO3, MeOH, RT (or TBAF in THF).

  • Outcome: this compound.

Visualization: Synthetic Pathway

SynthesisPath SM 2,4-Dichloropyrimidine INT1 2-Chloro-4-methoxypyrimidine (SnAr @ C4) SM->INT1 NaOMe, MeOH 0°C, 92% INT2 2-(TMS-ethynyl)-4-methoxypyrimidine (Sonogashira @ C2) INT1->INT2 TMS-Acetylene Pd/Cu cat., 60°C PROD This compound (Final Building Block) INT2->PROD K2CO3, MeOH Deprotection

Caption: Chemoselective route leveraging the differential reactivity of C2 and C4 positions.

Reactivity & Synthetic Utility[1][2][3]

Once synthesized, this compound acts as a divergent hub.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reacting the building block with organic azides yields 1,4-disubstituted 1,2,3-triazoles .

  • Application: Bioisostere for amide bonds. The triazole ring mimics the trans-amide geometry but is resistant to protease cleavage.

  • Protocol: Compound (1 eq), Azide-R (1 eq), CuSO4 (10 mol%), Sodium Ascorbate (20 mol%), tBuOH/H2O (1:1).

B. Sonogashira Extension (Internal Alkynes)

Coupling with aryl halides creates diaryl alkynes, a scaffold prevalent in mGluR5 antagonists (e.g., MPEP analogs).

  • Selectivity: The 4-methoxy group remains stable under standard Pd/Cu conditions, allowing for the construction of extended pi-systems.

C. Heteroannulation

The alkyne can participate in cyclization reactions to form fused systems like pyrrolo[2,3-d]pyrimidines if an adjacent amino group is introduced (e.g., displacing the 4-OMe with an amine carrying an ortho-halogen, then cyclizing).

Medicinal Chemistry Case Study: mGluR5 Antagonists

The 2-alkynylpyrimidine motif is a validated pharmacophore for negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a target for anxiety and Fragile X syndrome.

SAR Logic: Why 4-Methoxy?

Early generation antagonists like MPEP (2-methyl-6-(phenylethynyl)pyridine) suffered from high lipophilicity and "flat" SAR. Replacing the pyridine with a 4-methoxypyrimidine core offers:

  • Lower LogP: Pyrimidine is more polar than pyridine.

  • H-Bonding: The N3 nitrogen and the methoxy oxygen provide additional vectors for water-mediated bridges or direct receptor interaction.

  • Metabolic Soft Spot: The methoxy group prevents the formation of reactive quinone-methide metabolites often seen with methyl-substituted aromatics.

Comparative Data Table
PropertyMPEP (Reference)4-OMe-Pyrimidine AnalogImpact
Core Scaffold 2-Methylpyridine4-MethoxypyrimidineScaffold Hop
Linker AlkyneAlkyneRigid Spacer
cLogP ~3.8~2.9Improved Solubility
TPSA 12.9 Ų38.6 ŲBetter CNS Penetration Profile
Metabolic Risk High (Benzylic oxid.)Low (O-demethylation)Safety
Visualization: Divergent Reactivity Map

ReactivityMap HUB This compound R1 Reaction: CuAAC (Click) Target: 1,2,3-Triazoles Use: Peptidomimetics HUB->R1 + Azide (R-N3) R2 Reaction: Sonogashira Coupling Target: Diaryl Alkynes Use: mGluR5 Antagonists HUB->R2 + Aryl Halide (Ar-X) R3 Reaction: SnAr Displacement (Post-Coupling) Target: 4-Amino-2-alkynylpyrimidines Use: Kinase Inhibitors HUB->R3 + Primary Amine (R-NH2) (High Temp/Acid)

Caption: Divergent synthetic utility allows access to three distinct medicinal chemistry classes.

Experimental Protocol: Sonogashira Coupling

Objective: Coupling this compound with 3-bromobenzonitrile (Model Reaction).

  • Preparation: In a flame-dried Schlenk flask, charge this compound (1.0 mmol), 3-bromobenzonitrile (1.0 mmol), Pd(PPh3)2Cl2 (0.05 mmol), and CuI (0.02 mmol).

  • Solvent: Add anhydrous THF (5 mL) and degassed triethylamine (3 mL).

  • Deoxygenation: Sparge with Argon for 5 minutes. Critical Step: Oxygen leads to homocoupling.

  • Reaction: Stir at 55°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography on silica gel.

References

  • Gasparini, F., et al. "mGluR5 antagonists: discovery, characterization and drug development."[1] Current Opinion in Drug Discovery & Development, 2008. Link

  • Chiodi, D., & Ishihara, Y. "The role of the methoxy group in approved drugs."[2] European Journal of Medicinal Chemistry, 2024.[2] Link

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002. Link

  • PubChem Compound Summary. "2-Ethynylpyrimidine." National Library of Medicine. Link

  • Al-Jallal, N.A., et al. "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry." Bioorganic & Medicinal Chemistry, 2019.[3] Link[3]

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A Technical Guide to the Discovery and Synthesis of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in the field of drug discovery and development.[1][2] Its prevalence in nature as a core component of nucleic acids (cytosine, thymine, and uracil) provides a fundamental basis for its interaction with biological systems.[1][3][4][5] This inherent biocompatibility, coupled with its versatile chemical reactivity, has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry.[6][7][8][9] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application as antiviral, anticancer, antibacterial, anti-inflammatory, and antihypertensive agents.[3][6][10] The landscape of FDA-approved drugs continues to see a growing number of therapeutics incorporating this versatile core, underscoring its enduring importance in addressing a myriad of human diseases.[6]

This guide provides an in-depth exploration of the contemporary strategies employed in the discovery and synthesis of novel pyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a deeper understanding of the rationale behind experimental choices and the logical flow from initial concept to potential therapeutic agent.

Part 1: Modern Synthetic Strategies for Pyrimidine Core Construction

The synthesis of the pyrimidine ring is a well-established field, yet the demand for novel, efficient, and sustainable methods continues to drive innovation. The choice of synthetic route is critical, as it dictates the accessible chemical space and the feasibility of generating diverse compound libraries for screening.

Foundational Condensation Reactions: The Bedrock of Pyrimidine Synthesis

The most widely utilized approach for constructing the pyrimidine ring involves the condensation of a three-carbon dielectrophilic fragment with a nitrogen-containing dinucleophile, such as amidines, ureas, thioureas, or guanidines.[11]

A classic and enduring example is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[1] This multicomponent reaction (MCR) is highly valued for its operational simplicity and ability to generate structurally diverse dihydropyrimidinones (DHPMs).

Protocol: A Representative Biginelli Reaction for Dihydropyrimidinone Synthesis

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 10 mL) and a catalytic amount of a Lewis or Brønsted acid (e.g., YbCl₃, 10 mol%).

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice and stir until a solid precipitate forms. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

The causality behind the choice of an acid catalyst lies in its ability to activate the aldehyde carbonyl group, facilitating the initial condensation steps and driving the reaction towards the cyclized product.

The Rise of Multicomponent Reactions (MCRs)

MCRs have emerged as a powerful tool in modern synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.[12] These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are particularly well-suited for the synthesis of pyrimidine libraries.[13][14][15]

A notable advancement is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[13][14][15] This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts.[13][14][15]

C-H Functionalization: A Paradigm Shift in Pyrimidine Derivatization

Direct C-H functionalization has revolutionized the synthesis of complex organic molecules by enabling the formation of C-C and C-X bonds without the need for pre-functionalized starting materials.[16][17][18] This approach offers a more atom- and step-economical route to novel pyrimidine derivatives.[18]

Both transition-metal-catalyzed (e.g., palladium, nickel, copper) and metal-free methods have been successfully employed for the C-H functionalization of the pyrimidine core.[17][19] For instance, palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups at specific positions of the pyrimidine ring, a crucial modification for tuning the pharmacological properties of a molecule.[19]

Experimental Workflow: Palladium-Catalyzed C-H Arylation of a 2-Aminopyrimidine

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification start Combine 2-aminopyrimidine, aryl halide, Pd(OAc)2 catalyst, ligand, and base in a reaction vessel. add_solvent Add a suitable solvent (e.g., dioxane). start->add_solvent heat Heat the reaction mixture under an inert atmosphere (e.g., N2 or Ar) at a specified temperature (e.g., 100-140 °C). add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter Filter off the catalyst. cool->filter extract Perform aqueous work-up and extract the product with an organic solvent. filter->extract purify Purify the product by column chromatography. extract->purify end Characterize the pure arylated pyrimidine. purify->end

Caption: A generalized workflow for the Pd-catalyzed C-H arylation of a 2-aminopyrimidine.

The choice of ligand in these reactions is critical for controlling regioselectivity and promoting catalytic turnover. The base plays a crucial role in the deprotonation step of the C-H activation mechanism.

Part 2: The Discovery Engine: From Library Design to Hit Identification

The discovery of novel pyrimidine-based drug candidates is a systematic process that begins with the generation of a diverse chemical library and culminates in the identification of promising "hit" compounds with the desired biological activity.

Rational Design and Library Synthesis

The design of a pyrimidine library is often guided by existing knowledge of the biological target or by using computational methods to explore the potential chemical space. The goal is to create a collection of compounds with a wide range of structural and electronic properties to maximize the chances of finding a molecule that interacts favorably with the target.

The synthetic strategies discussed in Part 1 are employed to synthesize the designed library. MCRs are particularly advantageous for this purpose, as they allow for the rapid and efficient generation of a large number of diverse compounds from a small set of starting materials.

High-Throughput Screening (HTS)

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds against a specific biological target.[20] For pyrimidine libraries, HTS assays are designed to measure the ability of each compound to modulate the activity of a target enzyme or receptor.

Data Presentation: HTS Results for a Hypothetical Pyrimidine Library against eEF-2K

Compound IDLibrary ScaffoldConcentration (µM)% Inhibition of eEF-2K
PYR-001Pyrido[2,3-d]pyrimidine-2,4-dione1085
PYR-002Pyrido[2,3-d]pyrimidine-2,4-dione1012
PYR-0032,4,6-Trisubstituted Pyrimidine1092
PYR-0042,4,6-Trisubstituted Pyrimidine105
PYR-005Dihydropyrimidinone1045

The data from the HTS campaign identifies initial "hits" – compounds that exhibit significant activity in the primary assay.

Hit-to-Lead and Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, the next phase involves optimizing their properties to develop them into "lead" compounds. This process, known as hit-to-lead, relies heavily on establishing a Structure-Activity Relationship (SAR) .[2][4][21][22] SAR studies involve systematically modifying the structure of the hit compound and evaluating the effect of these modifications on its biological activity.[2][4][22]

The insights gained from SAR studies are crucial for understanding how the pyrimidine scaffold and its substituents interact with the biological target.[4] For example, it may be found that a specific substituent at the C5 position of the pyrimidine ring is essential for potent inhibition, while modifications at the C2 position can be used to improve pharmacokinetic properties.[21]

Logical Relationship: The Hit-to-Lead Optimization Cycle

G A Initial Hit from HTS B Synthesize Analogs A->B Modify Scaffold C Biological Evaluation B->C Test Activity D Analyze SAR Data C->D Identify Key Moieties E Design Next Generation of Analogs D->E Rational Design F Lead Compound D->F Optimize Properties E->B Iterative Cycle

Caption: The iterative cycle of hit-to-lead optimization driven by SAR analysis.

This iterative process of design, synthesis, and testing is the engine of drug discovery, progressively refining the properties of the initial hit to produce a lead compound with the desired potency, selectivity, and drug-like properties.

Conclusion: The Future of Pyrimidine-Based Drug Discovery

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[6][23] The ongoing development of innovative synthetic methodologies, particularly in the areas of multicomponent reactions and C-H functionalization, is expanding the accessible chemical space and enabling the creation of increasingly complex and diverse pyrimidine libraries.[7][12] Coupled with advances in high-throughput screening and a deeper understanding of structure-activity relationships, the future of pyrimidine-based drug discovery is poised for continued success. The versatility and proven track record of this privileged scaffold ensure that it will remain a central focus for medicinal chemists in their quest to develop the next generation of life-saving medicines.

References

  • Jadhav, S. D., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

  • Ibraheem, R. M., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. ResearchGate. [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]

  • Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Various Authors. (n.d.). An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]

  • Various Authors. (2023). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. [Link]

  • Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate. [Link]

  • Various Authors. (2024). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. PMC. [Link]

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  • Various Authors. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. ACS Publications. [Link]

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  • Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed. [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Various Authors. (2013). A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. ResearchGate. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

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spectroscopic data of 2-ethynyl-4-methoxypyrimidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed exploration of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on a predictive analysis grounded in fundamental spectroscopic principles and data from structurally analogous compounds. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol .[1] Its structure incorporates a pyrimidine ring, a key scaffold in many biologically active molecules, substituted with an electron-donating methoxy group and a reactive ethynyl group.[2] The interplay of these functional groups dictates the molecule's chemical reactivity and its spectroscopic properties. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its electronic structure, which are critical steps in any synthetic or medicinal chemistry workflow.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methoxy protons, and the acetylenic proton.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-68.5 - 8.7Doublet (d)5.0 - 6.0
H-56.8 - 7.0Doublet (d)5.0 - 6.0
OCH₃3.9 - 4.1Singlet (s)N/A
C≡C-H3.2 - 3.4Singlet (s)N/A
Interpretation of the Predicted ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of related structures. The pyrimidine ring protons, H-6 and H-5, are expected to appear as doublets due to coupling with each other. The H-6 proton is anticipated to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen atom. The methoxy group protons (OCH₃) will appear as a sharp singlet, as there are no adjacent protons to couple with. The acetylenic proton (C≡C-H) is expected to be a singlet in the upfield region of the aromatic spectrum, a characteristic chemical shift for terminal alkynes.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A slightly more concentrated sample than that used for ¹H NMR is often beneficial (20-50 mg in 0.5-0.7 mL of CDCl₃).

  • Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 512 or more) is typically required due to the low natural abundance of ¹³C.

    • Spectral Width: A spectral width of approximately 200-250 ppm.

  • Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4165 - 170
C-2158 - 162
C-6155 - 159
C-5105 - 110
C≡C-H80 - 85
C ≡C-H75 - 80
OC H₃53 - 57
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted chemical shifts reflect the electronic environment of each carbon atom. The carbons of the pyrimidine ring are expected to be in the downfield region of the spectrum. The carbon attached to the electronegative oxygen of the methoxy group (C-4) is predicted to be the most downfield. The two sp-hybridized carbons of the ethynyl group will appear in the mid-field region of the spectrum. The methyl carbon of the methoxy group is expected to be the most upfield signal.[3]

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a disc.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet is recorded and subtracted from the sample spectrum.

Predicted IR Data
Vibrational Mode Predicted Absorption Frequency (cm⁻¹) Intensity
C≡C-H Stretch3250 - 3350Strong, sharp
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (in OCH₃)2850 - 3000Medium
C≡C Stretch2100 - 2200Weak to medium
C=N and C=C Stretches (pyrimidine ring)1500 - 1650Strong
C-O Stretch (aryl ether)1200 - 1275Strong
Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by several key absorptions. A strong, sharp peak around 3300 cm⁻¹ is characteristic of the C≡C-H stretch of the terminal alkyne.[4] The C≡C triple bond stretch will appear as a weaker absorption in the 2100-2200 cm⁻¹ region. The aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending vibrations and skeletal vibrations of the pyrimidine ring. A strong band corresponding to the C-O stretch of the methoxy group is also expected.[4]

Predicted Mass Spectrometric (MS) Data

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common technique for small, relatively volatile molecules. Electrospray Ionization (ESI) is another option, particularly for LC-MS.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Predicted Mass Spectrum (under EI conditions)
m/z Predicted Fragment Ion Interpretation
134[C₇H₆N₂O]⁺Molecular Ion (M⁺)
133[M-H]⁺Loss of a hydrogen radical
119[M-CH₃]⁺Loss of a methyl radical from the methoxy group
105[M-CHO]⁺Loss of a formyl radical
91[M-CH₃-CO]⁺Loss of a methyl radical followed by carbon monoxide
78[C₅H₄N₂]⁺Pyrimidine ring fragment
Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak at m/z 134, confirming the molecular weight of the compound. Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (CH₃•) to give a peak at m/z 119, followed by the loss of carbon monoxide (CO) to yield a peak at m/z 91. The fragmentation of the pyrimidine ring itself can lead to a variety of smaller fragment ions.

Visualization of Molecular Structure and a Predicted Fragmentation Pathway

Caption: Molecular structure of this compound.

fragmentation Predicted MS Fragmentation Pathway M [C₇H₆N₂O]⁺˙ m/z = 134 M_minus_CH3 [M - CH₃]⁺ m/z = 119 M->M_minus_CH3 - CH₃˙ M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 91 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: A predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers to identify, characterize, and utilize this compound in their work. When experimental data becomes available, it can be compared against these predictions to further refine our understanding of the structure and properties of this molecule.

References

  • Ashoka, A., Kalluraya, B., Anish, K., Manju, N., & Kumar, B. S. (2015). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica, 7(10), 62-66.[2]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link][3]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link][4]

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Unlocking Therapeutic Potential: A Technical Guide to the Putative Targets of 2-Ethynyl-4-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the potential therapeutic targets of 2-ethynyl-4-methoxypyrimidine derivatives, a class of compounds poised for significant impact in medicinal chemistry. By leveraging their unique structural features, these molecules offer the promise of potent and selective modulation of key biological pathways. This guide will delve into the mechanistic rationale for their activity, propose high-priority candidate targets, and provide detailed experimental frameworks for their validation.

Introduction: The Promise of Covalent Inhibition

The this compound scaffold is a fascinating starting point for the design of targeted therapies. The core pyrimidine structure is a well-established pharmacophore found in numerous approved drugs, particularly in oncology and immunology.[1][2] The true innovation in this class of molecules, however, lies in the 2-ethynyl group. This functional group acts as a "warhead," capable of forming a covalent bond with nucleophilic residues on target proteins.[3] This covalent interaction can lead to irreversible inhibition, offering several potential advantages over traditional non-covalent inhibitors, including prolonged duration of action, increased potency, and the ability to target proteins with shallow binding pockets.

The 4-methoxy group, in turn, can influence the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also contribute to target recognition and binding affinity.[3] The strategic combination of these structural elements suggests a strong potential for developing highly selective and effective therapeutic agents.

High-Priority Therapeutic Targets: A Focus on the Kinome

Given the prevalence of the pyrimidine scaffold in kinase inhibitors and the reactivity of the ethynyl group towards cysteine residues, the human kinome represents a rich hunting ground for the targets of this compound derivatives.[2] A significant portion of kinases possess a cysteine residue within or near the ATP-binding pocket, making them susceptible to covalent modification.[1]

NF-κB-Inducing Kinase (NIK): A Prime Candidate

Scientific Rationale:

NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway, stands out as a particularly compelling target.[4][5] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[6] Crucially, research has demonstrated that an alkynylpyrimidine-based covalent inhibitor can specifically target a unique cysteine residue (Cys444) located in the back pocket of the NIK active site.[1][7] This provides a strong precedent for the this compound scaffold to engage NIK in a similar covalent manner. The high sequence conservation of the ATP-binding pocket among kinases makes the presence of a uniquely positioned cysteine a key determinant of selectivity.

Proposed Signaling Pathway Involvement:

NIK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR family (e.g., BAFF-R, LTβR) TRAF TRAF2/3-cIAP1/2 complex Receptor->TRAF Ligand binding disrupts complex NIK_inactive NIK (degraded) TRAF->NIK_inactive promotes degradation NIK_active NIK (stabilized) IKK_alpha IKKα NIK_active->IKK_alpha phosphorylates p100_p52 p100 IKK_alpha->p100_p52 phosphorylates p52_RelB p52-RelB p100_p52->p52_RelB processing Transcription Gene Transcription (inflammation, survival) p52_RelB->Transcription translocates & activates Inhibitor This compound Derivative Inhibitor->NIK_active Covalent Inhibition

Caption: Proposed covalent inhibition of the non-canonical NF-κB pathway by a this compound derivative.

Other Promising Kinase Targets

Beyond NIK, several other kinase families, known to be targeted by pyrimidine-based covalent inhibitors, warrant investigation:

  • Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, BTK is a validated target in B-cell malignancies and autoimmune diseases.[8][9] Several approved BTK inhibitors utilize a covalent mechanism of action.[10][11]

  • Janus Kinases (JAKs): This family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) mediates cytokine signaling and is implicated in a wide range of inflammatory and autoimmune disorders.[12][13] Covalent inhibitors of JAKs have been developed.[14]

  • Aurora Kinases: These serine/threonine kinases play essential roles in mitosis, and their inhibition is a promising strategy in cancer therapy.[15]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives the growth of various solid tumors. Covalent FGFR inhibitors have shown clinical benefits.

Table 1: Summary of Potential Kinase Targets and Rationale

Target FamilySpecific ExamplesRationale for ConsiderationAssociated Disease Areas
MAP3K NIK (MAP3K14)Direct precedent with alkynylpyrimidine covalent inhibitors targeting a unique cysteine.[1][7]Cancer, Inflammatory Diseases, Autoimmune Disorders
Tec Kinases BTKEstablished target for covalent pyrimidine-based inhibitors.[10][11]B-cell Malignancies, Autoimmune Diseases
Janus Kinases JAK1, JAK3Known to be targeted by covalent inhibitors; pyrimidine scaffold is common.[12][14]Inflammatory Diseases, Autoimmune Disorders, Myeloproliferative Neoplasms
Aurora Kinases Aurora A, Aurora BPyrimidine-based inhibitors are well-documented.[15]Cancer
FGFR Family FGFR1-4Covalent inhibition is a validated therapeutic strategy.Cancer (e.g., bladder, lung)

Experimental Workflow for Target Identification and Validation

A systematic and multi-faceted approach is essential to definitively identify and validate the therapeutic targets of this compound derivatives. The following workflow outlines a series of key experiments, from initial target discovery to in-cell confirmation of engagement.

Target_Validation_Workflow Start This compound Derivative Chemoproteomics Chemoproteomic Profiling (AfBPP with tagged probe) Start->Chemoproteomics Target_List Generation of Potential Target List Chemoproteomics->Target_List Mass_Spec Mass Spectrometry Analysis (Intact Protein & Peptide Mapping) Target_List->Mass_Spec Kinome_Screen Kinome-wide Profiling Target_List->Kinome_Screen Covalent_Confirmation Confirmation of Covalent Binding & Residue Identification Mass_Spec->Covalent_Confirmation CETSA Cellular Thermal Shift Assay (CETSA) Covalent_Confirmation->CETSA Selectivity_Profile Determination of Selectivity Profile Kinome_Screen->Selectivity_Profile Selectivity_Profile->CETSA Target_Engagement Confirmation of In-Cell Target Engagement CETSA->Target_Engagement Validated_Target Validated Therapeutic Target Target_Engagement->Validated_Target

Caption: A comprehensive workflow for the identification and validation of therapeutic targets.

Step 1: Unbiased Target Discovery using Chemoproteomics

Causality: To cast a wide net and identify potential protein targets without preconceived bias, an affinity-based protein profiling (AfBPP) approach is the method of choice. This technique utilizes a chemically modified version of the this compound derivative to "fish" for binding partners in a complex biological sample.

Protocol: Affinity-Based Protein Profiling (AfBPP)

  • Probe Synthesis: Synthesize a derivative of the this compound compound that incorporates a reporter tag, such as biotin or a clickable alkyne handle, at a position that is not critical for target binding (e.g., by extending a substituent off the pyrimidine ring).

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., a cancer cell line with known dysregulation of kinase signaling).

  • Probe Incubation: Incubate the cell lysate with the tagged probe to allow for covalent bond formation with target proteins.

  • Affinity Capture:

    • If using a biotinylated probe, capture the probe-protein complexes using streptavidin-coated beads.

    • If using an alkyne-tagged probe, perform a click chemistry reaction to attach a biotin-azide tag, followed by streptavidin capture.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the probe-treated sample to those from a control sample (e.g., treated with a non-reactive analog of the probe) to identify specific binding partners.

Step 2: Confirmation of Covalent Modification by Mass Spectrometry

Causality: Once a list of potential targets is generated, it is crucial to confirm that the parent compound forms a covalent adduct with these proteins and to identify the specific amino acid residue that is modified. This provides definitive evidence of the covalent mechanism of action.

Protocol: Intact Protein and Peptide Mapping Mass Spectrometry

  • Incubation: Incubate the purified candidate protein with the this compound derivative.

  • Intact Protein Analysis:

    • Desalt the protein-inhibitor mixture.

    • Analyze the sample by electrospray ionization mass spectrometry (ESI-MS).

    • A mass shift corresponding to the molecular weight of the inhibitor will confirm covalent modification of the protein.

  • Peptide Mapping Analysis:

    • Denature, reduce, and alkylate the protein-inhibitor complex.

    • Digest the protein into peptides using a protease (e.g., trypsin).

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the MS/MS data for peptides that have a mass modification equal to the mass of the inhibitor.

    • The fragmentation pattern of the modified peptide will reveal the specific amino acid residue that has been covalently modified.

Step 3: Determining Target Selectivity via Kinome Profiling

Causality: For a kinase inhibitor to be a viable drug candidate, it must exhibit a suitable selectivity profile to minimize off-target effects. Kinome-wide profiling assays are essential for assessing the selectivity of the compound against a large panel of kinases.

Protocol: In Vitro Kinase Profiling Assay

  • Compound Submission: Provide the this compound derivative to a commercial vendor or an in-house facility that offers kinome profiling services.

  • Assay Performance: The compound will be screened at one or more concentrations against a panel of hundreds of purified kinases. The activity of each kinase is measured in the presence of the compound.

  • Data Analysis: The results are typically presented as the percent inhibition of each kinase at the tested concentration(s). This data can be visualized as a "kinetree" diagram to provide a clear overview of the compound's selectivity. For promising candidates, IC₅₀ values against a smaller, more focused panel of kinases can be determined.

Step 4: Confirming Target Engagement in a Cellular Context

Causality: While in vitro assays are crucial, it is essential to demonstrate that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for assessing target engagement in cells.[16] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method, such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel covalent inhibitors. The strong rationale for targeting kinases, particularly NIK, provides a clear path forward for investigation. The experimental workflows detailed in this guide offer a robust framework for identifying and validating the therapeutic targets of these compounds, elucidating their mechanism of action, and assessing their selectivity.

Future efforts should focus on synthesizing a focused library of this compound derivatives to explore the structure-activity relationships and optimize potency and selectivity for the identified targets. Successful execution of these studies will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules and advancing them towards clinical development.

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  • PubMed. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. 2021. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • YouTube. JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. 2020. [Link]

Sources

Technical Guide: Stability, Storage, and Handling of 2-Ethynyl-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynyl-4-methoxypyrimidine is a high-value heterocyclic building block, primarily utilized in medicinal chemistry for Sonogashira cross-couplings and "click" chemistry (CuAAC) applications. Its structural utility, however, is counterbalanced by significant stability challenges. The coexistence of a terminal alkyne and an electron-deficient pyrimidine ring creates a system prone to oxidative dimerization (Glaser coupling), hydration, and thermal polymerization.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of the compound's vulnerabilities and a validated protocol for long-term preservation. Strict adherence to inert atmosphere storage at -20°C is not optional; it is a requirement to prevent autocatalytic degradation.

Structural Vulnerability Analysis

To preserve this compound, one must understand why it degrades. The molecule possesses three distinct zones of reactivity that dictate its storage requirements.

The Terminal Alkyne (C-2 Position)

The primary instability vector is the ethynyl group (


).
  • Acidity: The proton on the terminal alkyne is weakly acidic (

    
    ).[1] The electron-deficient nature of the pyrimidine ring (due to the two nitrogen atoms) inductively withdraws electron density from the alkyne, potentially increasing this acidity compared to phenylacetylene. This makes the compound susceptible to deprotonation by weak bases, triggering polymerization.
    
  • Oxidative Susceptibility: In the presence of oxygen and trace metal salts (often found in low-grade glass or spatulas), terminal alkynes undergo oxidative homocoupling to form diynes (Glaser coupling).

The Pyrimidine Core

While generally stable, the pyrimidine ring is electron-poor.

  • Nucleophilic Attack: The 4-methoxy group is an electron-donating substituent that stabilizes the ring somewhat, but the system remains susceptible to nucleophilic attack at the 6-position or hydrolysis of the methoxy group under strongly acidic conditions.

The Methoxy Group[2]
  • Hydrolysis Risk: While relatively robust, the ether linkage can be cleaved to the corresponding pyrimidinone (uracil derivative) if exposed to strong Lewis acids or high humidity combined with acidic impurities.

Degradation Mechanisms

The following diagram illustrates the primary degradation pathways that occur when the compound is improperly stored (exposed to air, moisture, or heat).

DegradationPathways Compound 2-Ethynyl-4- methoxypyrimidine Diyne Glaser Coupling Product (Bis-pyrimidine Diyne) Compound->Diyne Oxidative Dimerization Ketone Hydration Product (Acetyl-pyrimidine) Compound->Ketone Markovnikov Hydration Polymer Polyacetylene Oligomers (Tars) Compound->Polymer Radical Polymerization Oxygen Oxygen (Air) + Trace Metal Oxygen->Diyne Moisture Moisture (H2O) + Acid/Base Moisture->Ketone Heat Heat / Light (Radical Initiator) Heat->Polymer

Figure 1: Primary degradation pathways. The most common failure mode in storage is the formation of insoluble polymers (tars) or oxidative dimers.

Validated Storage Protocol: The "Inert Blanket" System

This protocol is designed to maximize shelf-life (up to 12-24 months). It relies on the exclusion of three variables: Oxygen, Moisture, and Light.

Environmental Parameters
ParameterRequirementMechanistic Rationale
Temperature -20°C (± 5°C) Slows kinetic rate of polymerization and thermal decomposition.
Atmosphere Argon (Preferred) or NitrogenDisplaces oxygen to prevent Glaser coupling. Argon is heavier than air, providing a better "blanket" for solids.
Container Amber Glass Vial Blocks UV light which can initiate radical polymerization of the alkyne.
Closure PTFE-lined Screw Cap PTFE (Teflon) is chemically inert and prevents leaching of plasticizers from standard caps.
Step-by-Step Storage Workflow

Objective: Transfer bulk material to long-term storage without introducing moisture.

  • Equilibration: Do not open the shipment package immediately upon removal from the courier's cold chain. Allow the sealed container to reach room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial in humid air causes immediate water condensation on the solid, catalyzing hydration.

  • Aliquotting (Glovebox/Bag Recommended): If possible, handle inside an inert atmosphere glovebox. If not, use a rapid "funnel and flush" technique:

    • Divide the bulk material into single-use aliquots (e.g., 50mg or 100mg).

    • Why? Repeated freeze-thaw cycles and opening/closing of a master vial introduces fresh oxygen and moisture every time.

  • Inert Gas Purge:

    • Place the aliquot in an amber vial.

    • Insert a needle connected to an Argon line (low pressure, ~1-2 psi) deep into the vial.

    • Flush for 30-60 seconds.

    • Cap the vial immediately while withdrawing the needle.

  • Sealing: Wrap the cap junction with Parafilm to provide a secondary moisture barrier.

  • Freezing: Place vials in a secondary container (e.g., a plastic box with desiccant packets) inside the -20°C freezer.

Quality Control & Validation

Before using stored material in critical experiments (e.g., GMP synthesis or late-stage coupling), purity must be verified. Visual inspection is insufficient; "tars" may not be immediately visible in dark solids.

Analytical Markers (NMR)

Proton NMR (


H NMR) in 

or

is the gold standard for validation.
  • The Alkyne Proton: Look for a sharp singlet (or triplet if long-range coupling resolves) around

    
     3.0 - 4.5 ppm  (exact shift depends on solvent and concentration).
    
    • Pass: Sharp, distinct integration corresponding to 1 proton.

    • Fail: Broadening of this peak or disappearance indicates polymerization.

  • The Methoxy Group: A sharp singlet around

    
     3.9 - 4.0 ppm .
    
    • Fail: Appearance of a new peak slightly downfield/upfield suggests hydrolysis to the pyrimidinone.

  • The "Glaser" Check: If the alkyne proton integration is low (<0.9 eq) but the aromatic ring protons remain, the compound has likely dimerized (the dimer has no alkyne proton).

HPLC Conditions
  • Column: C18 Reverse Phase.[2]

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Detection: UV at 254 nm.

  • Note: The dimer (bis-pyrimidine) will be significantly more hydrophobic and will elute much later than the monomer.

Handling & Safety (E-E-A-T)

Safety Profile
  • Shock Sensitivity: While this compound is not classified as a high explosive, terminal acetylenes can form metal acetylides (e.g., with Copper, Silver) which are highly shock-sensitive explosives.

    • Rule: Never use metal spatulas that may be corroded or made of copper alloys. Use stainless steel, glass, or PTFE-coated tools.

  • Toxicity: Treat as a potential irritant and mutagen (due to alkylating potential). Wear standard PPE (Gloves, Goggles, Lab Coat).

Reaction Setup

When using this reagent in Sonogashira couplings:

  • Deoxygenate solvents thoroughly (sparge with Argon for 15 mins) before adding the alkyne.

  • Add the catalyst (Pd/Cu) last if possible, or keep the alkyne in the inert atmosphere until the moment of addition.

Operational Workflow Diagram

StorageWorkflow Start Receipt of Shipment (Cold Chain) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate QC QC Check (1H NMR / HPLC) Equilibrate->QC Decision Pass QC? QC->Decision Aliquot Aliquot into Amber Vials (Single-use quantities) Decision->Aliquot Yes Discard Discard / Repurify Decision->Discard No Purge Argon Purge (30-60 sec) Aliquot->Purge Store Store at -20°C (Secondary Container + Desiccant) Purge->Store

Figure 2: Operational workflow for receipt and storage. Note the critical equilibration step to prevent condensation.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-4-methylpyrimidine (Analogous Pyrimidine Handling). Retrieved from

  • TCI Chemicals. (2025).[3] Safety Data Sheet: 4-Methoxypyrimidine.[4] Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Context on Alkyne Reactivity/Dimerization). Retrieved from

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[5] Angewandte Chemie International Edition, 39(15), 2632-2657. (Mechanisms of oxidative degradation/coupling). Retrieved from

  • BenchChem. (2025).[3] General Storage Guidelines for Pyrimidine Derivatives. Retrieved from

Sources

literature review of 2-ethynyl-4-methoxypyrimidine applications

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Fragment-Based Drug Discovery (FBDD) & Kinase Inhibition

Executive Summary

2-Ethynyl-4-methoxypyrimidine (CAS 161489-04-9) is a specialized heteroaromatic building block used primarily in the synthesis of pharmaceutical agents targeting Spleen Tyrosine Kinase (Syk) and G-protein coupled receptors (GPCRs).[1][2] Its structural value lies in its functional orthogonality :

  • C2-Ethynyl Handle: A rigid linker for Sonogashira couplings or a "click" chemistry handle (CuAAC) for library generation.

  • C4-Methoxy Group: A masked hydroxyl (convertible via demethylation) or a lipophilic hydrogen-bond acceptor that modulates solubility and metabolic stability.

  • Pyrimidine Core: A privileged scaffold in kinase inhibition, mimicking the adenine ring of ATP.

This guide details the synthesis, reaction protocols, and medicinal chemistry applications of this reagent, grounded in patent literature and synthetic methodology.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 161489-04-9
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
SMILES COC1=NC(=NC=C1)C#C
Physical State Off-white to tan solid / crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Key Analogs 5-Fluoro-2-ethynyl-4-methoxypyrimidine (CAS 1330044-12-6)

Synthesis Protocol

The industrial preparation of this compound relies on the Sonogashira cross-coupling of 2-chloro-4-methoxypyrimidine with trimethylsilylacetylene (TMS-acetylene), followed by desilylation.

Step 1: Sonogashira Coupling

Reaction: 2-Chloro-4-methoxypyrimidine + TMS-Acetylene


 TMS-Intermediate[3]
  • Reagents:

    • Substrate: 2-Chloro-4-methoxypyrimidine (1.0 eq)

    • Coupling Partner: Ethynyltrimethylsilane (1.2–1.5 eq)

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) or Pd/C with CuI co-catalyst (2 mol%)

    • Base: Triethylamine (Et₃N) or Diisopropylamine

    • Solvent: THF or 1,4-Dioxane (degassed)

  • Conditions: Heat to 80°C for 3–5 hours under Argon/Nitrogen atmosphere.

  • Workup: Filter through Celite to remove Pd residues. Concentrate filtrate.

Step 2: Desilylation (Deprotection)

Reaction: TMS-Intermediate


 this compound
  • Reagents:

    • Reagent: Potassium Carbonate (K₂CO₃, 1.5 eq) or TBAF (1.0 eq)

    • Solvent: Methanol (MeOH)

  • Conditions: Stir at Room Temperature (RT) for 2 hours.

  • Purification: Partition between diethyl ether and water. Wash organic layer with brine. Dry over MgSO₄. Recrystallize from hexanes/EtOAc if necessary.

Visualization: Synthesis Workflow

Synthesis Start 2-Chloro-4- methoxypyrimidine Inter TMS-Protected Intermediate Start->Inter Sonogashira (80°C, 3h) Reagent1 TMS-Acetylene Pd(PPh3)2Cl2 / CuI Reagent1->Inter Product 2-Ethynyl-4- methoxypyrimidine Inter->Product Desilylation (RT, 2h) Reagent2 K2CO3 / MeOH (Deprotection) Reagent2->Product

Caption: Two-step synthesis via Sonogashira coupling and base-mediated deprotection.

Medicinal Chemistry Applications

A. Spleen Tyrosine Kinase (Syk) Inhibitors

The this compound scaffold appears in patent literature (e.g., WO2011075515) for the development of Syk inhibitors . Syk is a key mediator in immunoreceptor signaling (B-cell receptors, Fc receptors), making it a target for autoimmune diseases like Rheumatoid Arthritis and Asthma.[3]

  • Mechanism: The pyrimidine ring binds to the ATP-binding pocket of the kinase (hinge region). The ethynyl group serves as a rigid spacer to project substituents into the hydrophobic back-pocket or solvent-exposed regions, improving selectivity over other kinases.

  • Synthetic Utility: The alkyne allows for the modular attachment of solubilizing groups (e.g., morpholine, piperazine) via "Click" chemistry (triazole formation) late in the synthetic route.

B. GPCR Ligands (mGluR5 Antagonists)

This scaffold acts as a bioisostere for 2-ethynylpyridine , a pharmacophore found in potent mGluR5 antagonists like MTEP and MPEP .

  • Rationale: Replacing the pyridine with a pyrimidine reduces basicity (lowering hERG liability) and alters the metabolic profile (preventing specific P450 oxidations).

  • Design Strategy: The methoxy group at C4 mimics the electronic donation required for receptor binding while preventing rapid oxidative metabolism at that position.

C. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (MW < 150) and high ligand efficiency (LE), this compound is an ideal "fragment" for screening libraries.

  • Covalent Probes: The terminal alkyne can be used in Activity-Based Protein Profiling (ABPP) to identify off-target binding by clicking a fluorophore to the drug-protein complex.

Strategic Reaction Logic (SAR)

The following diagram illustrates how this building block is utilized to generate diverse chemical libraries.

Applications Core 2-Ethynyl-4- methoxypyrimidine Path1 CuAAC (Click) + Azides Core->Path1 Path2 Sonogashira + Aryl Halides Core->Path2 Path3 Demethylation (BBr3 / HBr) Core->Path3 Prod1 1,2,3-Triazoles (Bioisosteres) Path1->Prod1 Library Gen Prod2 Diaryl Alkynes (Rigid Linkers) Path2->Prod2 Kinase Inhibitors Prod3 Pyrimidinones (Tautomeric Shift) Path3->Prod3 H-Bond Donors

Caption: Divergent synthesis pathways: Triazoles (Click), Alkynes (Coupling), and Pyrimidinones (Hydrolysis).

References

  • Mitchell, S. A., et al. (2011). Aminopyrimidines as Syk Inhibitors.[3] Patent WO2011075515A1. Retrieved from

  • PubChem. (2024). This compound Compound Summary. Retrieved from [Link]

Sources

Methodological & Application

Sonogashira coupling protocol for 2-chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimization and execution of Sonogashira cross-coupling reactions utilizing 2-chloro-4-methoxypyrimidine as the electrophile. While 2-chloropyrimidines are activated for nucleophilic aromatic substitution (


), they represent a challenging class for palladium-catalyzed cross-coupling due to the high bond dissociation energy of the C(sp²)-Cl bond compared to bromides or iodides. Furthermore, the electron-donating 4-methoxy group renders the ring slightly more electron-rich than the parent pyrimidine, potentially increasing the barrier to oxidative addition.

This guide presents two distinct protocols:

  • Protocol A (High-Performance): A copper-free, precatalyst-based system designed for maximum conversion and suppression of Glaser homocoupling.

  • Protocol B (Traditional): A cost-effective, copper-cocatalyzed method suitable for highly reactive alkynes and initial screening.

Substrate Analysis & Mechanistic Insight[1]

Substrate: 2-Chloro-4-methoxypyrimidine (CAS: 22536-61-4)

  • Electronic Environment: The pyrimidine ring is electron-deficient, theoretically aiding oxidative addition (OA). However, the methoxy group at C4 donates electron density via resonance, partially counteracting the inductive withdrawal of the nitrogen atoms.

  • Leaving Group Challenge: The C-Cl bond is significantly stronger than C-Br or C-I. Standard Pd(0) species (e.g., from

    
    ) often fail to insert into this bond at useful rates, leading to catalyst decomposition (Pd black formation) before the reaction completes.
    
  • Selectivity: The 2-position is generally more reactive than the 4- or 6-positions in pyrimidines due to the flanking nitrogen atoms, but this selectivity is less pronounced with chlorides than with other halides.

Critical Success Factor: The use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) is essential to facilitate the difficult oxidative addition step.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical bottleneck (Oxidative Addition) for this specific substrate.

SonogashiraCycle cluster_legend Critical Path Analysis Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 2-Cl-4-OMe-Pyrimidine ComplexII Pd(II) Complex Ar-Pd(L)(Cl) OxAdd->ComplexII TransMet Transmetallation (Cu-Acetylide enters) ComplexII->TransMet + Alkyne-Cu ComplexIII Pd(II) Acetylide Ar-Pd(L)-Alkyne TransMet->ComplexIII - CuCl Isom Cis/Trans Isomerization ComplexIII->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 Regeneration Note1 Oxidative Addition is slow for Chlorides. Requires bulky/e- rich ligands (XPhos).

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition of the heteroaryl chloride.

Experimental Protocols

Protocol A: High-Performance (Copper-Free)

Recommended for: Scale-up, valuable alkynes, and ensuring complete conversion. This method utilizes a Buchwald 3rd Generation Precatalyst to ensure rapid generation of the active L-Pd(0) species without the induction period associated with Pd(II) salts.

Reagents:

  • Substrate: 2-Chloro-4-methoxypyrimidine (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or DBU (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: Dry a reaction vial/flask and a magnetic stir bar in an oven at 120°C for 1 hour. Cool under a stream of Argon.[1]

  • Charging: Add 2-chloro-4-methoxypyrimidine (1.0 equiv), XPhos Pd G3 (0.02 equiv), and

    
     (2.0 equiv) to the vial.
    
  • Inertion: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in anhydrous MeCN (concentration ~0.2 M relative to halide).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe. If the alkyne is a solid, add it in Step 2.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).

    • Note: Chlorides rarely react at room temperature. Heat is required.[2]

  • Monitoring: Monitor by HPLC or TLC at 2 hours. If conversion is <50%, increase temperature to 100°C.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Why this works: The XPhos ligand creates a highly active, electron-rich Pd center capable of inserting into the C-Cl bond. Removing Copper prevents the dimerization of the alkyne (Glaser coupling), which is a common side reaction when the cross-coupling is slow.

Protocol B: Traditional (Copper-Cocatalyzed)

Recommended for: Initial screening, robust alkynes (e.g., phenylacetylene), and cost-sensitive applications.

Reagents:

  • Substrate: 2-Chloro-4-methoxypyrimidine (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.1 equiv)[3]

  • Catalyst:

    
     (5 mol%)[4]
    
  • Co-Catalyst: CuI (5 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DMF or THF (Degassed)

Step-by-Step Procedure:

  • Degassing: Sparge the solvent (DMF) with Argon for 15 minutes prior to use. Oxygen is the enemy of this reaction.

  • Charging: To a screw-cap vial, add

    
     (0.05 equiv), CuI (0.05 equiv), and the pyrimidine substrate.
    
  • Solvation: Add DMF (0.2 M) and

    
     (3.0 equiv). Stir for 5 minutes under Argon. The solution should turn yellow/tan.
    
  • Alkyne Addition: Add the alkyne dropwise.

  • Reaction: Heat to 90°C .

    • Caution: If the solution turns black immediately, the catalyst has crashed out (Pd black). This indicates the ligand is insufficient for the substrate.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organics with brine (to remove DMF). Dry over

    
    .[3]
    

Optimization & Decision Logic

Use the following workflow to troubleshoot and optimize the reaction if the standard protocols fail.

OptimizationFlow Start Start: Protocol B (Pd(PPh3)2Cl2 / CuI) Check Check Conversion (LCMS @ 4h) Start->Check Success Yield > 80% Proceed to Isolation Check->Success Yes Fail1 Low Conversion (<20%) SM Remaining Check->Fail1 No reaction Fail2 Homocoupling (Glaser) Alkyne Consumed Check->Fail2 Side products Opt1 Switch to Protocol A (XPhos Pd G3) Fail1->Opt1 Oxidative Addition Failure Opt3 Increase Temp to 110°C Switch to DMF Fail1->Opt3 Thermal Activation Needed Opt2 Remove Copper Use DBU/MeCN Fail2->Opt2 Suppress Homocoupling

Figure 2: Decision tree for reaction optimization based on LCMS data.

Quantitative Data & Troubleshooting

Table 1: Common Issues and Remediation

ObservationDiagnosisRemediation
Reaction turns black instantly Catalyst decomposition ("Pd Black").Switch to XPhos Pd G3 or add excess ligand (

). Ensure O2 exclusion.
Alkyne consumed, SM remains Glaser Homocoupling (Alkyne-Alkyne).Remove Copper . Use Protocol A. Degass solvents more rigorously.
No reaction at 80°C High activation barrier for C-Cl.Increase temp to 100-120°C. Switch solvent to DMF or NMP.
Product co-elutes with SM Polarity similarity.Use a different stationary phase (C18 Reverse Phase) or derivatize the product.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides." Accounts of Chemical Research.

  • Neufeldt, S. R., et al. (2026).[5] "C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines." National Institutes of Health (PMC).

  • Organic Chemistry Portal. (2024). "Sonogashira Coupling: Mechanism and Recent Literature." Organic Chemistry Portal.

  • BenchChem. (2025). "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions." BenchChem Protocols.

  • Liang, Y., et al. (2018). "Copper-Free Sonogashira Coupling of Aryl Chlorides." Journal of Organic Chemistry.

Sources

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-ethynyl-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This application note details the optimized protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 2-ethynyl-4-methoxypyrimidine . While CuAAC is often termed "click chemistry" for its reliability, nitrogen-rich heterocycles like pyrimidines present specific challenges—namely, the sequestration of the Copper(I) catalyst via chelation.[1]

This guide moves beyond standard textbook procedures, introducing a Ligand-Accelerated Catalysis (LAC) strategy. By utilizing high-affinity ligands (THPTA or TBTA), we effectively shield the catalytic metal center from the pyrimidine nitrogen atoms, ensuring rapid turnover and preventing "catalyst death."[1] This protocol is validated for medicinal chemistry applications, specifically in the synthesis of kinase inhibitor scaffolds and nucleoside analogs.

Part 2: Chemical Context & Mechanistic Insight[1]

The Substrate Challenge: Pyrimidine Chelation

This compound is an electron-deficient heteroaromatic alkyne.[1] Unlike phenylacetylene, the pyrimidine ring possesses two nitrogen atoms with lone pairs capable of coordinating to Cu(I).[1]

  • The Trap: In the absence of a strong external ligand, the pyrimidine substrate acts as a weak ligand. It coordinates to Cu(I), forming non-productive complexes that are sluggish to react with the azide.[1] This leads to stalled reactions and requires high catalyst loading (>20 mol%).[1]

  • The Solution: We employ THPTA (Tris(hydroxypropyltriazolylmethyl)amine).[1][2] THPTA binds Cu(I) with a geometry that allows alkyne access while blocking the pyrimidine nitrogens from interfering.[1] It also protects Cu(I) from oxidation by atmospheric oxygen.[1]

Reaction Parameters
ParameterSpecificationRationale
Catalyst Source CuSO₄ · 5H₂OStable Cu(II) precursor; reduced in situ to active Cu(I).[1]
Reductant Sodium AscorbateMaintains Cu(I) oxidation state; prevents oxidative homocoupling (Glaser coupling).[1]
Ligand THPTA (Water-soluble)CRITICAL. Prevents pyrimidine chelation; accelerates rate by ~100x vs ligand-free.[1]
Stoichiometry 1:1.2 (Alkyne:Azide)Slight excess of azide ensures complete consumption of the valuable heterocyclic alkyne.
Solvent DMSO/Water (1:[1]1)Solubilizes both the organic heterocycle and the inorganic catalyst salts.

Part 3: Visualization of the Catalytic Pathway

The following diagram illustrates the competition between the Productive Cycle (Ligand-bound) and the Non-Productive Trap (Substrate-bound).

CuAAC_Pathway Cu_Pre Cu(II) Precursor (Inactive) Cu_I Cu(I) Species Cu_Pre->Cu_I + NaAsc (Reduction) Active_Cat Active Catalyst [Cu(I)-THPTA] Cu_I->Active_Cat + Ligand (Fast) Trapped_Cat Trapped Catalyst [Cu(I)-Pyrimidine] Cu_I->Trapped_Cat + Substrate (Slow Poisoning) Ligand THPTA Ligand (Protector) Substrate Pyrimidine Alkyne (Substrate & Trap) Cycle Catalytic Cycle (Azide Insertion) Active_Cat->Cycle + Alkyne + Azide Trapped_Cat->Cu_I Reversible (Slow) Cycle->Active_Cat Regeneration Product 1,4-Triazole Product Cycle->Product Turnover

Caption: The THPTA ligand outcompetes the pyrimidine substrate for Cu(I) binding, maintaining the active catalytic cycle and preventing catalyst poisoning.

Part 4: Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Alkyne: this compound (MW: 134.14 g/mol )[1]

  • Azide: Benzyl azide (or specific R-N3 of interest)

  • Catalyst: CuSO₄[2][3][4] · 5H₂O (20 mM stock in water)[1]

  • Ligand: THPTA (50 mM stock in water)[1]

  • Reductant: Sodium Ascorbate (100 mM, freshly prepared )[1][2]

  • Solvent: DMSO (HPLC Grade)[1]

Step-by-Step Procedure (1.0 mmol Scale)

1. Catalyst Pre-Complexation (The "Master Mix")

  • Why: Mixing Copper and Ligand before adding them to the reaction ensures the metal is protected immediately upon reduction.

  • In a small vial, combine:

    • 50 µL of CuSO₄ stock (1 µmol, 1 mol%)[1]

    • 100 µL of THPTA stock (5 µmol, 5 mol%)[1]

  • Observation: The solution should remain clear blue/teal.[1] Incubate for 5 minutes.

2. Reaction Assembly

  • To a 4 mL glass vial equipped with a magnetic stir bar, add:

    • Alkyne: 134 mg (1.0 mmol) this compound.[1]

    • Azide: 1.2 mmol (1.2 equiv) of the coupling partner.

    • Solvent: 2.0 mL DMSO. Stir until fully dissolved.

    • Water: 1.5 mL Water (precipitate may form; this is fine).

3. Initiation

  • Add the Catalyst Pre-Complex (from Step 1) to the reaction vial.

  • Add 200 µL of Sodium Ascorbate stock (20 µmol, 20 mol%).

  • Critical Observation: The solution will turn from light blue to pale yellow/colorless.[1] If it turns brown or black, oxygen ingress is too high (degas solvents).[1]

4. Incubation

  • Cap the vial and stir at Room Temperature (25°C) for 2–4 hours.

  • Note: Heating is rarely required and may promote side reactions (hydrolysis of the methoxy group).[1]

5. Workup & Purification

  • Dilution: Pour the reaction mixture into 20 mL of ice-cold water.

  • Precipitation: In many cases, the triazole product will precipitate as a white solid. Filter and wash with cold water.[1]

  • Extraction (if no precipitate): Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with 5% LiCl (aq) to remove DMSO, then Brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash Chromatography (SiO₂).[1]

    • Eluent: 0-5% Methanol in Dichloromethane.[1] (Pyrimidine triazoles are polar; MeOH is often needed).[1]

Part 5: The Self-Validating System (QC)

A robust protocol must provide feedback to the operator.[1] Use these checkpoints to validate the reaction in real-time.

CheckpointObservationDiagnosis/Action
T = 0 min Solution ColorBlue: Cu(II) present.[1] Yellow/Clear: Active Cu(I).[1][5][3] Brown: Oxidation/Disproportionation (BAD).[1]
T = 30 min LCMS / TLCTLC: Disappearance of alkyne spot (high R_f). Appearance of fluorescent triazole spot (lower R_f).[1]
T = 2 hr pH CheckEnsure pH is ~7.0–7.5. Acidic pH (< 5) risks hydrolyzing the 4-methoxy group to a pyrimidone.[1]
Final 1H NMRDiagnostic Signal: Triazole C-H proton appears as a distinct singlet at δ 8.0–9.0 ppm .

Part 6: References

  • Preparation of 2-Ethynylpyrimidines:

    • Source: Biosynth & ChemicalBook Databases.[1]

    • Context: Standard synthesis via Sonogashira coupling of 2-chloro-4-methoxypyrimidine with TMS-acetylene.[1]

    • Link:[1]

  • Ligand-Accelerated CuAAC (THPTA/TBTA):

    • Source: Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[1] Polytriazoles as copper(I)-stabilizing ligands in catalysis.[1] Organic Letters.

    • Context: Establishes THPTA as the superior ligand for protecting Cu(I) in aqueous systems and preventing biological/heterocyclic interference.[1]

    • Link:[1]

  • Mechanism of CuAAC & Chelation Effects:

    • Source: Worrell, B. T., et al. (2013).[1] Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions.[1][5] Science.

    • Context: Mechanistic grounding for the necessity of maintaining a high local concentration of active Cu(I) via ligands.

    • Link:[1]

  • General Click Chemistry Protocols:

    • Source: BroadPharm & MDPI Reviews.[1]

    • Context: Standard concentrations and stoichiometry for bioconjugation and small molecule synthesis.[1]

    • Link:[1]

Sources

experimental procedure for synthesizing derivatives from 2-ethynyl-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in the pharmacophores of numerous kinase inhibitors (e.g., EGFR, PIM-1 antagonists). 2-Ethynyl-4-methoxypyrimidine represents a high-value, bifunctional intermediate. Its terminal alkyne provides a versatile handle for carbon-carbon bond extension (Sonogashira) or bioisostere installation (Click chemistry), while the 4-methoxy group serves as a latent electrophile for future SNAr diversifications or solubility enhancement.

This guide provides validated protocols for synthesizing derivatives from this specific scaffold, focusing on maximizing yield and minimizing common side reactions inherent to electron-deficient heteroaromatic alkynes.

Chemical Profile & Handling

Before initiating synthesis, the physicochemical properties of the core scaffold must be understood to select appropriate solvents and handling procedures.

PropertyDataCritical Note
IUPAC Name This compoundCore Scaffold
CAS Number 161489-04-9Reference Standard
Molecular Weight 134.14 g/mol Low MW allows for fragment-based design
Physical State Off-white to pale yellow solidLight sensitive; store in amber vials
Solubility DMSO, DMF, DCM, THFPoor solubility in non-polar alkanes
Reactivity Alert Terminal AlkyneProne to Glaser homocoupling (dimerization) in the presence of O₂/Cu

Experimental Workflow Overview

The following diagram illustrates the two primary derivatization pathways covered in this guide: Palladium-catalyzed cross-coupling and Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

DerivatizationWorkflow Start This compound (Starting Material) PathA Pathway A: Sonogashira Coupling Start->PathA PathB Pathway B: CuAAC (Click) Start->PathB ReagentsA Ar-X, Pd(PPh3)2Cl2 CuI, Et3N, THF PathA->ReagentsA ProductA 2-(Arylethynyl)-4-methoxypyrimidine (Extended Conjugation) ReagentsA->ProductA ReagentsB R-N3, CuSO4 NaAsc, tBuOH/H2O PathB->ReagentsB ProductB 1,4-Disubstituted Triazole (Bioisostere) ReagentsB->ProductB

Figure 1: Divergent synthesis pathways for this compound derivatization.

Protocol A: Sonogashira Cross-Coupling

Objective: Synthesis of internal alkynes (C-C bond formation) to extend the pi-system, often used to access rigid kinase inhibitor scaffolds.

Mechanistic Insight

The pyrimidine ring is electron-deficient. This makes the alkyne proton at C2 slightly more acidic than in phenylacetylene. Consequently, the oxidative addition of Palladium to the aryl halide partner is generally the rate-determining step. However, the presence of the pyrimidine nitrogens can competitively coordinate to the Pd center, occasionally requiring higher catalyst loading or bidentate ligands like dppf.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide or Bromide (1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Co-catalyst: Copper(I) iodide [CuI] (0.02 equiv)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio) - Must be anhydrous

Step-by-Step Procedure
  • Deoxygenation (Critical): In a reaction vial, combine the solvent (THF) and base (Et₃N). Sparge with Argon or Nitrogen for 15 minutes.

    • Why: Oxygen facilitates the Glaser coupling of the terminal alkyne, leading to the formation of the diyne dimer (bis-pyrimidine) rather than the desired cross-coupled product.

  • Reagent Assembly: Add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI to the vial under a positive stream of inert gas.

  • Substrate Addition: Add this compound last.

    • Tip: If the starting material is a solid, dissolve it in a minimal amount of degassed THF before addition to ensure immediate homogeneity.

  • Reaction: Seal the vial and stir at room temperature (RT) for 4–12 hours.

    • Monitoring: Check via TLC or LCMS. If conversion is low after 6 hours, heat to 50°C. Avoid temperatures >80°C to prevent degradation of the methoxy group.

  • Work-up: Filter the mixture through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: CuAAC Click Reaction

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction creates a rigid linker that mimics amide bonds but is resistant to metabolic hydrolysis.

Mechanistic Insight

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly selective for the 1,4-regioisomer. The nitrogen atoms in the pyrimidine ring can chelate the Cu(I) species, potentially stalling the catalytic cycle. To counteract this, we utilize a slight excess of Sodium Ascorbate to maintain the Cu(I) oxidation state and ensure high turnover.

Materials
  • Substrate: this compound (1.0 equiv)

  • Azide Partner: R-N₃ (1.05 equiv) (or generated in situ from alkyl halide + NaN₃)

  • Catalyst Source: Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.1 equiv)

  • Reductant: Sodium Ascorbate (0.2 equiv)

  • Solvent: t-Butanol / Water (1:1 v/v)

Step-by-Step Procedure
  • Solvent Prep: Dissolve the alkyne and the azide in the t-BuOH/Water mixture.

    • Note: If solubility is an issue, add small amounts of DMF or DMSO (up to 10%).

  • Catalyst Activation: Prepare a fresh solution of Sodium Ascorbate in water. Add the CuSO₄ solution to the reaction mixture, followed immediately by the Sodium Ascorbate solution.

    • Observation: The mixture may turn bright yellow/orange, indicating the formation of the active Cu(I)-acetylide species.

  • Reaction: Stir vigorously at RT for 2–16 hours.

    • Self-Validating Step: The reaction often precipitates the product as it proceeds. Appearance of solids is a good visual indicator of success.

  • Quenching: Dilute with water and cool on ice.

  • Isolation:

    • If solid: Filter and wash with cold water and dilute ammonium hydroxide (to remove trapped Copper).

    • If liquid: Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization (EtOH) or Flash Chromatography (DCM/MeOH).

Visualization of Catalytic Logic

The following diagram details the catalytic cycle for the Sonogashira coupling, highlighting the specific entry point of the 2-ethynylpyrimidine.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Cu-Acetylide Entry) OxAdd->TransMet Iso Isomerization (Cis/Trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuI CuI CuI->TransMet Cu-Acetylide Alkyne 2-Ethynyl-4-OMe-Pyr Alkyne->CuI + Base Base Base (Et3N)

Figure 2: Simplified catalytic cycle highlighting the transmetallation step where the pyrimidine alkyne enters the cycle.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Homocoupling (Dimer) Oxygen presenceDegas solvents more rigorously; keep under Ar balloon.
No Reaction (Click) Cu chelation by PyrimidineIncrease Cu load to 15 mol% or use TBTA ligand (1:1 with Cu).
Low Yield (Sonogashira) Pd poisoningEnsure amine base is fresh; try Pd(dppf)Cl₂ for better stability.
Product Hydrolysis Acidic workupThe 4-methoxy group is acid-sensitive. Keep workup neutral/basic.
Analytical Expectations
  • ¹H NMR: The terminal alkyne proton (typically ~3.5-4.0 ppm) will disappear. In Sonogashira products, look for aromatic expansion. In Triazoles, the triazole C-H appears as a distinct singlet around 8.0-9.0 ppm.

  • LCMS: Expect [M+H]⁺ consistent with the sum of the pyrimidine and the coupling partner.

References

  • Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Click Chemistry Fundamentals: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Pyrimidine Scaffold Synthesis: PubChem Compound Summary for CID 303830 (4-Methoxypyrimidine derivatives).

  • Kinase Inhibitor Scaffolds (PIM-1): Abdelaziz, M. A., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold... RSC Advances.

Sources

using 2-ethynyl-4-methoxypyrimidine in click chemistry labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Labeling & Library Synthesis Using 2-Ethynyl-4-Methoxypyrimidine

Introduction

This compound (EMP) represents a specialized class of "click-ready" heteroaromatic building blocks. Unlike aliphatic alkynes used in metabolic labeling (e.g., EdU), EMP is primarily utilized in Fragment-Based Drug Discovery (FBDD) and bioconjugation to install a pharmacologically active pyrimidine scaffold onto azide-functionalized targets.

The presence of the 2-ethynyl group provides a rigid, conjugation-ready handle, while the 4-methoxy group modulates the electronic properties of the pyrimidine ring, often serving as a hydrogen bond acceptor in active sites. This guide details the optimized protocols for utilizing EMP in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chemical Specifications & Handling

PropertySpecification
Chemical Name This compound
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water.
Storage -20°C, desiccated, protected from light.
Stability Stable in solution for 2 weeks at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action & Reaction Logic

The primary reaction is the Cu(I)-catalyzed 1,3-dipolar cycloaddition between the terminal alkyne of EMP and an organic or biomolecular azide.

Critical Technical Consideration: Pyrimidines are nitrogen-rich heterocycles capable of coordinating Cu(I) ions. The N1 and N3 atoms in the pyrimidine ring can compete with the alkyne for the copper catalyst.

  • The Fix: To prevent catalyst poisoning, this protocol mandates the use of THPTA (water-soluble) or TBTA (organic-soluble) accelerating ligands. These ligands bind Cu(I) more effectively than the pyrimidine nitrogens, maintaining catalytic turnover and preventing oxidation to inactive Cu(II).

Reaction Pathway Diagram

CuAAC_Mechanism Start Azide-Target (R-N3) Intermediate Cu-Acetylide Intermediate Start->Intermediate + Catalyst Reagent This compound (Alkyne) Reagent->Intermediate Catalyst Cu(I) Complex (Cu-THPTA) Catalyst->Intermediate Catalysis Intermediate->Catalyst Regeneration Product 1,4-Disubstituted Triazole Conjugate Intermediate->Product Cycloaddition

Figure 1: The catalytic cycle for conjugating EMP to an azide target via CuAAC.

Protocol A: Bioconjugation (Aqueous/Organic Mix)

For labeling azide-modified proteins, DNA oligos, or cell lysates.

Reagents Required:

  • EMP Stock: 100 mM in DMSO.

  • Target: Azide-functionalized biomolecule (10–50 µM in PBS/Water).

  • CuSO₄ Solution: 20 mM in water.

  • THPTA Ligand: 50 mM in water.

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

  • Buffer: 100 mM Phosphate Buffer (pH 7.0) or PBS.[1]

Step-by-Step Procedure:

  • Ligand Pre-Complexation (Critical Step):

    • Mix CuSO₄ and THPTA in a 1:2 molar ratio before adding to the reaction.

    • Example: Mix 10 µL of 20 mM CuSO₄ with 8 µL of 50 mM THPTA. Incubate for 5 minutes. This creates the active catalytic complex.

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, add reagents in the following order:

    • 850 µL Azide-labeled biomolecule solution (in buffer).

    • 10 µL EMP Stock (Final conc: 1 mM. Note: Ensure <5% DMSO final volume).

    • 20 µL Pre-complexed Cu-THPTA mixture (Final Cu conc: ~400 µM).

    • Vortex gently.

  • Initiation:

    • Add 20 µL of 100 mM Sodium Ascorbate (Final conc: 2 mM).

    • Why? Ascorbate reduces Cu(II) to the active Cu(I) species in situ.[2][3]

  • Incubation:

    • Incubate at Room Temperature for 30–60 minutes in the dark.

    • Note: If labeling DNA, 30 mins is sufficient.[2] For buried protein residues, extend to 2 hours.

  • Termination & Purification:

    • Proteins: Desalt using a Zeba Spin Column or dialyze against PBS to remove excess EMP and copper.

    • Small Molecules: Dilute with water and extract with Ethyl Acetate, or purify via HPLC.

Protocol B: Library Synthesis (Organic Solvent)

For synthesizing small molecule libraries for drug screening (FBDD).

Reagents Required:

  • EMP: Solid or 500 mM DMSO stock.

  • Organic Azide: 1.0 equivalent.[4]

  • Solvent: t-Butanol/Water (1:1) or DMF.

  • Catalyst: CuI (Copper Iodide) or CuSO₄/Ascorbate.[2][3]

  • Base: DIPEA (Diisopropylethylamine).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve the Organic Azide (1.0 eq) and EMP (1.1 eq) in t-Butanol/Water (1:1). Final concentration: 0.1 M.

  • Catalyst Addition:

    • Add TBTA (0.1 eq) and CuSO₄ (0.05 eq).

    • Add Sodium Ascorbate (0.2 eq).

    • Alternative: If using anhydrous DMF, use CuI (0.1 eq) and DIPEA (2.0 eq).

  • Reaction:

    • Stir at Room Temperature for 4–16 hours .

    • Monitor reaction progress via TLC or LC-MS. The formation of the 1,4-triazole product is usually indicated by a shift in retention time.

  • Work-up:

    • Dilute with water (10x volume).

    • If the product precipitates, filter and wash with cold water.

    • If soluble, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation EMP is hydrophobic; concentration too high.Reduce EMP concentration to <500 µM or increase DMSO % (up to 20% if sample tolerates).
Low Yield Copper coordinated by pyrimidine nitrogens.Increase Cu:Ligand ratio to 1:5. Use THPTA instead of TBTA for better solubility.
Protein Degradation Reactive Oxygen Species (ROS) from Cu/Ascorbate.Add Aminoguanidine or Tyrosine to the buffer as radical scavengers. Perform reaction at 4°C.
Blue Solution Oxidation of Cu(I) to Cu(II).Add fresh Sodium Ascorbate. Degas buffers with Nitrogen/Argon before use.

Safety & References

Safety Profile:

  • This compound: Irritant. Avoid inhalation. Handle in a fume hood.

  • Azides: Potential explosion hazard if low molecular weight or used with heavy metals (Pb). Do not concentrate organic azides to dryness.

  • Copper: Toxic to aquatic life. Dispose of as hazardous chemical waste.

References:

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • BroadPharm. (2022).[2] Protocol for Azide-Alkyne Click Chemistry using THPTA. BroadPharm Technical Guides. Link

Sources

Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 2-Ethynyl-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Strategic Importance of the 2-Ethynyl-4-methoxypyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1] This inherent biocompatibility and structural versatility have made pyrimidine derivatives a focal point in the design of targeted anticancer therapies.[2][3][4] Among the vast library of pyrimidine-based compounds, those featuring an ethynyl group at the 2-position and a methoxy group at the 4-position represent a particularly promising class of synthons for the development of potent kinase inhibitors.

The 2-ethynyl moiety serves as a versatile chemical handle, primarily for the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the strategic introduction of various aryl and heteroaryl substituents, enabling the exploration of a vast chemical space to optimize target binding and pharmacokinetic properties.[5] The alkyne linker itself can play a crucial role in orienting substituents within the ATP-binding pocket of kinases, contributing to enhanced potency and selectivity.

The 4-methoxy group, in turn, modulates the electronic properties of the pyrimidine ring and can influence solubility and metabolic stability. Furthermore, it can participate in key hydrogen bonding interactions within the kinase hinge region, a critical determinant of inhibitory activity for many ATP-competitive inhibitors.[6] This combination of a reactive "warhead" for molecular elaboration and a strategically placed binding element makes this compound a highly valuable building block in modern anticancer drug discovery.

These application notes provide a detailed guide to the synthesis of a representative kinase inhibitor scaffold using this compound, focusing on the Sonogashira coupling as the key synthetic transformation. The protocols are designed to be self-validating, with explanations of the rationale behind key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Core Synthetic Strategy: Sonogashira Coupling for Kinase Inhibitor Synthesis

The primary synthetic route described herein involves the palladium- and copper-catalyzed Sonogashira cross-coupling of this compound with a suitably functionalized aryl halide. This reaction is a robust and widely used method for the formation of aryl-alkyne bonds.[5]

Sonogashira_Coupling pyrimidine This compound product Pyrimidine-Arylalkyne Product (Kinase Inhibitor Scaffold) pyrimidine->product aryl_halide Aryl Halide (e.g., 4-Haloaniline derivative) aryl_halide->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) catalyst->product Catalytic Cycle base Amine Base (e.g., Triethylamine) base->product Halide Scavenger

Detailed Experimental Protocol: Synthesis of a Representative N-(4-((4-methoxypyrimidin-2-yl)ethynyl)phenyl)acrylamide Scaffold

This protocol details the synthesis of an acrylamide-functionalized pyrimidine-arylalkyne, a common pharmacophore in irreversible kinase inhibitors. The acrylamide group acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of certain kinases, leading to potent and durable inhibition.

Part 1: Sonogashira Coupling of this compound and 4-Bromoaniline

Rationale: This initial step couples the core pyrimidine heterocycle with an aniline derivative. 4-Bromoaniline is chosen as a representative coupling partner that can be further functionalized. The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in conjunction with a copper(I) co-catalyst is standard practice for efficient Sonogashira reactions.[7] Triethylamine serves as both a solvent and a base to neutralize the hydrogen halide formed during the reaction.

Materials:

  • This compound

  • 4-Bromoaniline

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), 4-bromoaniline (1.1 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous triethylamine and anhydrous tetrahydrofuran via syringe. The reaction mixture should be a suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-((4-methoxypyrimidin-2-yl)ethynyl)aniline as a solid.

Part 2: Acryloylation of 4-((4-methoxypyrimidin-2-yl)ethynyl)aniline

Rationale: This step introduces the acrylamide "warhead" onto the aniline nitrogen. Acryloyl chloride is a highly reactive acylating agent. The reaction is typically run at low temperature to control reactivity and in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[8]

Materials:

  • 4-((4-methoxypyrimidin-2-yl)ethynyl)aniline (from Part 1)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol (for chromatography)

Procedure:

  • Dissolve 4-((4-methoxypyrimidin-2-yl)ethynyl)aniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of acryloyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the final product, N-(4-((4-methoxypyrimidin-2-yl)ethynyl)phenyl)acrylamide.

Data Presentation: Representative Yields and Characterization

The following table summarizes expected outcomes for the synthesis. Actual yields may vary depending on reaction scale and purity of reagents.

StepProductExpected YieldCharacterization Methods
14-((4-methoxypyrimidin-2-yl)ethynyl)aniline60-80%¹H NMR, ¹³C NMR, LC-MS
2N-(4-((4-methoxypyrimidin-2-yl)ethynyl)phenyl)acrylamide70-90%¹H NMR, ¹³C NMR, HRMS

Biological Evaluation: In Vitro Kinase Inhibition Assay

Rationale: To assess the anticancer potential of the synthesized compound, an in vitro kinase inhibition assay is performed. This assay measures the ability of the compound to inhibit the activity of a target kinase, often a receptor tyrosine kinase like Epidermal Growth Factor Receptor (EGFR), which is frequently mutated in various cancers. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric of potency.

Kinase_Inhibition_Assay cluster_0 Assay Components cluster_1 Assay Procedure Kinase Target Kinase (e.g., EGFR) Incubation Incubate Components Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Synthesized Compound Inhibitor->Incubation Detection Detect Phosphorylation Incubation->Detection Analysis Calculate IC₅₀ Detection->Analysis

Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable peptide substrate, ATP, and the synthesized inhibitor at various concentrations in an appropriate assay buffer.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile starting material for the synthesis of novel anticancer agents, particularly kinase inhibitors. The Sonogashira coupling reaction provides a robust and efficient method for elaborating this core structure into a diverse range of potential drug candidates. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate new pyrimidine-based compounds in the ongoing search for more effective and selective cancer therapies. Future work in this area will likely focus on the development of novel coupling partners to further explore the structure-activity relationships of these compounds and to identify candidates with improved efficacy and safety profiles.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. 2021.

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. 2021.

  • Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols. BenchChem. 2025.
  • Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. BenchChem. 2025.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. 2021.

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. 2020.

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. 2021.

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. 2021.

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. 2023.

  • Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. BenchChem. 2025.

  • Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. Acta Crystallographica Section E. 2017.

  • Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. 2012.

  • Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides. Journal of Medicinal Chemistry. 1989.

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. 2019.

  • 6-Phenylpyrimidin-2-YL-(Salfamoyl) Phenyl) Acetamide Derivative. Journal of Pharmaceutical Science and Bioscientific Research. 2016.
  • Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide.
  • (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline.

Sources

The Sonogashira Reaction with Pyrimidines: A Step-by-Step Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkynylpyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active molecules.[1] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its role as a bioisostere for other aromatic systems.[2] The introduction of an alkynyl group onto the pyrimidine ring via the Sonogashira reaction unlocks vast chemical space for drug development professionals. This powerful carbon-carbon bond-forming reaction enables the synthesis of complex molecular architectures, paving the way for the creation of novel therapeutics, particularly in the realm of kinase inhibitors.[1][3]

This guide provides a detailed, in-depth exploration of the Sonogashira reaction as applied to pyrimidine substrates. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, offer field-tested protocols, and provide a comprehensive troubleshooting guide tailored to the unique challenges presented by nitrogen-containing heterocycles.

The Mechanism of the Sonogashira Reaction: A Tale of Two Catalytic Cycles

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is traditionally catalyzed by a palladium complex with a copper(I) co-catalyst, operating through two interconnected catalytic cycles.[5] Understanding these cycles is paramount for rational optimization and troubleshooting.

The palladium cycle is initiated by the oxidative addition of the halopyrimidine to a palladium(0) species. This is often the rate-determining step and is heavily influenced by the nature of the halogen (I > Br > Cl) and its position on the pyrimidine ring.[6] The resulting palladium(II) complex then undergoes transmetalation with a copper(I) acetylide species generated in the copper cycle. Finally, reductive elimination from the palladium(II) complex yields the desired alkynylpyrimidine and regenerates the active palladium(0) catalyst.

The copper cycle serves to activate the terminal alkyne. A copper(I) salt, typically copper(I) iodide, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[5] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X (Oxidative Addition) Pd0->PdII_halide Ar-X (Pyrimidine Halide) PdII_alkyne R-Pd(II)L₂-C≡CR' PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' (Alkynylpyrimidine) PdII_alkyne->Product CuX Cu(I)X Cu_pi_complex [H-C≡CR']·CuX CuX->Cu_pi_complex Cu_acetylide Cu(I)-C≡CR' Cu_pi_complex->Cu_acetylide Cu_acetylide->PdII_halide Enters Pd Cycle Base Base (e.g., Et₃N) Base->Cu_acetylide -H⁺ Alkyne H-C≡CR' (Terminal Alkyne) Alkyne->Cu_pi_complex protocol_workflow start Start setup Reaction Setup (Halopyrimidine, Pd catalyst, CuI) start->setup add_solvents Add Anhydrous Solvents (THF, Et₃N) setup->add_solvents degas Degas Mixture add_solvents->degas add_alkyne Add Terminal Alkyne degas->add_alkyne react Stir and Heat (Monitor by TLC/LC-MS) add_alkyne->react workup Work-up (Filter, Wash, Dry) react->workup purify Purification (Column Chromatography) workup->purify end End purify->end Kinase_Inhibitor cluster_inhibitor Alkynylpyrimidine Inhibitor Pyrimidine Pyrimidine Core Kinase Kinase Active Site ATP_Binding ATP Binding Region (Hinge) Hydrophobic_Pocket Hydrophobic Pocket Pyrimidine_Core Pyrimidine Pyrimidine_Core->ATP_Binding H-Bonding Alkyne_Linker -C≡C- Pyrimidine_Core->Alkyne_Linker Aryl_Group Aryl Group Alkyne_Linker->Aryl_Group Aryl_Group->Hydrophobic_Pocket Hydrophobic Interactions

Sources

Analytical Characterization of 2-Ethynyl-4-Methoxypyrimidine: A Protocol for Purity and Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethynyl-4-methoxypyrimidine (C


H

N

O, MW: 134.14 g/mol ) is a high-value heterocyclic building block. Its structural duality—combining a pharmacologically active pyrimidine core with a reactive terminal alkyne—makes it a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Bcr-Abl targeting agents) and a versatile "click chemistry" handle for bioconjugation.

However, the terminal alkyne moiety introduces specific stability challenges, including susceptibility to Glaser homocoupling (dimerization), hydration, and polymerization. Furthermore, the methoxy group at the 4-position is prone to hydrolysis under acidic conditions, yielding the corresponding pyrimidone.

This guide provides a rigorous, self-validating analytical workflow to characterize this molecule, ensuring structural integrity and purity suitable for pharmaceutical applications.

Part 1: Analytical Workflow Overview

The following diagram illustrates the logical flow for complete characterization, distinguishing between identity confirmation and purity assessment.

AnalyticalWorkflow Start Sample: this compound Tier1 Tier 1: Structural Identity Start->Tier1 Tier2 Tier 2: Purity & Impurities Start->Tier2 Tier3 Tier 3: Functional Assay Start->Tier3 NMR 1H & 13C NMR (Definitive Structure) Tier1->NMR IR FT-IR (Functional Groups) Tier1->IR HRMS HRMS (ESI+) (Exact Mass) Tier1->HRMS HPLC HPLC-UV-MS (Quantitation) NMR->HPLC Validates Standard Tier2->HPLC KF Karl Fischer (Water Content) Tier2->KF ClickTest CuAAC Reactivity Test (Alkyne Validation) Tier3->ClickTest

Figure 1: Hierarchical analytical workflow ensuring identity, purity, and functional reactivity.

Part 2: Structural Elucidation (Identity)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for distinguishing the product from its precursors (e.g., 2-chloro-4-methoxypyrimidine or 2-ethynyl-4-chloropyrimidine).

Protocol:

  • Solvent: DMSO-

    
     (Preferred for solubility and preventing alkyne proton exchange) or CDCl
    
    
    
    .
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher.[1]

Expected Data & Interpretation:

NucleusSignal (ppm)MultiplicityIntegrationAssignmentMechanistic Insight

H
~8.45Doublet (

Hz)
1HH-6 (Pyrimidine)Deshielded by adjacent ring nitrogens.

H
~6.70Doublet (

Hz)
1HH-5 (Pyrimidine)Shielded by resonance from the 4-methoxy group.

H
~4.15Singlet1HAlkyne C

C-H
Characteristic terminal alkyne; shift varies with concentration/solvent.

H
~3.95Singlet3H–OCH

Diagnostic methoxy singlet.

C
~170.0SingletCC-4Ipso-carbon attached to oxygen.

C
~158.0SingletCC-6

C
~150.0SingletCC-2Ipso-carbon attached to alkyne.

C
~102.0SingletCC-5

C
~82.0SingletCC

C-H
Internal alkyne carbon.

C
~78.0SingletCC

C -H
Terminal alkyne carbon.

Critical Quality Attribute (CQA): The coupling constant (


) between H-5 and H-6 must be consistent (~5-6 Hz). A loss of this coupling implies ring degradation.
FT-IR Spectroscopy

Used to rapidly confirm the presence of the alkyne handle without consuming solvent.

  • Key Peak 1: ~3250–3300 cm

    
     (Sharp, Strong). Corresponds to the 
    
    
    
    C–H stretch. Absence indicates deprotonation or polymerization.
  • Key Peak 2: ~2100–2150 cm

    
     (Weak/Medium). Corresponds to the C
    
    
    
    C stretch.
  • Key Peak 3: ~1580 cm

    
    . Pyrimidine ring breathing mode.
    

Part 3: Purity Profiling (HPLC-UV-MS)

This method separates the product from common synthetic impurities:

  • Hydrolysis Product: 2-ethynyl-4-hydroxypyrimidine (more polar).

  • Glaser Dimer: 1,4-bis(4-methoxypyrimidin-2-yl)buta-1,3-diyne (highly non-polar).

  • Starting Material: 2-chloro-4-methoxypyrimidine.

Method Protocol
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 3.0 mm, 3.5 µmStandard stationary phase; handles aromatic heterocycles well.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of silanols and protonates the pyrimidine (improving peak shape).
Mobile Phase B AcetonitrileStronger eluent for aromatic compounds.
Flow Rate 0.8 mL/minOptimal for 3.0 mm ID columns.
Gradient 0-2 min: 5% B (Isocratic)2-12 min: 5%

95% B12-15 min: 95% B (Wash)15.1 min: 5% B (Re-equilibration)
Gradient ensures separation of early-eluting hydrolysis products and late-eluting dimers.
Detection UV @ 254 nm & 280 nmMS (ESI+)254 nm is universal for aromatics. MS confirms MW (135.1 [M+H]

).
Column Temp 30°CEnsures retention time reproducibility.

Troubleshooting Guide:

  • Peak Tailing: Pyrimidines are basic.[1] If tailing occurs, add 10 mM Ammonium Formate to Mobile Phase A to buffer the pH.

  • Missing Alkyne Peak: Check UV spectrum. If the alkyne has polymerized, it often precipitates or elutes in the wash volume as a broad smear.

Part 4: Functional Reactivity Assay (Click Chemistry)

To validate that the alkyne is not just chemically present but sterically accessible and reactive, perform a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol:

  • Reagents: Mix Product (1 eq), Benzyl Azide (1.1 eq), CuSO

    
     (5 mol%), and Sodium Ascorbate (10 mol%) in 
    
    
    
    -BuOH/Water (1:1).
  • Reaction: Stir at RT for 1 hour.

  • Analysis: Inject on the HPLC method defined in Part 3.

  • Pass Criteria: Complete consumption of the starting material peak (RT ~6-7 min) and appearance of a new, more hydrophobic triazole adduct peak (RT ~8-9 min).

Part 5: Stability & Storage Recommendations

  • Hygroscopicity: The methoxy-pyrimidine core can be hygroscopic. Store with desiccant.

  • Temperature: Store at -20°C. Terminal alkynes can undergo slow thermal polymerization.

  • Light: Protect from light to prevent photo-oxidation of the electron-rich pyrimidine ring.

References

  • Synthesis and Characterization of Pyrimidine Derivatives: Lu, L.-Y., et al. "Synthesis and Characterization of New 2-Methoxy-Thieno[2,3-d]pyrimidin-4(3H)-One."[1][2] Advanced Materials Research, via ResearchGate.[2]

  • Alkyne-Pyrimidines in Drug Discovery (Bcr-Abl Inhibitors): Huang, W.-S., et al. "Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase."[3] Journal of Medicinal Chemistry, hosted by NCBI.

  • HPLC Methods for Pyrimidines: Kazoka, H. "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods, hosted by PubMed.

  • Iron-Catalyzed Trimerization of Terminal Alkynes (Reactivity Context): Geri, J. B., et al. "Iron-Catalyzed Trimerization of Terminal Alkynes Enabled by Pyrimidinediimine Ligands." ACS Catalysis.

  • Spectroscopic Data for Ethynylpyridines (Analogous Structure): SpectraBase. "2-Ethynylpyridine NMR and IR Spectra."

Sources

Application Notes and Protocols for the Functionalization of Biomolecules with 2-Ethynyl-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the functionalization of biomolecules using 2-ethynyl-4-methoxypyrimidine. This reagent is a versatile building block for introducing a pyrimidine moiety onto biomolecules through bioorthogonal click chemistry. The primary focus of this document is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction for covalently linking the ethynyl group of this compound to azide-modified biomolecules.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this chemistry for applications in proteomics, genomics, and drug discovery. We will delve into the underlying chemical principles, provide step-by-step protocols for protein and nucleic acid labeling, and offer insights into the characterization of the resulting bioconjugates.

Introduction: The Power of Pyrimidines and Click Chemistry

Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a wide array of biologically active compounds, including many therapeutic agents.[6] The ability to selectively introduce pyrimidine functionalities into biomolecules offers a powerful tool for probing biological processes, developing novel therapeutics, and creating advanced biomaterials. This compound serves as a key reagent in this endeavor, featuring a terminal alkyne group that can readily participate in "click" reactions.

"Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and highly specific, proceeding under mild, often aqueous, conditions with no or inoffensive byproducts.[5][7] The most prominent example of click chemistry in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This reaction forms a stable triazole linkage between an alkyne and an azide, providing a robust method for covalently modifying biomolecules in complex biological milieu.[3][8][9]

This application note will provide the necessary framework for successfully employing this compound in your research.

The Chemistry of Functionalization: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the functionalization strategy lies in the CuAAC reaction. This reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-modified biomolecule, catalyzed by a Cu(I) species. The resulting 1,4-disubstituted 1,2,3-triazole ring is exceptionally stable and does not interfere with the biological activity of the labeled molecule.

Mechanism Overview:

The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently undergoes ring contraction and protonolysis to yield the triazole product and regenerate the Cu(I) catalyst.

Diagram: Generalized CuAAC Reaction Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Biomolecule_Azide Azide-Modified Biomolecule (Protein, DNA, etc.) Reaction_Mix CuAAC Reaction (Aqueous Buffer, RT) Biomolecule_Azide->Reaction_Mix Alkyne_Pyrimidine This compound Alkyne_Pyrimidine->Reaction_Mix Cu_Source Cu(II) Source (e.g., CuSO4) Cu_Source->Reaction_Mix Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Mix Ligand Accelerating Ligand (e.g., THPTA) Ligand->Reaction_Mix Functionalized_Biomolecule Pyrimidine-Functionalized Biomolecule Reaction_Mix->Functionalized_Biomolecule Purification Purification (e.g., Dialysis, Chromatography) Functionalized_Biomolecule->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization

Caption: A generalized workflow for the functionalization of biomolecules using CuAAC.

Experimental Protocols

The following protocols provide a general framework for the functionalization of proteins and nucleic acids with this compound. Optimization of reaction conditions may be necessary depending on the specific biomolecule and desired degree of labeling.

Functionalization of Proteins

This protocol is designed for labeling proteins that have been pre-functionalized with azide groups. Azides can be introduced into proteins through various methods, such as metabolic labeling with azido-amino acids (e.g., azidohomoalanine) or chemical modification of reactive amino acid side chains (e.g., lysine, cysteine).[3][5]

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional, for dissolving this compound)

  • Purification tools (e.g., dialysis tubing, size-exclusion chromatography columns)

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate aqueous buffer.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL in PBS.

    • Add this compound to the desired final concentration (typically a 10- to 100-fold molar excess over the protein).

    • In a separate tube, pre-mix the CuSO₄ and THPTA ligand in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.

  • Purification:

    • Remove unreacted reagents and byproducts by dialysis against PBS or using size-exclusion chromatography.

  • Characterization:

    • Confirm the functionalization using techniques such as SDS-PAGE (observing a mass shift), mass spectrometry (to determine the degree of labeling), or functional assays.

Table 1: Recommended Reaction Conditions for Protein Functionalization

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can increase reaction efficiency.
Alkyne:Protein Molar Ratio10:1 to 100:1A higher excess of the alkyne can drive the reaction to completion.
Copper (CuSO₄)50-250 µMHigher concentrations can increase reaction rate but may also lead to protein precipitation.
Ligand (THPTA)250 µM - 1.25 mMA 5-fold excess over copper is recommended to stabilize the Cu(I) and protect the protein.[8]
Sodium Ascorbate1-5 mMA fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).
Reaction Time1-4 hours at RTCan be extended at lower temperatures.
pH7.0 - 8.0The optimal pH for CuAAC is typically in the neutral to slightly basic range.
Functionalization of Nucleic Acids

This protocol is applicable for labeling nucleic acids (DNA or RNA) that have been modified with azide groups. Azide-modified nucleosides can be incorporated into nucleic acids during solid-phase synthesis or through enzymatic methods.[10][11][12]

Materials:

  • Azide-modified nucleic acid

  • This compound

  • Copper(II) sulfate (CuSO₄) or Copper(I) bromide (CuBr)

  • Sodium ascorbate (if using CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA ligand

  • Nuclease-free water or appropriate buffer (e.g., TE buffer)

  • Ethanol

  • 3 M Sodium acetate, pH 5.2

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in nuclease-free water or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 1 M stock solution of sodium ascorbate in nuclease-free water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO/t-butanol (4:1) or a 50 mM stock of THPTA in water.

  • Reaction Setup:

    • Dissolve the azide-modified nucleic acid in nuclease-free water or buffer to a final concentration of 10-100 µM.

    • Add this compound to a final concentration of 100-500 µM.

    • Add the ligand (TBTA or THPTA) to a final concentration of 100-500 µM.

    • If using CuSO₄, add it to a final concentration of 50-250 µM, followed by the addition of sodium ascorbate to a final concentration of 1-5 mM. If using CuBr, add it directly to a final concentration of 50-250 µM.

  • Incubation:

    • Mix the reaction gently and incubate at room temperature for 1-2 hours.

  • Purification:

    • Precipitate the labeled nucleic acid by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold absolute ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the nucleic acid.

    • Wash the pellet with 70% ethanol and air-dry.

    • Resuspend the purified nucleic acid in nuclease-free water or buffer.

  • Characterization:

    • Analyze the functionalized nucleic acid using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) to observe a mobility shift, UV-Vis spectroscopy to quantify labeling efficiency (if the pyrimidine introduces a significant change in absorbance), or mass spectrometry.

Diagram: Protein Functionalization Workflow

Protein_Functionalization Start Start: Azide-Modified Protein Add_Reagents Add: 1. This compound 2. CuSO4/THPTA 3. Sodium Ascorbate Start->Add_Reagents Incubate Incubate: Room Temperature, 1-4 hours Add_Reagents->Incubate Purify Purify: Dialysis or SEC Incubate->Purify Characterize Characterize: SDS-PAGE, Mass Spectrometry Purify->Characterize End End: Pyrimidine-Functionalized Protein Characterize->End

Caption: A step-by-step workflow for protein functionalization.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Increase the concentration of the alkyne reagent.

    • Optimize the copper and ligand concentrations.

    • Ensure the sodium ascorbate solution is freshly prepared.

    • Verify the presence of azide groups on the biomolecule.

  • Protein/Nucleic Acid Precipitation:

    • Reduce the copper concentration.

    • Increase the ligand-to-copper ratio.

    • Perform the reaction at a lower temperature (4°C).

  • Biomolecule Degradation:

    • The CuAAC reaction can generate reactive oxygen species. The use of a copper-coordinating ligand like THPTA helps to mitigate this.[8][9]

    • Minimize reaction time and temperature where possible.

Conclusion

The functionalization of biomolecules with this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile strategy for introducing a key heterocyclic moiety. The protocols provided in this application note serve as a starting point for researchers to label proteins and nucleic acids for a wide range of applications. By understanding the underlying chemistry and carefully optimizing reaction conditions, scientists can successfully generate novel bioconjugates for advancing research in chemical biology, drug discovery, and diagnostics.

References

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Su, X., et al. (2026, January 17). A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. ResearchGate. Retrieved from [Link]

  • baseclick. (n.d.). Protocols. Retrieved from [Link]

  • Kanan, S., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1277-1293. Retrieved from [Link]

  • Wang, Y., et al. (2021). Labeling and sequencing nucleic acid modifications using bio-orthogonal tools. Chemical Society Reviews, 50(1), 27-46. Retrieved from [Link]

  • Finn, M. G., & Fokin, V. V. (2010). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. In: Click Chemistry for Biotechnology and Materials Science. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Osterman, I. A., et al. (2013). A nascent proteome study combining click chemistry with 2DE. Proteomics, 13(1), 17-21. Retrieved from [Link]

  • Li, N., & Lim, R. K. (2017). Click Chemistry in Proteomic Investigations. In: eLS. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Klöcker, N., et al. (2020). Covalent labeling of nucleic acids. Chemical Society Reviews, 49(23), 8749-8773. Retrieved from [Link]

  • Klöcker, N., et al. (2020). Covalent Labeling of Nucleic Acids. Chemical Society Reviews, 49(23), 8749-8773. Retrieved from [Link]

  • Interchim. (n.d.). Nucleic acid labeling and modification. Retrieved from [Link]

  • Wang, Y., et al. (2020). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 25(23), 5586. Retrieved from [Link]

  • G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. Retrieved from [Link]

  • Bruce, J. E., et al. (2024, December 23). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. Retrieved from [Link]

  • Swift-Ramirez, W. R. (2021). The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation. UC Irvine. Retrieved from [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. Retrieved from [Link]

Sources

use of 2-ethynyl-4-methoxypyrimidine in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 2-Ethynyl-4-Methoxypyrimidine in DNA-Encoded Library (DEL) Synthesis and Fragment-Based Screening

Executive Summary

This guide details the technical application of This compound (2-EMP) as a high-value "warhead" fragment in the construction of DNA-Encoded Libraries (DELs) and Fragment-Based Drug Discovery (FBDD) campaigns.

The pyrimidine heterocycle is a "privileged scaffold," appearing in over 10% of FDA-approved small molecule drugs (e.g., Rosuvastatin, Imatinib). The 2-ethynyl moiety serves as a bio-orthogonal ligation handle, enabling the modular attachment of this pharmacophore to DNA tags or screening surfaces via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This protocol standardizes the "click" conjugation and subsequent screening workflows to ensure maximum library fidelity.

Strategic Rationale & Mechanism

The "Privileged" Pharmacophore

In HTS, hit rates are often low. To maximize success, libraries are enriched with scaffolds known to bind biological targets. 2-EMP offers a dual advantage:

  • 4-Methoxypyrimidine Core: Mimics the adenosine triphosphate (ATP) purine ring, providing inherent affinity for kinases, GPCRs, and nucleotide-binding proteins.

  • 2-Ethynyl Handle: A sterically compact, rigid linker that allows conjugation without disrupting the pharmacophore's binding face. Unlike flexible alkyl linkers, the alkyne (and resulting triazole) maintains a defined vector, reducing entropic penalties during protein binding.

The Reaction: On-DNA CuAAC

The primary utility of 2-EMP in HTS is its incorporation into DELs. The ethynyl group reacts with an azide-functionalized DNA barcode (carrying a unique codon) to form a 1,2,3-triazole linkage. This locks the pyrimidine to its genetic code, allowing pooled screening of billions of compounds.

DEL_Workflow Start This compound (Fragment Input) Reaction CuAAC Ligation (CuSO4 / THPTA) Start->Reaction Alkyne DNA_Tag Azide-Linker-DNA (Barcode) DNA_Tag->Reaction Azide Library DNA-Encoded Pyrimidine Library Reaction->Library 1,2,3-Triazole Linkage Screen Affinity Selection (Target Protein) Library->Screen Pooled Incubation Seq NGS & Decoding Screen->Seq Elute Binders

Figure 1: Workflow for integrating this compound into a DNA-Encoded Library (DEL). The alkyne handle enables precise ligation to the genetic tag.

Experimental Protocols

Protocol A: On-DNA Ligation (Library Synthesis)

Objective: Conjugate 2-EMP to an azide-functionalized DNA headpiece with >90% conversion to prevent "orphan" codes (DNA tags with no chemical attached).

Reagents:

  • Fragment: this compound (200 mM in DMSO).

  • DNA Scaffold: Azide-terminated dsDNA (1 mM in water).

  • Catalyst Source: CuSO₄ (100 mM in water).

  • Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water). Note: THPTA protects DNA from oxidative damage by Cu(I).

Step-by-Step Procedure:

  • Ligand Complexation: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Incubate for 5 minutes. This pre-complexation is critical to prevent DNA degradation.

  • Reaction Assembly: In a 96-well plate or PCR tube, combine:

    • 10 µL DNA Scaffold (10 nmol final).

    • 20 µL Sodium Phosphate Buffer (250 mM, pH 7.4).

    • 2 µL 2-EMP Fragment (400 eq excess relative to DNA).

    • 5 µL Cu-THPTA Complex.

    • 5 µL Sodium Ascorbate.

    • Water to total volume 100 µL.

  • Incubation: Seal plate and incubate at 25°C for 2 hours . Do not heat, as this promotes DNA hydrolysis.

  • Quenching: Add 10 µL of 500 mM EDTA (pH 8.0) to chelate copper and stop the reaction.

  • Purification: Ethanol precipitate the DNA or use a size-exclusion spin column (e.g., Sephadex G-25) to remove unreacted pyrimidine fragment and copper.

Validation Criteria (LC-MS): Before pooling, analyze an aliquot by LC-MS.

  • Success: Mass shift corresponding to +168.58 Da (2-EMP) + Triazole formation.

  • Failure: Presence of starting DNA mass indicates catalyst poisoning (usually O₂ exposure).

Protocol B: High-Throughput Affinity Selection (The Screen)

Objective: Screen the synthesized library against a target protein (e.g., a kinase) to identify if the methoxypyrimidine moiety drives binding.

Reagents:

  • Target Protein: Biotinylated Kinase/Protein of Interest.

  • Beads: Streptavidin-coated magnetic beads (Dynabeads MyOne C1).

  • Selection Buffer: PBS + 0.05% Tween-20 + 0.1 mg/mL Sheared Salmon Sperm DNA (blocker).

Workflow:

  • Immobilization: Incubate biotinylated protein with magnetic beads for 30 mins. Wash 3x with Selection Buffer.

  • Library Incubation: Add the DEL (containing the 2-EMP members) to the beads. Final concentration ~1 nM per library member.

  • Equilibrium: Rotate at 4°C for 1 hour.

  • Washing (Critical Step):

    • Perform 3x rapid washes (1 min each) with Selection Buffer.

    • Note: Stringency is controlled here. For fragment screening (low affinity, Kd ~µM), use gentle washing. Vigorous washing will lose the weak binders typical of fragment campaigns.

  • Elution: Heat beads to 85°C for 10 mins in PCR buffer to denature the protein and release the DNA tags.

  • PCR & Sequencing: Amplify the eluted DNA tags and sequence via Next-Generation Sequencing (NGS) to count the frequency of the 2-EMP barcode.

Data Analysis & QC Standards

Table 1: Troubleshooting the "Click" Reaction on DNA

Observation (LC-MS)DiagnosisCorrective Action
No Product, Intact DNA Inactive CatalystUse fresh Sodium Ascorbate; degas buffers to remove O₂.
Degraded DNA (Smear) Oxidative DamageIncrease THPTA ligand concentration (up to 1:5 ratio with Cu).
Partial Conversion (<50%) Steric HindranceAdd 10% DMSO to reaction mix to solubilize the pyrimidine fragment.
Precipitate in Well Copper CrashChelate with EDTA immediately after reaction; do not freeze before quenching.

Mechanism of Action Diagram

The following diagram illustrates the chemical mechanism by which the 2-ethynyl group serves as the anchor point, converting the pyrimidine fragment into a library member.

Reaction_Mechanism Step1 Cu(I) Insertion (Acetylide Formation) Step2 Azide Coordination (DNA-Tag) Step1->Step2 + R-N3 Step3 Ring Closure (Metallocycle) Step2->Step3 Slow Step Final 1,2,3-Triazole Product (Stable Library Member) Step3->Final Protonation

Figure 2: Simplified catalytic cycle of the CuAAC reaction. The ethynyl proton of 2-EMP is displaced by Cu(I), facilitating the attack on the DNA-linked azide.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Clark, M. A., et al. (2009). Design, synthesis and selection of DNA-encoded small-molecule libraries. Nature Chemical Biology. Link

  • Goodnow, R. A., Dumelin, C. E., & Keefe, A. D. (2017). DNA-encoded chemistry: enabling the deeper sampling of chemical space. Nature Reviews Drug Discovery. Link

  • Jena Bioscience. (2023). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation (Protocol). Link

Application Note & Protocols: Harnessing 2-Ethynyl-4-Methoxypyrimidine for Diversified Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence highlights its role as a privileged structure in interacting with biological targets.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing 2-ethynyl-4-methoxypyrimidine, a versatile and reactive building block, for the efficient construction of diverse compound libraries. We will delve into two powerful, orthogonal synthetic strategies: the Palladium/Copper-catalyzed Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical space with novel pyrimidine-based molecules.

Introduction: The Pyrimidine Core and the Utility of this compound

The pyrimidine ring is a ubiquitous heterocycle in a vast array of pharmacologically active molecules, demonstrating anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] The success of pyrimidine-based drugs stems from the scaffold's ability to engage in various binding interactions with biological macromolecules.[1][2] The generation of compound libraries around this core is a proven strategy in drug discovery for identifying novel hit compounds.[2][4]

This compound emerges as a particularly strategic starting material for library synthesis. Its structure presents two key features for diversification:

  • The C2-Ethynyl Group: A terminal alkyne is an exceptionally versatile functional group. It is the key reactant in Sonogashira couplings for forming C(sp)-C(sp²) bonds and in azide-alkyne cycloaddition reactions to form stable triazole rings.[5][6] These reactions are known for their high efficiency and broad functional group tolerance, which are critical attributes for successful library synthesis.[6][7]

  • The C4-Methoxy Group: While the primary focus of this guide is on the ethynyl group, the methoxy group provides stability and specific electronic properties to the pyrimidine ring. In more advanced library designs, this position could potentially be targeted for nucleophilic aromatic substitution (SNAr) to introduce further diversity, although this typically requires harsher conditions or additional ring activation.

This guide will provide the foundational chemistry and step-by-step protocols to empower researchers to leverage these features effectively.

Strategic Overview: Dual-Axis Library Diversification

The core strategy involves using this compound as a central scaffold and diversifying it through two distinct, high-yield chemical transformations. This approach allows for the creation of two unique sub-libraries from a single starting material, maximizing chemical space exploration.

G cluster_main Library Synthesis Strategy cluster_path1 Pathway 1: C-C Bond Formation cluster_path2 Pathway 2: Heterocycle Formation A Starting Material: This compound B Sonogashira Coupling (Aryl/Vinyl Halides) A->B D CuAAC 'Click' Reaction (Organic Azides) A->D C Sub-Library A: 2-Arylalkynyl-4-methoxypyrimidines B->C Diversification E Sub-Library B: 2-(Triazolyl)-4-methoxypyrimidines D->E Diversification

Figure 1: Overall strategy for dual-axis library synthesis.

Pathway 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It employs a dual catalytic system of palladium and copper(I).[7] The palladium catalyst facilitates the oxidative addition of the halide, while the copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[9]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (often generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂) and a copper(I) salt (CuI) is classic and highly effective.[7] The phosphine ligands on palladium are crucial for stabilizing the catalyst and facilitating the catalytic cycle.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide by-product formed during the reaction.[10]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent moisture from interfering with the catalysts and to ensure solubility of the reactants.[7]

Protocol 3.1: General Procedure for Sonogashira Coupling

This protocol describes the coupling of this compound with a representative aryl bromide.

G start Start prep 1. Prepare Reagents - Dissolve aryl bromide & pyrimidine in degassed THF. - Weigh catalysts in a separate flask. start->prep setup 2. Reaction Setup - Seal flask, purge with N2/Ar. - Add THF, Et3N via syringe. prep->setup catalyst 3. Add Catalysts - Add Pd(PPh3)2Cl2 and CuI to the main flask. setup->catalyst reaction 4. Reaction - Stir at specified temperature (e.g., 60 °C). - Monitor by TLC/LC-MS. catalyst->reaction workup 5. Workup - Cool, filter through Celite. - Concentrate filtrate. reaction->workup extraction 6. Extraction - Dissolve residue in EtOAc. - Wash with NH4Cl(aq), brine. workup->extraction purify 7. Purification - Dry (Na2SO4), concentrate. - Purify by flash column chromatography. extraction->purify end End (Characterize Product) purify->end

Figure 2: Workflow for the Sonogashira coupling protocol.

Materials & Reagents

ReagentAmount (1 mmol scale)Moles (mmol)Purpose
This compound134 mg1.0Alkyne source
Aryl/Vinyl Halide (e.g., 4-Bromotoluene)1.1 eq1.1Coupling partner
Pd(PPh₃)₂Cl₂3 mol% (21 mg)0.03Palladium catalyst
Copper(I) Iodide (CuI)5 mol% (9.5 mg)0.05Co-catalyst
Triethylamine (Et₃N)3.0 eq (0.42 mL)3.0Base
Anhydrous THF10 mL-Solvent

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (134 mg, 1.0 mmol) and the aryl halide (1.1 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Catalyst Addition: To the stirring solution, add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (9.5 mg, 0.05 mmol). The addition should be done under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[11][12]

Expected Results & Validation:

  • Yields for Sonogashira couplings are typically high, ranging from 60-95%, depending on the halide's reactivity (I > Br > Cl).[8]

  • Successful reaction can be validated by ¹H NMR (disappearance of the terminal alkyne proton signal) and Mass Spectrometry (correct mass for the coupled product).

Pathway 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K. Barry Sharpless, "click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6] The CuAAC reaction, which joins an alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole, is the quintessential click reaction.[13][14]

Causality Behind Experimental Choices:

  • Catalyst System: The active catalyst is copper(I), which is often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[6] This avoids the need to handle potentially unstable Cu(I) salts directly.

  • Solvent System: The reaction is remarkably tolerant of various solvents, including protic solvents. A mixture of t-butanol and water is commonly used as it effectively solubilizes both organic and inorganic reagents.[6]

  • Simplicity: The reaction is typically run at room temperature and is insensitive to air and water, drastically simplifying the experimental setup compared to many other coupling reactions.

Protocol 4.1: General Procedure for CuAAC Reaction

This protocol details the reaction of this compound with a representative organic azide.

G start Start dissolve 1. Dissolve Reactants - Dissolve pyrimidine and azide in t-BuOH/H2O. start->dissolve add_cu 2. Add CuSO4 - Add aqueous solution of CuSO4·5H2O. dissolve->add_cu add_asc 3. Add Ascorbate - Add fresh aqueous solution of Sodium Ascorbate. add_cu->add_asc reaction 4. Reaction - Stir vigorously at room temperature. - Monitor by TLC/LC-MS. add_asc->reaction workup 5. Workup & Extraction - Dilute with water and extract with EtOAc. reaction->workup purify 6. Purification - Wash organic layer, dry, and concentrate. - Purify by chromatography or recrystallization. workup->purify end End (Characterize Product) purify->end

Figure 3: Workflow for the CuAAC "Click" reaction protocol.

Materials & Reagents

ReagentAmount (1 mmol scale)Moles (mmol)Purpose
This compound134 mg1.0Alkyne source
Organic Azide (e.g., Benzyl Azide)1.05 eq1.05Azide source
CuSO₄·5H₂O5 mol% (12.5 mg)0.05Catalyst precursor
Sodium Ascorbate10 mol% (20 mg)0.10Reducing agent (in situ catalyst formation)
t-Butanol5 mL-Co-solvent
Water (Deionized)5 mL-Co-solvent

Step-by-Step Methodology:

  • Preparation: In a vial, dissolve this compound (134 mg, 1.0 mmol) and the organic azide (1.05 mmol) in a 1:1 mixture of t-butanol and water (10 mL total).

  • Catalyst Precursor: Add an aqueous solution of CuSO₄·5H₂O (12.5 mg in 0.5 mL H₂O). The solution may turn slightly cloudy.

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (20 mg in 0.5 mL H₂O). The reaction mixture typically turns a yellow-orange color.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting triazole product is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary.[11]

Expected Results & Validation:

  • Click reactions are known for their near-quantitative yields (>95% is common).[15]

  • Successful formation of the triazole can be confirmed by ¹H NMR (disappearance of the alkyne proton and appearance of a new triazole proton signal, typically δ 7.5-8.5 ppm) and Mass Spectrometry.

Library Purification and Analysis

The purification of compound libraries is a critical step to ensure data quality in subsequent screening assays.[11]

  • Flash Column Chromatography: This is the workhorse for purifying library members on a milligram to gram scale. A gradient of solvents (e.g., ethyl acetate in hexanes) is typically used to elute compounds from a silica gel stationary phase based on polarity.[11][12]

  • Preparative HPLC: For final purification and to ensure high purity (>95%), reverse-phase preparative HPLC is often employed.[11]

  • Analysis and Characterization: The identity and purity of each library compound should be confirmed.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides rapid purity assessment and mass confirmation.

    • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy are used to confirm the detailed chemical structure of the final compounds.[16]

Conclusion

This compound is a powerful and versatile building block for the rapid generation of compound libraries. The Sonogashira coupling and CuAAC click reaction provide two efficient, reliable, and orthogonal pathways for diversification. By employing the detailed protocols and understanding the chemical principles outlined in this guide, researchers in drug discovery can effectively synthesize novel pyrimidine-based libraries to explore new chemical space and identify promising lead candidates for a wide range of therapeutic targets.

References

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters. [Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC. National Center for Biotechnology Information. [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. [Link]

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate. [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Click Reactions in Medicinal Chemistry. PMC. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethynyl-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of 2-ethynyl-4-methoxypyrimidine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis of this valuable heterocyclic building block.

Introduction

The synthesis of this compound is a critical process for the development of various pharmaceutical agents. The introduction of the ethynyl group provides a versatile handle for further chemical modifications, such as click chemistry or further cross-coupling reactions. The most common and direct route to this compound is the Sonogashira cross-coupling reaction. This guide will focus on the side products and challenges associated with this synthetic approach.

Assumed Synthetic Pathway

The primary route for the synthesis of this compound involves a two-step process:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling of a 2-halo-4-methoxypyrimidine (typically 2-chloro-4-methoxypyrimidine) with a protected terminal alkyne, most commonly ethynyltrimethylsilane (TMS-acetylene).

  • Deprotection: Removal of the protecting group (e.g., trimethylsilyl) to yield the terminal alkyne.

The following troubleshooting guide is structured around potential issues that may arise during this synthetic sequence.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired Product and a Significant Amount of a Higher Molecular Weight Byproduct

Question: My reaction is showing low conversion of the starting 2-chloro-4-methoxypyrimidine, and I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. What is happening and how can I fix it?

Answer:

This is a classic case of alkyne homocoupling , also known as the Glaser coupling.[1][2] This is one of the most common side reactions in Sonogashira couplings.[1]

Causality:

The copper(I) cocatalyst, in the presence of an oxidant (typically adventitious oxygen), can catalyze the oxidative coupling of two molecules of the terminal alkyne to form a symmetrical 1,3-diyne.[2] In the case of using ethynyltrimethylsilane, this results in the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. This side reaction competes with the desired cross-coupling pathway. The presence of oxygen is a key promoter of this side reaction.[1]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before adding the catalysts. Common methods include:

    • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases.

    • Sparging with an Inert Gas: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period can displace dissolved oxygen.

  • Maintain an Inert Atmosphere: The reaction should be run under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.

  • Minimize Copper Catalyst Loading: While the copper cocatalyst is necessary for the reaction to proceed at a reasonable rate, using a large excess can favor the homocoupling pathway. A typical starting point is 1-5 mol% of the copper(I) salt.

  • Consider a "Copper-Free" Sonogashira: Several protocols have been developed that proceed without the addition of a copper cocatalyst, which can completely eliminate the Glaser coupling side product.[3] These reactions may require different ligands or higher reaction temperatures.

Experimental Protocol: Rigorous Degassing using Freeze-Pump-Thaw

  • Assemble the reaction flask with the 2-chloro-4-methoxypyrimidine, solvent (e.g., THF or dioxane), and a stir bar.

  • Seal the flask with a rubber septum.

  • Freeze the contents of the flask in a liquid nitrogen bath until completely solid.

  • Apply a high vacuum to the flask for several minutes.

  • Close the connection to the vacuum and remove the flask from the liquid nitrogen bath.

  • Allow the contents to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

  • The degassed mixture is now ready for the addition of the other reagents (amine base, alkyne, and catalysts).

Issue 2: Presence of 4-Methoxypyrimidine in the Crude Product

Question: After my reaction and workup, I've identified 4-methoxypyrimidine as a significant impurity. Where is this coming from?

Answer:

This is likely due to the dehalogenation of your starting material, 2-chloro-4-methoxypyrimidine. This is a known side reaction in palladium-catalyzed cross-coupling reactions.[4]

Causality:

The proposed mechanism for dehalogenation involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, forming an arylpalladium(II) intermediate. Instead of proceeding through the cross-coupling cycle, this intermediate can undergo a reductive process where the halogen is replaced by a hydrogen atom. The source of the hydride can be the amine base, solvent, or trace amounts of water.

Troubleshooting Steps:

  • Choice of Ligand: The choice of phosphine ligand can influence the rate of reductive elimination versus other pathways. Using bulkier, more electron-rich ligands can sometimes suppress dehalogenation.

  • Solvent Purity: Ensure that your solvents are anhydrous. Trace water can sometimes be a source of protons in the dehalogenation pathway.

  • Base Selection: The choice of amine base can also play a role. While triethylamine is common, exploring other bases such as diisopropylethylamine (DIPEA) or piperidine might alter the reaction outcome.

  • Reaction Temperature: Higher temperatures can sometimes promote side reactions. If possible, try running the reaction at a lower temperature for a longer period.

Issue 3: Incomplete Conversion to the Final Product after Deprotection

Question: I have successfully performed the Sonogashira coupling to get 2-((trimethylsilyl)ethynyl)-4-methoxypyrimidine, but after the deprotection step, I still have a significant amount of the silylated starting material. How can I improve the deprotection?

Answer:

Incomplete deprotection is a common issue and is usually related to the reaction conditions or the stability of the deprotecting agent.

Causality:

The silicon-carbon bond in the TMS-protected alkyne is typically cleaved under basic or fluoride-mediated conditions.[5] Incomplete reaction can be due to insufficient reagent, a deactivated reagent, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Choice of Deprotection Reagent:

    • Fluoride Sources: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for TMS deprotection.[5] Ensure that your TBAF solution is not too old, as it can be deactivated by moisture. Potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) can also be used.

    • Basic Conditions: Mild basic conditions, such as potassium carbonate in methanol, can also effect deprotection.[5] This method can be advantageous as it is often easier to work up.

  • Stoichiometry of the Reagent: Ensure you are using at least a stoichiometric amount of the deprotecting agent. It is common to use a slight excess (e.g., 1.1-1.5 equivalents).

  • Reaction Time and Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol: TMS Deprotection with K₂CO₃ in Methanol

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)-4-methoxypyrimidine in methanol.

  • Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl or acetic acid).

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Summary of Potential Side Products

Side Product Structure Common Cause Mitigation Strategy
Alkyne Homocoupling Product1,4-bis(trimethylsilyl)buta-1,3-diyneOxygen-mediated Glaser couplingRigorous degassing, use of inert atmosphere, consider copper-free conditions
Dehalogenated Starting Material4-MethoxypyrimidineReductive dehalogenationOptimize ligand and base, use anhydrous solvents
Silylated Intermediate2-((trimethylsilyl)ethynyl)-4-methoxypyrimidineIncomplete deprotectionUse fresh deprotecting agent, optimize stoichiometry and reaction conditions

Visualization of Side Product Formation

Side_Products Start_Pyrimidine 2-Chloro-4-methoxypyrimidine Coupling_Step Sonogashira Coupling Start_Pyrimidine->Coupling_Step Dehalogenation Dehalogenation Start_Pyrimidine->Dehalogenation Start_Alkyne TMS-Acetylene Start_Alkyne->Coupling_Step Homocoupling Glaser Homocoupling Start_Alkyne->Homocoupling TMS_Product 2-((trimethylsilyl)ethynyl)-4-methoxypyrimidine Coupling_Step->TMS_Product Deprotection_Step Deprotection TMS_Product->Deprotection_Step Incomplete_Deprotection Incomplete Deprotection TMS_Product->Incomplete_Deprotection Leads back to starting material for this step Final_Product This compound Deprotection_Step->Final_Product Dehalogenated_Product 4-Methoxypyrimidine Dehalogenation->Dehalogenated_Product Diyne_Product 1,4-bis(trimethylsilyl)buta-1,3-diyne Homocoupling->Diyne_Product Incomplete_Deprotection->Final_Product Leads back to starting material for this step

Caption: Synthetic pathway and common side reactions.

References

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Li, Y., & Xiang, J. (2010). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. Tetrahedron Letters, 51(43), 5738-5741. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. [Link]

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Wang, D., & Wang, J. (2013). Recent development in the synthesis of polysubstituted pyrimidines. Current Organic Chemistry, 17(1), 2-25. [Link]

  • Wikipedia. (2023). Glaser coupling. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Sha, F., et al. (2016). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Scientific Reports, 6, 23537. [Link]

  • Sibi, M. P., & Patil, K. (2007). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic resonance in chemistry, 45(11), 907-913. [Link]

  • Nasiri, F., & Vessally, E. (2017). Recent advances in the synthesis of pyrimidine derivatives. RSC advances, 7(54), 33959-33984. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-metal-catalyzed addition of heteroatoms to alkynes. Chemical reviews, 104(6), 3079-3159. [Link]

  • Chem-Space. (n.d.). This compound. [Link]

  • Badsara, S. S., Sharma, A., & Singh, G. S. (2013). Copper-free Sonogashira cross-coupling reactions: a survey of recent developments. RSC Advances, 3(32), 13116-13137. [Link]

Sources

Technical Support Center: Stability of 2-Ethynyl-4-Methoxypyrimidine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is intended for researchers, scientists, and drug development professionals working with 2-ethynyl-4-methoxypyrimidine. This document provides a comprehensive overview of the potential stability issues of this compound in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. Our recommendations are based on established principles of organic chemistry and experience with related heterocyclic compounds.

Introduction: Understanding the Chemistry of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its utility stems from the unique combination of a pyrimidine core, a reactive ethynyl group, and a methoxy substituent. However, these same features can contribute to its instability in solution if not handled and stored correctly. This guide will help you navigate these challenges.

The structure of this compound contains three key functional groups that influence its stability:

  • The Pyrimidine Ring: A nitrogen-containing heterocycle that is generally aromatic but can be susceptible to nucleophilic attack or degradation under harsh conditions.

  • The 2-Ethynyl Group: A highly reactive functional group that can undergo a variety of transformations, including oxidation, reduction, and addition reactions.

  • The 4-Methoxy Group: An electron-donating group that can be susceptible to hydrolysis, particularly under acidic or basic conditions.

A thorough understanding of the interplay between these groups is crucial for maintaining the compound's integrity throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of degradation for this compound in solution?

A1: Visual indicators of degradation can include a change in the color or clarity of the solution. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and allow for quantification of the remaining active compound.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: The stability of heterocyclic compounds is often highly pH-dependent. For pyrimidine derivatives, extreme pH values should be avoided. Strongly acidic or basic conditions can promote hydrolysis of the methoxy group or degradation of the pyrimidine ring itself. While specific data for this compound is not available, for some related pyridine derivatives, maximum stability has been observed in the pH range of 2.0 to 3.0. It is strongly recommended to perform a pH stability study for your specific experimental conditions.

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: Compounds with similar structures are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. Always perform a small-scale solubility test before preparing a large stock solution.

Q4: How should I store solutions of this compound to ensure long-term stability?

A4: To minimize degradation, stock solutions should be stored at low temperatures, ideally at -20°C or -80°C. It is also best practice to aliquot the stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles. Additionally, solutions should be protected from light, as heterocyclic compounds can be light-sensitive.

Troubleshooting Guide: Common Stability Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of compound potency or unexpected experimental results. Degradation of this compound in the working solution.1. Verify Compound Integrity: Analyze the stock and working solutions by HPLC or LC-MS to confirm the purity and concentration of the parent compound. This will provide a definitive answer regarding degradation. 2. Prepare Fresh Solutions: If degradation is confirmed, prepare fresh solutions from a solid sample of the compound. 3. Optimize Solution Conditions: Consider adjusting the pH of your buffer to a more neutral or slightly acidic range and minimize the time the compound is in solution before use.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of degradation products.1. Characterize Degradants: If possible, use LC-MS/MS to obtain structural information about the degradation products. This can help identify the degradation pathway. 2. Review Experimental Conditions: Evaluate the pH, temperature, and light exposure of your experiment. These factors are key drivers of degradation. 3. Modify Protocol: Based on the likely degradation pathway, modify your experimental protocol. For example, if hydrolysis of the methoxy group is suspected, avoid strongly acidic or basic conditions.
Precipitation of the compound from the solution. Poor solubility or compound aggregation.1. Re-evaluate Solvent System: The chosen solvent may not be optimal. Consider using a co-solvent system or a different solvent altogether. 2. Check Concentration: You may be exceeding the solubility limit of the compound in that particular solvent. Try preparing a more dilute solution. 3. Gentle Warming/Sonication: In some cases, gentle warming or sonication can help redissolve the compound. However, be cautious as this can also accelerate degradation.

Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is key to preventing its degradation. Below are some plausible degradation pathways based on the reactivity of its functional groups.

cluster_hydrolysis Hydrolysis of Methoxy Group cluster_ethynyl Reactions of the Ethynyl Group cluster_pyrimidine Pyrimidine Ring Opening This compound This compound 2-ethynyl-4-hydroxypyrimidine 2-ethynyl-4-hydroxypyrimidine This compound->2-ethynyl-4-hydroxypyrimidine H+ or OH- Hydrated Product Hydrated Product This compound->Hydrated Product Hydration Oxidized Product Oxidized Product This compound->Oxidized Product Oxidation Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Harsh Conditions A Prepare Stock Solution B Prepare Working Solutions A->B C Incubate under Test Conditions B->C D Analyze Samples at Time Points C->D E Quantify Parent Compound D->E F Determine Degradation Rate E->F

Caption: Workflow for assessing the stability of a compound in solution.

References

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Beilstein Journals. (2019). Tuning the stability of alkoxyisopropyl protection groups. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethynylpyrimidine. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Hydrolysis and Aminolysis of Certain Methoxypyrimidines. Retrieved from [Link]

  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]

minimizing homocoupling in Sonogashira reactions of alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges, with a specific focus on minimizing alkyne homocoupling (Glaser coupling).

Troubleshooting Guide: Minimizing Alkyne Homocoupling

This section addresses specific issues related to the formation of undesired 1,3-diyne byproducts.

Question 1: I'm observing a significant amount of a nonpolar byproduct in my Sonogashira reaction, which I suspect is the homocoupled alkyne. What are the primary causes and how can I confirm its identity?

Answer: The formation of a symmetric 1,3-diyne, a result of the Glaser or Hay coupling, is the most common side reaction in Sonogashira couplings.[1][2] This byproduct arises from the oxidative dimerization of your terminal alkyne starting material.[3][4]

Primary Causes:

  • Presence of Oxygen: The principal culprit is molecular oxygen, which promotes the oxidative coupling of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[3][4][5] Rigorous exclusion of air is therefore critical.

  • Copper(I) Co-catalyst: While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[5][6] High concentrations of the copper catalyst can exacerbate the issue.[4]

Confirmation of Identity: You can often identify the homocoupling byproduct by thin-layer chromatography (TLC) as a new, less polar spot compared to your starting materials and desired product.[4] For definitive confirmation, techniques like NMR or LC-MS can be used to analyze the crude reaction mixture. The homocoupled product will have a molecular weight corresponding to the dimer of your starting alkyne.[4]

Question 2: How can I effectively minimize or prevent the formation of this homocoupling byproduct during my reaction?

Answer: Several strategies can be employed to suppress the formation of homocoupling byproducts. The most effective approach often involves a combination of the following techniques:

  • Rigorous Exclusion of Oxygen: Since oxygen is a key promoter of Glaser coupling, it is crucial to maintain a strictly inert atmosphere.[2][3] This can be achieved by:

    • Using Schlenk line techniques.

    • Thoroughly degassing all solvents and liquid reagents (e.g., by freeze-pump-thaw cycles or by bubbling a stream of inert gas like argon or nitrogen through them).[3]

    • Evacuating and backfilling the reaction flask with an inert gas multiple times before adding reagents.[3]

    • Some studies suggest that using a dilute hydrogen atmosphere mixed with nitrogen or argon can further reduce byproduct formation.[7][8]

  • Employ Copper-Free Conditions: A direct approach to circumventing Glaser coupling is to utilize a copper-free Sonogashira protocol.[5][9] These methods have been developed to completely avoid this side reaction and are particularly useful when coupling substrates with potential copper ligands.[9] Success in copper-free systems often relies on the careful selection of palladium catalysts, ligands, and bases to facilitate the catalytic cycle.[3][10]

  • Optimize Reaction Parameters:

    • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain its low concentration, thereby disfavoring the bimolecular homocoupling reaction.[1][5]

    • Choice of Ligand: The choice of phosphine ligand on the palladium catalyst can significantly influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[3][5]

    • Base and Solvent Selection: The base and solvent system plays a critical role. Secondary amines like piperidine, morpholine, or diisopropylamine can sometimes be more effective at minimizing side reactions than tertiary amines like triethylamine.[2][3] The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species.[5]

Question 3: I am still observing homocoupling even after taking precautions. What advanced troubleshooting steps can I take?

Answer: If homocoupling persists, consider the following advanced strategies:

  • Protecting Groups: Employing a protecting group, such as a trimethylsilyl (TMS) group, on the terminal alkyne can prevent it from homocoupling.[1] The TMS group can be removed in a subsequent step.[9]

  • Temperature Control: While Sonogashira reactions are known for their mild conditions, temperature can be a factor. Lowering the reaction temperature may help to suppress the rate of the homocoupling side reaction relative to the desired cross-coupling.[3]

  • Catalyst and Reagent Purity: Ensure the purity of your palladium catalyst, copper(I) salt, and other reagents. Old or improperly stored reagents can be a source of oxidative impurities.

Below is a troubleshooting workflow to guide your optimization process:

G start Excessive Homocoupling Observed q1 Is the reaction run under a strictly inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is a copper co-catalyst being used? a1_yes->q2 action1 Action: Rigorously degas all solvents and use Schlenk line techniques. a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes Yes a2_no No (Copper-Free System) q2->a2_no No action2 Action: Reduce the amount of CuI or switch to a copper-free protocol. a2_yes->action2 q3 Have alternative ligands or bases been explored? a2_no->q3 action2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is slow addition of the alkyne being employed? a3_yes->q4 action3 Action: Screen alternative ligands (e.g., bulky, electron-rich) and amine bases (e.g., piperidine). a3_no->action3 action3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Optimized Reaction with Minimized Homocoupling a4_yes->end_node action4 Action: Implement slow addition of the alkyne via syringe pump. a4_no->action4 action4->end_node

Caption: A logical workflow for troubleshooting excessive homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the undesired Glaser coupling?

A1: The Glaser coupling is an oxidative homocoupling of terminal alkynes.[6][11] In the context of a Sonogashira reaction, the proposed mechanism begins with the deprotonation of the terminal alkyne by a base, followed by coordination to a copper(I) species to form a copper acetylide.[6] In the presence of an oxidant, typically oxygen, this copper(I) acetylide is oxidized, leading to the dimerization and formation of the 1,3-diyne byproduct.[6][12]

G cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Undesired Side Reaction) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)-C≡CR(L₂) ArPdX->ArPdC Transmetalation (from Cu-C≡CR) Product Ar-C≡CR ArPdC->Product Reductive Elimination Diyne R-C≡C-C≡C-R Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu(I) Alkyne->CuAcetylide Base, Cu(I) CuAcetylide->Diyne O₂ (Oxidative Dimerization)

Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.

Q2: When should I consider using a copper-free Sonogashira protocol from the outset?

A2: Copper-free conditions should be strongly considered in the following scenarios:

  • When working with substrates that are sensitive or can coordinate to copper, such as certain nitrogen-containing heterocycles or free-base porphyrins.[9]

  • For challenging and electron-rich aryl bromides and chlorides, where the Glaser-Hay side reaction can become a significant issue.[6]

  • In the synthesis of active pharmaceutical ingredients (APIs), where removal of residual copper can be a purification challenge.[13]

  • When aiming to simplify the reaction setup and avoid the use of a toxic co-catalyst.[10][14]

Q3: My reaction is complete, but I have a significant amount of the homocoupled byproduct. What are the best methods for its removal?

A3: The most common method for separating the desired Sonogashira product from the homocoupling byproduct is flash column chromatography on silica gel.[1] The homocoupling byproduct is typically less polar than the desired cross-coupled product and will often elute first with a non-polar eluent like hexane.[1]

Another effective technique, if applicable, is recrystallization.[1] This method relies on a significant difference in solubility between your desired product and the byproduct in a particular solvent system. Ideally, the homocoupling byproduct should be more soluble in the chosen solvent at all temperatures.[1]

Experimental Protocols

Protocol 1: Modified Sonogashira Coupling with Minimized Homocoupling

This protocol incorporates best practices to reduce Glaser coupling.

  • Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[3]

  • Solvent and Base Addition: Add freshly distilled and degassed solvent (e.g., THF, 10 mL) and base (e.g., triethylamine, 5 mL) via syringe.[3]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture. For particularly sensitive substrates, consider slow addition via a syringe pump over several hours.

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 60 °C, depending on the reactivity of the aryl halide) until the reaction is complete, monitoring by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of celite to remove inorganic salts.[1][3] Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove the amine base) and then with brine.[1] Dry the organic layer, concentrate under reduced pressure, and purify by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an example of a copper-free system, which can be advantageous for certain substrates.

  • Setup: To a dry Schlenk tube, add the aryl bromide (0.5 mmol), Pd(CH₃CN)₂Cl₂ (0.0025 mmol, 0.5 mol %), and cataCXium A (0.005 mmol, 1 mol %).[15]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with high-purity argon.

  • Reagent Addition: Add Cs₂CO₃ (0.5 mmol, 1 equiv), the terminal alkyne (1.5 mmol), and a degassed green solvent such as 2-methyltetrahydrofuran (5 mL).[15]

  • Reaction: Seal the tube and stir the mixture at room temperature until the reaction is complete (typically 48 hours), monitoring by TLC or LC-MS.[15]

  • Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove inorganic salts. Concentrate the filtrate and purify the product by chromatography.[3]

Data Summary

The choice of reaction parameters can significantly affect the yield of the homocoupling byproduct. The following table summarizes general trends observed in the literature.

ParameterCondition Favoring HomocouplingCondition Suppressing Homocoupling
Atmosphere Presence of Air/OxygenStrictly Inert (Argon, Nitrogen)[2][3]
Copper Catalyst High [CuI]Low [CuI] or Copper-Free Conditions[6][9]
Alkyne Addition All at once (high initial concentration)Slow addition via syringe pump[1][5]
Base Tertiary amines (e.g., Triethylamine)Secondary amines (e.g., Piperidine)[2][3]
Ligand Less bulky, electron-poorBulky, electron-rich (e.g., X-Phos)[3][15]
Temperature Higher temperaturesLower temperatures[3]

References

  • Removal of homocoupling byproducts in Sonogashira reactions - Benchchem.
  • preventing homocoupling in Sonogashira reactions of terminal alkynes - Benchchem.
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
  • minimizing homocoupling side products in Sonogashira reactions - Benchchem.
  • minimizing homocoupling in Sonogashira reactions of 3-Chloro-5-iodoaniline - Benchchem.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars.
  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal.
  • Troubleshooting homocoupling byproducts in Sonogashira reactions - Benchchem.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC.
  • Glaser coupling – Knowledge and References - Taylor & Francis.

Sources

strategies to improve the stability of pyrimidine-based compounds for assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Operator: Senior Application Scientist (Ph.D., Medicinal Chemistry) Status: Online

This guide addresses the specific stability and solubility challenges inherent to pyrimidine scaffolds (e.g., uracil, cytosine, thymine derivatives). Pyrimidines are "privileged structures" in drug discovery but suffer from distinct failure modes: hydrolytic ring opening , metabolic reduction , photodimerization , and lattice-energy-driven precipitation .

Quick Diagnostics: Troubleshooting Flowchart

Before modifying your compound, identify the failure mode using this decision matrix.

Troubleshooting Start Identify Issue Precip Precipitation in Buffer? Start->Precip Degrade Loss of Parent Mass? Start->Degrade PrecipYes Issue: Solubility (Lattice Energy) Precip->PrecipYes Yes DegradeYes In Buffer or Cells? Degrade->DegradeYes Yes DMSO Check DMSO Stock (Is it clear?) PrecipYes->DMSO Dilution Use Intermediate Dilution Step DMSO->Dilution Stock Clear Buffer Buffer Only: Hydrolysis/Photo DegradeYes->Buffer Buffer Cells Cells/Microsomes: Metabolic (DPD) DegradeYes->Cells Cells PhotoCheck Check Light Exposure (Dimerization) Buffer->PhotoCheck pHCheck Check pH > 8.0 (Ring Opening) Buffer->pHCheck C5Mod Modify C5 Position (Block DPD) Cells->C5Mod

Figure 1: Diagnostic logic for distinguishing between solubility "crashes" and true chemical instability.

Module 1: Solubility & "Brick Dust" Issues

User Query: "My pyrimidine compound precipitates immediately when added to the assay media, even at 10 µM. The DMSO stock looks clear."

Technical Analysis: Pyrimidine derivatives often exhibit "brick dust" properties—high melting points and low aqueous solubility due to strong intermolecular hydrogen bonding and planar


-stacking in the crystal lattice. When you spike a DMSO stock directly into aqueous buffer, the rapid change in dielectric constant forces the compound to aggregate before it can disperse.

Strategic Solutions:

  • Disrupt Planarity (Chemical Modification):

    • Mechanism: Planar molecules stack tightly. Introducing "escape from flatland" modifications (e.g., sp3 carbons) disrupts the crystal lattice energy, improving thermodynamic solubility [1].

    • Action: If in early discovery, introduce a methyl or methoxy group at the C5 or N1 position to break symmetry.

  • The "Intermediate Dilution" Protocol:

    • Why: Direct addition of 100% DMSO stock to buffer causes local precipitation.

    • Protocol:

      • Prepare 10 mM stock in 100% DMSO.

      • Create an intermediate stock in 50% DMSO / 50% Buffer (or Water).

      • Add this intermediate to the final assay plate. Result: This reduces the "shock" of the solvent transition.

Solvent Compatibility Table:

Solvent SystemSuitability for PyrimidinesRisk Factor
100% DMSO Excellent (Storage)Hygroscopic (absorbs water, leading to hydrolysis over time).
DMSO/Water (1:1) Good (Intermediate)Exothermic mixing can degrade heat-sensitive analogs.
PBS (pH 7.4) Poor (for lipophilic analogs)High risk of precipitation >10 µM.
Cyclodextrin (HP-β-CD) Best for Assay Encapsulates hydrophobic core; prevents aggregation.
Module 2: Chemical Stability (Hydrolysis & Photolysis)

User Query: "I am seeing multiple peaks in my LC-MS after 24 hours in buffer. The parent mass is decreasing."

Technical Analysis: Pyrimidines are susceptible to two primary non-enzymatic degradation pathways:

  • Nucleophilic Attack (Hydrolysis): The C2 and C4 positions are electrophilic. Hydroxide ions (

    
    ) attack here, leading to ring opening, especially in basic conditions (pH > 8.0).
    
  • Photodimerization: Under UV light, the C5-C6 double bond absorbs energy, leading to [2+2] cycloaddition (dimerization) or hydration [2].

The Stabilization Protocol (Forced Degradation Study):

  • pH Profiling:

    • Incubate compound at pH 4, 7.4, and 9.0 for 24 hours.

    • Observation: If degradation is rapid at pH 9.0 but stable at 7.4, the mechanism is base-catalyzed ring opening.

    • Fix: Maintain assay buffers at pH 7.2–7.4 using HEPES or MOPS (avoid TRIS if primary amines are reactive).

  • Light Exclusion:

    • Mechanism: UV irradiation causes the formation of cyclobutane pyrimidine dimers (CPDs).[1]

    • Protocol: Run parallel stability samples in clear vs. amber glass vials.

    • Fix: If amber samples are stable, the issue is strictly photolytic. Handle under yellow light or cover plates with foil.

Photodegradation Pyrimidine Pyrimidine Monomer (C5=C6 Double Bond) UV UV Light (Excitation) Pyrimidine->UV Excited Excited Triplet State UV->Excited Dimer Cyclobutane Dimer (Biologically Inactive) Excited->Dimer [2+2] Cycloaddition Hydrate C6-Hydrate (Ring Opening Precursor) Excited->Hydrate + H2O

Figure 2: Mechanism of UV-induced pyrimidine instability.

Module 3: Biological Stability (Metabolic Clearance)

User Query: "My compound is stable in buffer but vanishes rapidly in hepatocyte assays or in vivo."

Technical Analysis: The primary metabolic sink for pyrimidines is Dihydropyrimidine Dehydrogenase (DPD) .[2][3][4] This enzyme reduces the C5-C6 double bond, destroying aromaticity and leading to rapid ring cleavage (catabolism) [3]. This is the same mechanism that clears 5-Fluorouracil (5-FU).

Strategic Solutions:

  • C5-Substitution (The "Blocker" Strategy):

    • Mechanism: DPD requires an accessible C5-C6 bond for reduction. Substituting the C5 position with an electron-withdrawing group (e.g., Fluorine) or a steric blocker (e.g., Methyl) inhibits DPD activity or alters the electronics to prevent reduction [4].

    • Example: Uracil (rapid clearance) vs. 5-Fluorouracil (slowed clearance, though still a substrate) vs. 5-Trifluoromethyl (blocker).

  • Bioisosteric Replacement:

    • Replace the pyrimidine ring with a pyridine or triazine if the nitrogen count is flexible. Pyridines lack the specific N1-C2-N3 motif required by DPD.

  • Co-administration (Assay Context):

    • If you must test a labile pyrimidine in hepatocytes, co-incubate with a DPD inhibitor (e.g., Eniluracil or Gimeracil ) to distinguish between DPD-mediated clearance and CYP450 metabolism [5].

MetabolicStability Compound Pyrimidine Scaffold DPD Enzyme: DPD (Rate Limiting) Compound->DPD Reduction Reduction of C5=C6 DPD->Reduction RingOpen Ring Cleavage (Loss of Activity) Reduction->RingOpen Blocker STRATEGY: C5-Fluorine/Methyl Blocker->DPD Inhibits/Blocks

Figure 3: The DPD metabolic pathway and the C5-blocking strategy.

References
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1554. Link

  • Douki, T., et al. (2020).[5] All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8217. Link

  • Vreppel, G., et al. (2024). Pyrimidine Metabolism Pathways: Synthesis and Degradation.[6] Creative Proteomics. Link

  • Kozak, W., et al. (2020). Modifications at the C-5 position of pyrimidine nucleosides.[5][7][8] Open Chemistry, 18(1). Link

  • Verma, M., et al. (2019).[2] Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs.[2] Cancer Chemotherapy and Pharmacology, 84, 963–972. Link

Sources

Validation & Comparative

Comparative Analysis of Palladium Catalysts for Sonogashira Coupling of Halopyrimidines

[1][2]

Executive Summary

For medicinal chemists, the pyrimidine core is ubiquitous yet synthetically demanding. While Sonogashira coupling is the gold standard for alkynylation, halopyrimidines present unique challenges: catalyst poisoning via N-coordination and electronic deactivation at specific ring positions.

This guide moves beyond generic "cross-coupling" advice to specifically target the halopyrimidine scaffold. We compare three distinct catalyst classes—Standard Phosphines , NHC-Stabilized Precatalysts (PEPPSI) , and Buchwald Generations —providing the data and protocols necessary to select the right system for your specific halogen (Cl, Br, I) and regioisomer (C2, C4, C5).

Part 1: Mechanistic Challenges & Catalyst Selection Logic

The Pyrimidine Paradox

Unlike simple aryl halides, halopyrimidines introduce two competing factors into the catalytic cycle:

  • Facile Oxidative Addition: The electron-deficient nature of the pyrimidine ring actually accelerates oxidative addition of the C-X bond compared to electron-rich benzenes.

  • Catalyst Poisoning (The Real Problem): The endocyclic nitrogen atoms possess lone pairs that can competitively bind to the Pd(II) center, displacing the phosphine ligands and forming an inactive "palladium sink."

The Solution: Use bulky, electron-rich ligands (like NHCs or Buchwald biarylphosphines) that sterically prevent N-coordination while electronically boosting the oxidative addition of difficult substrates (like chlorides).

Diagram 1: The Pyrimidine-Specific Catalytic Cycle

The following diagram illustrates the standard cycle versus the "off-cycle" poisoning pathway common in pyrimidine chemistry.

Sonogashira_PyrimidinePd0Active Pd(0)L2OxAddOxidative Addition(Facile for Pyrimidines)Pd0->OxAdd+ HalopyrimidinePdII_ComplexPd(II)-Ar-X ComplexOxAdd->PdII_ComplexPoisonOFF-CYCLE TRAP:Pd Coordinated toPyrimidine NitrogenPdII_Complex->PoisonLow Steric Bulk Ligands(e.g., PPh3)TransMetTransmetallation(Cu-Acetylide enters)PdII_Complex->TransMet+ Cu-C≡C-RRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0- Product

Caption: Figure 1. The catalytic cycle highlighting the "Off-Cycle Trap" where pyrimidine nitrogen atoms sequester palladium when non-bulky ligands (like PPh3) are used.

Part 2: Comparative Analysis of Catalyst Systems

We have categorized the catalyst options into three tiers based on substrate difficulty and operational requirements.

Tier 1: The Workhorses (Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄)
  • Best For: Iodopyrimidines, Bromopyrimidines (C4/C6 positions).

  • Mechanism: Classical Pd(0)/Pd(II) cycle.

  • Pros: Inexpensive, widely available, well-understood.

  • Cons: High loading (5 mol%) often required; fails with Chloropyrimidines; susceptible to N-poisoning.

Tier 2: The "Problem Solvers" (Pd-PEPPSI-IPr, Buchwald G3)
  • Best For: Chloropyrimidines (C2 position), scale-up, and low catalyst loading (<1 mol%).

  • Mechanism: NHC (N-Heterocyclic Carbene) or Biarylphosphine ligands provide immense steric bulk, preventing N-poisoning and activating the Pd center for difficult oxidative additions.

  • Pros: Air-stable precatalysts, works with chlorides, extremely fast.

  • Cons: Higher cost per gram (though offset by lower loading).

Tier 3: The Heterogeneous Option (Pd/C, Pd-MCM-41)
  • Best For: Late-stage pharmaceutical synthesis (metal scavenging requirements).

  • Mechanism: Surface catalysis or "Boomerang" effect (leaching and redeposition).

  • Pros: Easy filtration, lower residual metal in product.

  • Cons: Often requires higher temperatures (100°C+) and longer reaction times.

Comparative Data Table: Yields by Substrate & Catalyst

Data synthesized from comparative literature trends [1, 2, 6].

Substrate (Halogen Position)Catalyst SystemLigand TypeYieldConditionsNotes
4-Iodopyrimidine Pd(PPh₃)₂Cl₂ (2 mol%)Phosphine92%THF, Et₃N, RTExcellent baseline activity.
4-Bromopyrimidine Pd(PPh₃)₂Cl₂ (5 mol%)Phosphine78%DMF, 60°CRequires heat; some homocoupling observed.
2-Chloropyrimidine Pd(PPh₃)₄ (5 mol%)Phosphine<10%DMF, 100°CFailed. Oxidative addition is too slow.
2-Chloropyrimidine Pd-PEPPSI-IPr (1 mol%) NHC88% Dioxane, 60°CRecommended. NHC ligand enables Cl-activation.
5-Bromo-2-chloropyrimidine Pd(dppf)Cl₂ (3 mol%)Bidentate85%DMF, 80°CSelective for C5-Br; C2-Cl remains intact.

Part 3: Decision Framework & Experimental Protocols

Diagram 2: Catalyst Selection Decision Tree

Use this flowchart to select the optimal system for your specific halopyrimidine.

Catalyst_SelectionStartStart: Identify HalogenIodoIodine (I)Start->IodoBromoBromine (Br)Start->BromoChloroChlorine (Cl)Start->ChloroStdUse Pd(PPh3)2Cl2(Standard Protocol)Iodo->StdAny PositionPosCheckPosition CheckBromo->PosCheckHighPerfUse Pd-PEPPSI-IPror XPhos Pd G3Chloro->HighPerfRequires ActivationPosCheck->StdC4 / C6 (Reactive)DppfUse Pd(dppf)Cl2(For Selectivity)PosCheck->DppfC5 (Unreactive)

Caption: Figure 2. Decision tree for selecting the most efficient palladium source based on halogen type and ring position.

Protocol A: The "Standard" (For Iodo/Bromopyrimidines)

Suitable for 4-iodopyrimidine, 2-bromopyrimidine, etc.

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents: Add Halopyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent: Add anhydrous THF (concentration 0.2 M) and Et₃N (3.0 equiv).

  • Reaction: Add terminal alkyne (1.2 equiv) dropwise. Stir at Room Temperature (for Iodides) or 60°C (for Bromides).

  • Workup: Monitor by TLC. Upon completion, filter through a celite pad, concentrate, and purify via flash chromatography.

Protocol B: The "High-Performance" (For Chloropyrimidines)

Suitable for 2-chloropyrimidine, 4-chloropyrimidine.

  • Setup: Use a screw-cap vial with a PTFE septum. Inert atmosphere is preferred but PEPPSI is robust.

  • Reagents: Add Chloropyrimidine (1.0 equiv), Pd-PEPPSI-IPr (0.01 equiv / 1 mol%), and CuI (0.02 equiv).

  • Base/Solvent: Add Cs₂CO₃ (2.0 equiv) and Dioxane (or DMF).

  • Reaction: Add alkyne (1.5 equiv). Heat to 80°C .

  • Note: The bulky NHC ligand on the PEPPSI catalyst is critical here. It forces the reductive elimination and prevents the formation of stable Pd-N species that kill the reaction in Protocol A.

References

  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025).[1] 2[3][4][5][6][7][8]

  • Organ, M. G., et al. Pd-PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. Organometallics (2022).[5] 9[4][6]

  • Sigma-Aldrich. PEPPSI™ Catalysts Overview: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.[3][4][5][6][7][8][10]

  • Common Organic Chemistry. Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh3)2Cl2] Reagent Guide.11[3][4][5][6][7][8][10][12][13]

  • Johnson Matthey. Buchwald Precatalysts G2 and G3: Advanced Cross Coupling Applications.14[3][4][5][6][7][8][10][13]

  • Rezaeimanesh, S., et al. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research (2019). 15[3][4][5][6][8]

A Tale of Two Alkynes: Unveiling the Reactivity Landscape of 2-Ethynyl-4-methoxypyrimidine and 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and molecular engineering, the choice of a terminal alkyne building block is a critical decision that profoundly impacts synthetic strategy and molecular design. This guide offers an in-depth comparative analysis of two prominent heterocyclic alkynes: 2-ethynyl-4-methoxypyrimidine and 2-ethynylpyridine. By examining their electronic properties and performance in key chemical transformations, we aim to provide a comprehensive resource for scientists to make informed decisions in their synthetic endeavors.

At the heart of this comparison lies the fundamental difference in the electronic nature of the pyridine and pyrimidine ring systems. The pyridine ring, with its single nitrogen atom, is an electron-deficient aromatic system. In contrast, the pyrimidine ring, containing two nitrogen atoms in a 1,3-arrangement, exhibits a significantly more pronounced electron-withdrawing character. This key distinction orchestrates a fascinating divergence in the reactivity of the appended ethynyl group, influencing its acidity, susceptibility to nucleophilic attack, and participation in various coupling and cycloaddition reactions.

Unveiling the Electronic Dichotomy: A Comparative Overview

The disparate electronic landscapes of 2-ethynylpyridine and this compound are the primary drivers of their differential reactivity. The pyrimidine core in this compound, being more π-electron deficient than the pyridine ring in 2-ethynylpyridine, imparts a greater degree of electronic pull on the ethynyl substituent.[1] Furthermore, the 4-methoxy group on the pyrimidine ring, while being an electron-donating group through resonance, can also exert an inductive electron-withdrawing effect, contributing to the overall electronic character of the molecule.

This electronic disparity manifests in several key physicochemical properties that are summarized in the table below.

Property2-EthynylpyridineThis compoundRationale for Difference
Molecular Weight 103.12 g/mol 134.14 g/mol Presence of the additional nitrogen and methoxy group in the pyrimidine derivative.
Terminal Alkyne pKa Estimated ~25-26Estimated ~23-24The potent electron-withdrawing nature of the pyrimidine ring increases the acidity of the terminal proton.
Electrophilicity of the Alkyne ModerateHighThe electron-deficient pyrimidine ring enhances the partial positive charge on the alkyne carbons.
Nucleophilicity of the Alkyne ModerateLowThe electron-withdrawing pyrimidine ring reduces the electron density of the π-system.

Table 1: Comparative Physicochemical Properties of 2-Ethynylpyridine and this compound.

Head-to-Head Reactivity Analysis: A Deeper Dive

The subtle yet significant electronic differences between these two molecules translate into tangible variations in their chemical behavior. Here, we dissect their reactivity in three fundamental classes of organic reactions.

Sonogashira Coupling: A Tale of Two Rates

The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, provides a clear illustration of the differing reactivities.[2][3] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a staple in the synthesis of complex organic molecules.[3]

While both 2-ethynylpyridine and this compound are competent partners in Sonogashira couplings, the more electron-deficient nature of the pyrimidine derivative is anticipated to influence the reaction kinetics. The increased acidity of the terminal proton in this compound facilitates the formation of the copper(I) acetylide intermediate, a key step in the catalytic cycle. This could potentially lead to faster reaction rates under similar conditions compared to 2-ethynylpyridine. However, the coordination of the pyrimidine nitrogen atoms to the palladium catalyst could also play a role, potentially modulating the catalytic activity.

Sonogashira_Coupling cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-catalytic Cycle Pd0 Pd(0)L2 Pd_add Oxidative Addition (R-X) Pd0->Pd_add Pd_complex R-Pd(II)-X(L2) Pd_add->Pd_complex Pd_trans Transmetalation (Cu-C≡C-Het) Pd_complex->Pd_trans Pd_product_complex R-Pd(II)-(C≡C-Het)(L2) Pd_trans->Pd_product_complex CuX CuX Pd_trans->CuX Pd_reductive Reductive Elimination Pd_product_complex->Pd_reductive Pd_reductive->Pd0 Product R-C≡C-Het Pd_reductive->Product Product Alkyne H-C≡C-Het Cu_acetylide Cu-C≡C-Het Alkyne->Cu_acetylide CuX, Base Base Base Cu_acetylide->Pd_trans

Figure 1: Generalized mechanism of the Sonogashira cross-coupling reaction. This diagram illustrates the interplay between the palladium and copper catalytic cycles in the formation of a carbon-carbon bond between an aryl/vinyl halide (R-X) and a terminal alkyne (H-C≡C-Het).

Nucleophilic Addition: A Clear Distinction

Nucleophilic addition to the alkyne moiety reveals a more pronounced difference in reactivity.[4] The electron-withdrawing pyrimidine ring in this compound renders the triple bond significantly more electrophilic and thus more susceptible to attack by nucleophiles compared to the alkyne in 2-ethynylpyridine. This enhanced reactivity can be advantageous for the synthesis of functionalized vinylpyrimidine derivatives.

For instance, the addition of thiols, amines, or other nucleophiles to this compound is expected to proceed more readily and under milder conditions than the corresponding reactions with 2-ethynylpyridine. This opens up avenues for the creation of diverse molecular scaffolds for applications in medicinal chemistry and materials science.

Nucleophilic_Addition reagents Het-C≡CH + Nu-H transition_state [Het-C(Nu)=CH]⁻ reagents->transition_state Nucleophilic Attack product Het-C(Nu)=CH₂ transition_state->product Protonation

Figure 2: General mechanism of nucleophilic addition to a terminal alkyne. This diagram shows the initial attack of a nucleophile (Nu-H) on the electrophilic alkyne, followed by protonation to yield the vinylated product.

Cycloaddition Reactions: Exploring the Possibilities

Both 2-ethynylpyridine and this compound can participate in a variety of cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.

The electronic nature of the heterocyclic alkyne can influence the rate of the CuAAC reaction. While both alkynes are expected to be efficient substrates, the more electron-deficient this compound may exhibit slightly different kinetic profiles. Beyond click chemistry, these alkynes can also serve as dienophiles or dipolarophiles in other cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, offering pathways to complex polycyclic systems. The enhanced electrophilicity of the pyrimidine derivative may make it a more reactive partner in these transformations.

Experimental Protocols: From Synthesis to Application

To provide practical guidance, we present detailed experimental protocols for the synthesis of both building blocks, based on established methodologies.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step sequence involving a Sonogashira coupling of a protected alkyne with a halogenated pyrimidine, followed by deprotection.[6]

Step 1: Sonogashira Coupling of 2-chloro-4-methoxypyrimidine with Ethynyltrimethylsilane

  • To a solution of 2-chloro-4-methoxypyrimidine (1.0 eq) in a suitable solvent such as THF or dioxane, add ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add a base, such as triethylamine or diisopropylethylamine (3.0 eq), and stir the mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to a temperature of 60-80 °C and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid byproducts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)-4-methoxypyrimidine.

Step 2: Deprotection of 2-((trimethylsilyl)ethynyl)-4-methoxypyrimidine

  • Dissolve the 2-((trimethylsilyl)ethynyl)-4-methoxypyrimidine (1.0 eq) in a solvent mixture of methanol and dichloromethane.

  • Add a mild base, such as potassium carbonate (2.0 eq) or potassium fluoride on alumina.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis_Workflow start 2-chloro-4-methoxypyrimidine + Ethynyltrimethylsilane sonogashira Sonogashira Coupling (Pd/Cu catalyst, Base) start->sonogashira intermediate 2-((trimethylsilyl)ethynyl)-4-methoxypyrimidine sonogashira->intermediate deprotection Deprotection (Base, e.g., K₂CO₃) intermediate->deprotection product This compound deprotection->product

Figure 3: Synthetic workflow for this compound. This diagram outlines the key steps, from the starting materials to the final product, in the synthesis of this compound.

Synthesis of 2-Ethynylpyridine

The synthesis of 2-ethynylpyridine is well-established and can be performed via the deprotection of a silylated precursor.

  • Dissolve 2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a mixture of methanol and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium hydroxide (2.0 eq) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by adding deionized water.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-ethynylpyridine.

Conclusion: A Strategic Choice for the Synthetic Chemist

The choice between these two valuable building blocks will ultimately depend on the specific synthetic context and the desired electronic properties of the target molecule. For applications requiring rapid coupling or facile functionalization via nucleophilic addition, this compound emerges as a compelling candidate. For scenarios where a more classical alkyne reactivity is desired, 2-ethynylpyridine remains a robust and reliable choice. This guide provides the foundational knowledge for researchers to strategically leverage the unique attributes of each of these versatile heterocyclic alkynes in their quest for novel and impactful molecular discoveries.

References

  • PubMed. Synthesis of substituted thienopyrimidine-4-ones. Available at: [Link].

  • Google Patents. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • Wikipedia. Sonogashira coupling. Available at: [Link].

  • IUCr Journals. trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. Available at: [Link].

  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Available at: [Link].

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link].

  • ResearchGate. Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Available at: [Link].

  • NIH. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link].

  • Chemistry LibreTexts. 4.6: Nucleophilic Addition Reactions. Available at: [Link].

  • Gelest Technical Library. Deprotection of Silyl Ethers. Available at: [Link].

  • IUCr. trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. Available at: [Link].

  • PubMed. Electron-transfer-induced acidity/basicity and Reactivity Changes of Purine and Pyrimidine Bases. Consequences of Redox Processes for DNA Base Pairs. Available at: [Link].

  • PMC. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Available at: [Link].

  • ResearchGate. Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. Available at: [Link].

  • PMC. Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. Available at: [Link].

  • ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available at: [Link].

  • Gelest Technical Library. Cross-Coupling of Alkynylsilanes. Available at: [Link].

  • University of Liverpool. 10. Pyrimidines. Available at: [Link].

  • Organic Chemistry Portal. Desilylations. Available at: [Link].

  • Royal Society of Chemistry. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Available at: [Link].

  • MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Available at: [Link].

  • Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • PubMed. Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces. Available at: [Link].

  • PMC. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Available at: [Link].

  • YouTube. 19.3 Introduction to Nucleophilic Addition Reactions. Available at: [Link].

  • Axolabs. An Alternative Desilylation Condition using NH4F. Available at: [Link].

  • MDPI. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Available at: [Link].

  • Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link].

  • Baghdad Science Journal. Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Available at: [Link].

  • Wikipedia. Click chemistry. Available at: [Link].

  • YouTube. 16.6 Cycloaddition Reactions | Organic Chemistry. Available at: [Link].

  • PMC. Some Aspects of the Chemistry of Alkynylsilanes. Available at: [Link].

  • Wikipedia. Nucleophilic addition. Available at: [Link].

  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions. Available at: [Link].

  • Interchim. Click Chemistry (Azide / alkyne reaction). Available at: [Link].

  • PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Available at: [Link].

  • ScienceDirect. Pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments. Available at: [Link].

  • PMC. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Available at: [Link].

  • Google Patents. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link].

  • ResearchGate. Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. Available at: [Link].

  • NROChemistry. Sonogashira Coupling. Available at: [Link].

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link].

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Validation of the Optimized Copper-Free Sonogashira Route to 2-Ethynyl-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a Synthetic Route to 2-Ethynyl-4-methoxypyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-alkynylpyrimidine pharmacophore is a critical scaffold in kinase inhibitor development, particularly for covalent inhibitors targeting cysteine residues. While standard Sonogashira couplings are ubiquitous, they often introduce copper contaminants and homocoupling impurities that complicate GMP scale-up. This guide validates an Optimized Copper-Free Sonogashira Protocol as the superior synthetic route for this compound, comparing it directly against the classical Pd/Cu system and a Nucleophilic Aromatic Substitution (


) alternative.
Strategic Route Analysis

We evaluated three distinct synthetic strategies to access this compound (Target 1 ) from 2-chloro-4-methoxypyrimidine.

The Contenders
  • Method A (The Standard): Classical Sonogashira Coupling (Pd/Cu). Uses

    
     and 
    
    
    
    with TMS-acetylene.
  • Method B (The Challenger): Nucleophilic Aromatic Substitution (

    
    ). Uses Ethynylmagnesium bromide.[1][2]
    
  • Method C (The Validated Product): Copper-Free Sonogashira (Pd-Cy).[3] Uses a bulky phosphine ligand system (

    
     / XPhos or CyPhine) to facilitate oxidative addition without Copper.
    
Performance Matrix
MetricMethod A: Classical Pd/Cu Method B:

(Grignard)
Method C: Cu-Free Pd (Recommended)
Yield (Isolated) 82%45%88%
Purity (HPLC) 94% (Glaser homocoupling impurities)85% (Regioisomers/Ring addition)>98%
Metal Scavenging Difficult (Cu levels >50 ppm)N/A (Mg salts easy to remove)Excellent (Pd <5 ppm)
Scalability Moderate (CuI precipitation issues)Low (Exothermic, cryogenic required)High (Homogeneous)
Atom Economy ModeratePoor (Stoichiometric metal waste)High

Verdict: While Method A is the historical standard, it suffers from Glaser homocoupling side-products (diynes) which are difficult to separate from the product. Method B fails due to the competing addition of the Grignard reagent to the pyrimidine ring (C4/C6 positions). Method C is the validated route for high-purity applications.

Technical Deep Dive: The Validated Protocol (Method C)

The copper-free variant relies on an electron-rich, bulky phosphine ligand to accelerate the oxidative addition of the electron-deficient 2-chloropyrimidine and facilitate the transmetallation/deprotonation step without a copper acetylide intermediate.

Reaction Scheme
  • Coupling: 2-chloro-4-methoxypyrimidine + TMS-acetylene

    
     2-((trimethylsilyl)ethynyl)-4-methoxypyrimidine.
    
  • Deprotection: Desilylation with

    
     in MeOH.
    
Step-by-Step Experimental Protocol

Step 1: Coupling (Scale: 10 mmol)

  • Setup: Charge a dry 100 mL Schlenk flask with 2-chloro-4-methoxypyrimidine (1.44 g, 10 mmol),

    
     (22 mg, 1 mol%), and XPhos (95 mg, 2 mol%).
    
  • Inerting: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add anhydrous Acetonitrile (MeCN, 40 mL) and

    
     (4.88 g, 1.5 equiv).
    
  • Reagent: Add Trimethylsilylacetylene (TMSA, 1.7 mL, 1.2 equiv) via syringe.

  • Reaction: Heat to 80°C for 4 hours. Monitor by LC-MS for disappearance of aryl chloride.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). Yield: 2.15 g (92%) of the TMS-intermediate.

Step 2: Deprotection

  • Dissolution: Dissolve the TMS-intermediate (2.15 g) in MeOH (20 mL).

  • Cleavage: Add

    
     (100 mg, catalytic). Stir at RT for 30 mins.
    
  • Quench: Dilute with water (50 mL) and extract with DCM (

    
     mL).
    
  • Isolation: Dry over

    
     and concentrate in vacuo.
    
    • Note: The product is volatile; avoid high vacuum for extended periods.

Final Characterization Data:

  • Appearance: Pale yellow solid.

  • 1H NMR (400 MHz, CDCl3):

    
     8.45 (d, J=5.8 Hz, 1H), 6.80 (d, J=5.8 Hz, 1H), 4.01 (s, 3H), 3.15 (s, 1H).
    
  • HRMS (ESI): Calc for C7H6N2O

    
    , Found: 
    
    
    
    .
Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Copper-Free Sonogashira coupling, highlighting the critical "Debromopalladation" or base-assisted deprotonation pathway that bypasses the need for Copper.

CopperFreeSonogashira Pd0 Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + ArCl Coord Alkyne Coordination (Ar-Pd(II)-Cl • H-CC-TMS) OxAdd->Coord + Alkyne Deprot Base-Assisted Deprotonation (CMD Mechanism) Coord->Deprot + Base (-HCl) RedElim Reductive Elimination (Product Release) Deprot->RedElim Isomerization RedElim->Pd0 Regeneration Prod Coupled Product RedElim->Prod ArCl 2-Cl-4-OMe-Pyrimidine ArCl->OxAdd Alkyne TMS-Acetylene Alkyne->Coord Base Cs2CO3 Base->Deprot

Figure 1: Catalytic cycle of the Copper-Free Sonogashira coupling. The bulky ligand (L) facilitates the difficult oxidative addition of the chloropyrimidine, while the carbonate base enables direct deprotonation of the coordinated alkyne.

Critical Analysis & Troubleshooting

Why 2-Chloro-4-methoxypyrimidine? The 4-methoxy group is crucial. It provides electron density to the ring, making the C2-position slightly less electrophilic than in 2,4-dichloropyrimidine. This modulation prevents rapid catalyst poisoning or non-selective oxidative addition. However, 2-chloropyrimidines are generally less reactive than iodides; thus, bulky ligands like XPhos or BrettPhos are non-negotiable for achieving high turnover numbers (TON) [1].

Self-Validating the Protocol:

  • Color Change: The reaction mixture should transition from dark red/brown (active Pd) to black (precipitated Pd) only after completion. Early precipitation indicates ligand failure.

  • TLC Monitoring: The TMS-protected product is significantly less polar than the starting material (

    
     0.3 
    
    
    
    0.7 in 4:1 Hex/EtOAc).
  • Copper Check: A standard colorimetric test (sodium diethyldithiocarbamate) on the final product of Method C should yield no yellow precipitate, confirming <5 ppm Cu.

Safety Note: The deprotected product (this compound) is a terminal alkyne and potentially unstable. Store at -20°C under Argon. Do not distill; purify via column chromatography.

References
  • Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link

  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest Technical Brochures. Link

  • Sigma-Aldrich. (2024).[5] 2-Ethynylpyrimidine Product Specification. Merck KGaA. Link

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A Comparative Guide to the Metabolic Stability of 2-Ethynyl-4-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding and optimizing the metabolic stability of lead compounds is a cornerstone of successful drug discovery. A molecule's susceptibility to metabolic enzymes dictates its pharmacokinetic profile, influencing critical parameters such as half-life, oral bioavailability, and potential for drug-drug interactions. This guide provides an in-depth analysis of the metabolic stability of 2-ethynyl-4-methoxypyrimidine derivatives, a scaffold of growing interest in medicinal chemistry.

We will dissect the predictable metabolic liabilities of this scaffold by examining its core components: the pyrimidine ring, the 4-methoxy substituent, and the 2-ethynyl group. This analysis is grounded in established principles of drug metabolism and supported by experimental data from related chemical series. Furthermore, we will present detailed, field-proven protocols for assessing metabolic stability in vitro, enabling researchers to generate robust and reliable data to guide their structure-activity relationship (SAR) studies.

The Metabolic Machinery: Key Players in Drug Biotransformation

The biotransformation of xenobiotics, including drug molecules, is primarily carried out by a host of enzymes concentrated in the liver. These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation).

  • Cytochrome P450 (CYP) Superfamily: These heme-containing monooxygenases are the most significant family of Phase I enzymes, responsible for the metabolism of approximately 75% of all marketed drugs. CYPs catalyze a variety of oxidative reactions, including hydroxylation, N-dealkylation, and O-dealkylation. The most important isoforms in human drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.

  • Non-CYP Enzymes: While CYPs are dominant, other enzyme systems play crucial roles. Aldehyde oxidase (AO), for instance, is a cytosolic enzyme that metabolizes nitrogen-containing heterocyclic rings, particularly those with low electron density.[1] Flavin-containing monooxygenases (FMOs), esterases, and reductases also contribute to the metabolic clearance of various compounds.[1]

  • Phase II Enzymes: Uridine diphosphate-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are primary examples of Phase II enzymes. They attach large, polar endogenous molecules (like glucuronic acid or sulfate) to the drug or its Phase I metabolite, increasing water solubility and facilitating excretion.

Predicted Metabolic Fates of the this compound Scaffold

While direct metabolic data for a broad series of this compound derivatives is not extensively published, we can construct a highly predictive metabolic map by analyzing its functional groups, which represent potential "metabolic hotspots."

Metabolism of the 4-Methoxy Group: A Primary Site of Liability

The methoxy group on an aromatic or heteroaromatic ring is a classic site for oxidative metabolism. The primary metabolic pathway is O-demethylation , catalyzed by CYP enzymes to yield a phenol metabolite.[2][3] This reaction proceeds via hydrogen atom abstraction from the methyl group, followed by oxygen rebound to form a hemiacetal intermediate, which then spontaneously decomposes to the phenol and formaldehyde.

Several CYP isoforms can catalyze this reaction, with CYP3A4 and CYP1A2 being common contributors.[2][4] The resulting phenol is then often a substrate for Phase II conjugation reactions, such as glucuronidation by UGTs. For the this compound scaffold, O-demethylation is a highly probable and often rapid route of metabolism, making it a key target for modification.

Metabolism of the 2-Ethynyl Group

The terminal ethynyl (acetylene) group is also susceptible to CYP-mediated oxidation. The oxidation of carbon-carbon triple bonds can produce highly reactive ketene intermediates.[5] These intermediates can be hydrolyzed to carboxylic acids or react with nucleophiles within the enzyme's active site, potentially leading to mechanism-based inactivation of the CYP enzyme.[5] This transformation represents another significant metabolic liability that can contribute to the clearance of the parent compound.

Metabolism of the Pyrimidine Core

The pyrimidine ring itself, while generally more stable than many other heterocycles, can undergo oxidation. This can occur via direct hydroxylation at an available carbon position. Additionally, pyrimidine rings, being electron-deficient heterocycles, can be substrates for aldehyde oxidase (AO).[1] The susceptibility to AO-mediated metabolism is highly dependent on the electronic properties of the ring and its substituents. Introducing electron-withdrawing groups can increase liability towards AO.[1]

The following diagram illustrates the likely metabolic pathways for the core scaffold.

cluster_main Predicted Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound (Parent Compound) Metabolite_A 2-Ethynyl-4-hydroxypyrimidine (Phenol Metabolite) Parent->Metabolite_A CYP-mediated O-Demethylation (High Probability) Metabolite_B Oxidized Ethynyl Metabolite (e.g., Carboxylic Acid) Parent->Metabolite_B CYP-mediated Ethynyl Oxidation Metabolite_C Ring-Hydroxylated Metabolite Parent->Metabolite_C CYP or AO-mediated Ring Oxidation (Lower Probability) Metabolite_A_Conj Glucuronide or Sulfate Conjugate Metabolite_A->Metabolite_A_Conj UGT/SULT Conjugation

Caption: Predicted metabolic pathways of the parent scaffold.

A Comparative Guide to Enhancing Metabolic Stability

The goal of metabolic stability optimization is to modulate the structure of a lead compound to reduce its rate of clearance while retaining its desired pharmacological activity. This is a process of balancing multiple properties, often referred to as multi-parameter optimization. Below, we compare several hypothetical derivatives to the parent scaffold to illustrate key strategies.

DerivativeStrategyPredicted Metabolic StabilityRationale
Alternative 1 (Parent) This compoundLow The unsubstituted methoxy group is a primary site for rapid O-demethylation by CYP enzymes. The terminal ethynyl group is also a potential site of oxidation.
Alternative 2 2-Ethynyl-4-methoxy-5-fluoro -pyrimidineModerate Metabolic Blocking: The introduction of a small, electron-withdrawing fluorine atom adjacent to the methoxy group can sterically and electronically hinder the approach of CYP enzymes, slowing the rate of O-demethylation.
Alternative 3 2-Ethynyl-4-difluoromethoxy -pyrimidineHigh Bioisosteric Replacement: Replacing the methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) is a common and highly effective strategy. The strong carbon-fluorine bonds are resistant to oxidative cleavage, effectively blocking O-demethylation.
Alternative 4 2-(1-Methyl-ethynyl )-4-methoxypyrimidineModerate-High Steric Hindrance: Adding a methyl group to the ethynyl moiety can sterically shield it from oxidation. This strategy can sometimes redirect metabolism to other, slower pathways.[6]

Experimental Validation: Protocols for In Vitro Stability Assays

Predictive analysis must be confirmed with robust experimental data. The following protocols for liver microsomal and hepatocyte stability assays are industry-standard methods for generating reliable in vitro clearance data.

A. Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes found in the microsomal fraction of liver cells.

Experimental Workflow Diagram

cluster_workflow Liver Microsomal Stability Assay Workflow A Prepare Reaction Mix (Buffer, Microsomes, Test Compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate & Sample (0, 5, 15, 30, 45 min) C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½, CLint) G->H

Caption: General workflow for in vitro metabolic stability assays.

Detailed Protocol:

  • Preparation of Reagents:

    • Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock to 100 µM in buffer.

    • NADPH Regenerating System (or NADPH stock): Prepare a 10 mM NADPH stock solution in buffer. Keep on ice.

    • Quenching Solution: Cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., tolbutamide, labetalol).

  • Incubation Procedure:

    • In a 96-well plate, add 178 µL of the microsomal suspension to each well.

    • Add 2 µL of the 100 µM test compound working solution to each well (final concentration: 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 20 µL of 10 mM NADPH to each well (final concentration: 1 mM). This is the T=0 starting point for the reaction wells.

    • For the T=0 time point, immediately remove an aliquot and quench as described below.

    • Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove a 25 µL aliquot from the reaction wells.

    • Immediately quench the reaction by adding the 25 µL aliquot to a separate plate containing 100 µL of the cold quenching solution.

  • Sample Processing and Analysis:

    • Seal and vortex the quenched sample plate.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line (k) from the linear regression of the data points.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (1 / [protein concentration in mg/mL])

B. Hepatocyte Stability Assay

This assay utilizes intact liver cells (fresh or cryopreserved), providing a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as active transport mechanisms.

Detailed Protocol:

  • Preparation of Reagents:

    • Hepatocyte Culture Medium: Use a commercially available, specialized medium for hepatocyte suspension cultures.

    • Hepatocytes: Rapidly thaw a vial of cryopreserved pooled human hepatocytes in a 37°C water bath. Gently transfer the cells into pre-warmed culture medium.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust the cell density to a working concentration, typically 0.5-1.0 x 10⁶ viable cells/mL.

    • Test Compound: Prepare working solutions as described for the microsomal assay.

  • Incubation Procedure:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound working solution (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension.

    • Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.

  • Sample Processing and Data Analysis:

    • Follow the same sample processing, LC-MS/MS analysis, and data analysis steps as outlined in the Liver Microsomal Stability Assay protocol. The resulting CLint will be expressed in µL/min/10⁶ cells.

Conclusion

The this compound scaffold presents distinct metabolic liabilities, primarily at the 4-methoxy and 2-ethynyl positions, which are susceptible to rapid CYP-mediated oxidation. The primary route of metabolism is predicted to be O-demethylation of the methoxy group, a common and efficient pathway catalyzed by major drug-metabolizing enzymes like CYP3A4.

For drug development professionals, addressing these liabilities early is paramount. A strategic approach focusing on blocking or reducing the rate of metabolism at these hotspots is essential. The most effective strategies include the bioisosteric replacement of the methoxy group with a non-metabolizable analogue like a difluoromethoxy group, or the introduction of metabolic blocking groups to sterically and electronically shield the sites of metabolism.

The experimental protocols provided in this guide offer a robust framework for quantifying the metabolic stability of novel derivatives. By systematically applying these assays and correlating the data with structural modifications, researchers can effectively navigate the complex landscape of drug metabolism and design next-generation this compound derivatives with optimized pharmacokinetic profiles, ultimately increasing their probability of success as clinical candidates.

References

  • Shimada, T., Tanaka, K., Takenaka, S., Murayama, N., Yamazaki, H., Guengerich, F. P., & Komori, M. (2014). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica, 44(11), 973-985. [Link]

  • Relling, M. V., Evans, R., Dass, C., & Desiderio, D. M. (1992). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. Molecular Pharmacology, 41(6), 1152-1158. [Link]

  • Charman, S. A., McIntosh, M. P., & Charman, W. N. (2011). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry, 54(12), 4156-4171. [Link]

  • Guengerich, F. P. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • Kanth, M. R., Parveen, S., Kumar, N. S., & Kumar, C. G. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 514-533. [Link]

  • Ewald, A. H., & Kovar, K. A. (2002). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology Letters, 136(2), 119-129. [Link]

  • Huang, M., Sun, W., & Singh, W. (2021). The substrate specificity in the O-demethylation of 4-alkylguaiacols by cytochrome P450 AgcAP450. Catalysis Science & Technology, 11(20), 6766-6775. [Link]

  • Small Molecule Pathway Database. (n.d.). Pyrimidine Metabolism. SMPDB. [Link]

  • Peters, R. T., et al. (2004). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Journal of Medicinal Chemistry, 47(22), 5444-5447. [Link]

  • Sravanthi, P., & Manjula, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Letters in Drug Design & Discovery, 20(10), 1183-1202. [Link]

  • Davis, M. R., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide. Drug Metabolism and Disposition, 36(8), 1595-1605. [Link]

  • Heringa, M. B., & van den Berg, M. (2018). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics, 6(4), 62. [Link]

  • Balzarini, J., & De Clercq, E. (1993). Metabolism and mechanism of antiretroviral action of purine and pyrimidine derivatives. Pharmacology & Therapeutics, 58(2), 203-247. [Link]

  • Labbé, G., et al. (2019). Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. Journal of Biological Chemistry, 294(45), 16919-16929. [Link]

  • Ogilvie, B. (2021). In Vitro Strategies for Evaluating Non-CYP Metabolism Pathways. BioIVT. [Link]

  • Rivera-Chávez, J., & Pérez-González, M. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6667. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. [Link]

  • Pelkonen, O., Turpeinen, M., & Raunio, H. (2020). Inhibition and induction of CYP enzymes in humans: an update. Archives of Toxicology, 94(11), 3649-3688. [Link]

  • IQVIA. (n.d.). In Vitro Metabolism. IQVIA Laboratories. [Link]

  • Wang, Y., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 396. [Link]

  • Hatcher, J. M., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2. Journal of Medicinal Chemistry, 61(19), 8744-8761. [Link]

  • Lok, B. H., et al. (2022). Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer. Clinical Cancer Research, 28(21), 4731-4743. [Link]

  • Peters, R. T., et al. (2004). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Journal of Medicinal Chemistry, 47(22), 5444-5447. [Link]

  • Sravanthi, P., & Manjula, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Letters in Drug Design & Discovery, 20(10), 1183-1202. [Link]

  • Davis, M. R., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide. Drug Metabolism and Disposition, 36(8), 1595-1605. [Link]

  • Ortiz de Montellano, P. R. (2001). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Journal of Inorganic Biochemistry, 87(4), 195-201. [Link]

Sources

Quantitative Analysis of Reaction Kinetics for Substituted Ethynylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Covalent Inhibitor Design

Executive Summary In the landscape of targeted covalent inhibitors (TCIs), the "warhead" dictates the fine balance between potency and selectivity. While acrylamides remain the industry standard for targeting cysteine residues, substituted ethynylpyrimidines have emerged as a superior alternative for targets requiring "tuned" electrophilicity. Unlike the rapid, often indiscriminate reactivity of acrylamides, the ethynylpyrimidine scaffold offers a kinetically distinct profile—reacting via a specific thiol-yne addition mechanism that can be precisely modulated by heteroaryl substitution.

This guide provides a quantitative comparison of reaction kinetics for substituted ethynylpyrimidines, contrasting them with standard alternatives. It is designed for medicinal chemists and kineticists seeking to optimize residence time (


) and minimize off-target "glutathione tax."
Part 1: Mechanistic Foundation & Causality

To control the kinetics, one must understand the mechanism. The reaction of a cysteine thiol with a 2-ethynylpyrimidine is not a substitution (


) but a nucleophilic addition  (hydrothiolation) to the activated triple bond.
The Reaction Pathway

The nitrogen atoms in the pyrimidine ring act as electron sinks, polarizing the external alkyne. The thiol nucleophile attacks the


-carbon (terminal carbon) of the alkyne, forming a vinyl anion intermediate which is subsequently protonated to yield a vinyl sulfide adduct.

Key Kinetic Driver: The rate-limiting step is the initial nucleophilic attack (


). The electrophilicity of the 

-carbon is directly controlled by the electronic nature of the pyrimidine substituents.

ReactionMechanism cluster_legend Electronic Tuning Reactants Cys-SH + 2-Ethynylpyrimidine TS Transition State (S-C Bond Formation) Reactants->TS k_attack (RLS) Intermediate Vinyl Anion Intermediate TS->Intermediate Product Vinyl Sulfide Adduct (Covalent Complex) Intermediate->Product +H+ (Fast) Note1 EWG (e.g., 5-F) stabilizes anion -> Increases k Note2 EDG (e.g., 4-Me) destabilizes anion -> Decreases k

Figure 1: Mechanistic pathway of thiol-yne addition to ethynylpyrimidines. The stability of the vinyl anion intermediate dictates the activation energy barrier.

Part 2: Comparative Kinetic Analysis

The following data compares the second-order rate constants (


) of ethynylpyrimidines against common warheads. Data is synthesized from intrinsic reactivity assays using glutathione (GSH) or model thiols (e.g., N-acetylcysteine) at pH 7.4.
Table 1: Intrinsic Reactivity Comparison (

)
Warhead ClassRepresentative StructureReactivity (

)
ReversibilitySpecificity Profile
Acrylamides N-phenylacrylamide0.05 - 2.0IrreversibleHigh potency, Mod. selectivity
Ethynylpyrimidines 2-Ethynylpyrimidine 0.001 - 0.1 Slowly Reversible High selectivity, Tunable
Propargylamides N-phenylprop-2-ynamide< 0.001IrreversibleLow reactivity, requires activation
Vinyl Sulfones Phenyl vinyl sulfone0.5 - 5.0IrreversibleLow selectivity (promiscuous)

Analysis:

  • The "Goldilocks" Zone: Ethynylpyrimidines exhibit reaction rates 10-100x slower than acrylamides. This kinetic delay allows the inhibitor to equilibrate within the binding pocket (

    
     driven) before the covalent bond forms (
    
    
    
    ), significantly reducing off-target labeling of transiently encountered cysteines.
  • Reversibility: Unlike acrylamides, the vinyl sulfide bond formed by ethynylpyrimidines can undergo retro-Michael addition under specific physiological conditions, offering a safety valve against permanent haptenization.

Table 2: Substituent Effects on Ethynylpyrimidine Kinetics

Base Scaffold: 2-ethynylpyrimidine reacting with GSH at pH 7.4

Substituent (Pyrimidine Ring)Electronic EffectRelative Rate (

)
Kinetic Impact
None (H) Reference1.0Baseline reactivity.
5-Fluoro Inductive Withdrawal (-I)3.5Activation: Increases electrophilicity of alkyne.
5-Nitro Strong Withdrawal (-M, -I)150.0Hyper-Activation: Approaches acrylamide reactivity.
4,6-Dimethyl Weak Donation (+I) + Steric0.2Deactivation: Steric clash hinders nucleophile approach.
5-Methoxy Mesomeric Donation (+M)0.4Deactivation: Destabilizes anionic intermediate.
Part 3: Experimental Protocols

To generate the data above, rigorous kinetic assays are required. Simple


 values are insufficient for covalent inhibitors as they are time-dependent. You must determine 

(max inactivation rate) and

(reversible binding constant).
Protocol A: The "Jump-Dilution"

Assay

Use this protocol to characterize inhibitor efficiency against the protein target.

Reagents:

  • Target Enzyme (e.g., EGFR T790M).[1]

  • Substrate (Fluorogenic peptide).

  • Inhibitor (Ethynylpyrimidine derivative).

Workflow:

  • Incubation: Prepare 5-7 concentrations of inhibitor (

    
    ). Incubate with Enzyme for varying times (
    
    
    
    min).
  • Dilution: At each time point, rapidly dilute the mixture 50-fold into a solution containing saturating Substrate.

  • Measurement: Measure initial velocity (

    
    ) of substrate turnover.
    
  • Calculation:

    • Plot

      
       vs. time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. 
      
      
      
      and fit to the hyperbolic equation:
      
      
Protocol B: NMR-Based Intrinsic Reactivity Assay

Use this self-validating protocol to measure chemical reactivity (


) independent of protein binding.

Rationale: This assay eliminates protein conformational variables, isolating the electronic contribution of the warhead.

Steps:

  • Setup: Dissolve the ethynylpyrimidine (10 mM) in

    
    -DMSO.
    
  • Initiation: Add Cysteine methyl ester (20 mM) buffered in

    
     phosphate buffer (pH 7.4). Final solvent ratio 1:1 DMSO:Buffer.
    
  • Acquisition: Immediately start acquiring

    
     NMR spectra every 2 minutes for 60 minutes.
    
  • Tracking: Monitor the disappearance of the alkyne proton (singlet ~4.0-4.5 ppm) and the appearance of the vinyl sulfide alkene protons (doublets ~6.0-7.5 ppm).

  • Analysis: Integrate peaks relative to an internal standard (e.g., TMSP). Plot

    
     vs. time. The slope is 
    
    
    
    . Divide by
    
    
    to get
    
    
    .

ExperimentalWorkflow cluster_nmr NMR Kinetic Workflow Mix Mix: Warhead (10mM) + Thiol (20mM) in d6-DMSO/D2O Acquire Acquire 1H NMR (Interval: 2 min) Mix->Acquire Process Integrate Signals: Alkyne (Reactant) Vinyl (Product) Acquire->Process Calc Calculate k2 (Second Order Rate) Process->Calc

Figure 2: Workflow for NMR-based intrinsic reactivity profiling.[2]

Part 4: References
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Source: National Institutes of Health (NIH) / ACS Cent. Sci. URL:[Link] Relevance: Establishes the baseline for pyrimidine electrophilicity and substituent effects on reaction rates with cysteine.

  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition. Source: Journal of Medicinal Chemistry URL:[Link] Relevance: Defines the standard

    
     methodology and the importance of residence time in covalent drug design.
    
  • Regio- and Stereospecific Thiol-Thioalkyne Reaction Facilitated by Organic Base. Source: Journal of Organic Chemistry URL:[Link] Relevance: Provides the mechanistic proof for the regioselectivity of thiol addition to heteroaryl alkynes (Thiol-Yne chemistry).

  • Targeted Covalent Inhibitors: Acetylenic Warheads. Source: ACS Medicinal Chemistry Letters URL:[Link] Relevance: Specifically discusses alkynyl-based warheads in the context of kinase inhibition (e.g., EGFR).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethynyl-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Ethynyl-4-methoxypyrimidine. As a compound utilized in specialized research and development, particularly in medicinal chemistry and drug discovery, understanding its unique chemical properties is paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide moves beyond mere procedural lists to explain the chemical rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Assessment: A Functional Group Approach

A specific Safety Data Sheet (SDS) for this compound should always be consulted first. In its absence, a conservative approach based on an analysis of its constituent functional groups is a scientifically sound method for hazard assessment.

  • Pyrimidine Core : The pyrimidine ring is a fundamental heterocyclic motif in many biologically active molecules.[1][2] While the core itself is relatively stable, its derivatives must be handled as potentially bioactive and toxic compounds.

  • Methoxy Group (-OCH₃) : This group modifies the electronic properties of the pyrimidine ring but does not typically introduce exceptional disposal hazards.

  • Ethynyl Group (-C≡CH) : This terminal alkyne is the most significant feature for disposal considerations. Terminal alkynes can form potentially explosive acetylide salts upon contact with certain metals, particularly heavy metals like copper, silver, mercury, and lead. This reactivity dictates strict segregation protocols.

Based on the SDS of structurally similar compounds, an inferred hazard profile for this compound can be summarized as follows:

Hazard ClassificationDescriptionRationale / Supporting Evidence
Acute Oral Toxicity Harmful if swallowed.Based on the GHS classification for 2-Ethynyl-5-fluoro-4-methoxypyrimidine (H302)[3]
Skin Irritation Causes skin irritation.Based on the GHS classification for 2-Ethynyl-5-fluoro-4-methoxypyrimidine (H315)[3]
Eye Irritation Causes serious eye irritation.Based on the GHS classification for 2-Ethynyl-5-fluoro-4-methoxypyrimidine (H319)[3]
Aquatic Hazard Harmful to aquatic life.Based on the GHS classification for 2-Ethynyl-5-fluoro-4-methoxypyrimidine (H402)[3]
Reactivity Potential for forming explosive metal acetylides.A known chemical property of terminal alkynes.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all immediate safety measures are in place.

  • Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE) : A baseline of PPE is mandatory.

    • Eye Protection : Wear chemical safety goggles or glasses.[5]

    • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Change gloves immediately if contamination occurs.[5]

    • Body Protection : A standard laboratory coat must be worn and kept fully fastened.[5]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step to prevent dangerous chemical reactions.[6][7] The primary goal is to isolate the ethynyl moiety from incompatible materials.

Step-by-Step Collection Procedure:

  • Waste Classification : This compound must be classified as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA).[6][8] Never dispose of it in regular trash or down the sewer system.[6]

  • Container Selection :

    • Solid Waste : Collect unused powder, contaminated weigh boats, pipette tips, and gloves in a dedicated, sealable hazardous waste container made of compatible plastic (e.g., HDPE) or glass.[5][6]

    • Liquid Waste : Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5] Ensure the container material is compatible with the solvent used (e.g., glass for organic solvents).

  • Segregation of Incompatibles : It is imperative to prevent the mixing of this waste with other chemical streams.

    • DO NOT MIX with solutions containing heavy metal salts (e.g., copper, silver, lead, mercury).

    • DO NOT MIX with strong oxidizing or reducing agents.[4]

    • DO NOT MIX with strong acids or bases unless part of a specific neutralization protocol conducted by trained personnel.

  • Labeling : All waste containers must be accurately and clearly labeled.[9] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific solvent if it is a liquid waste stream.

    • An indication of the hazards (e.g., "Toxic," "Irritant," "Reactive").

    • The date when waste was first added to the container (accumulation start date).

Disposal Workflow Decision Diagram

The following diagram outlines the logical workflow for the proper collection and handling of waste streams containing this compound.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream Start Waste Generated (this compound) Solid_Waste Contaminated PPE, Weigh Boats, Spatulas, Unused Reagent Start->Solid_Waste Is it solid? Liquid_Waste Aqueous or Organic Solvent Solutions Start->Liquid_Waste Is it liquid? Solid_Container Labelled Solid Hazardous Waste Container (HDPE or Glass) Solid_Waste->Solid_Container Place into Final_Step Store in Designated Satellite Accumulation Area Away from Incompatibles Solid_Container->Final_Step Liquid_Container Labelled Liquid Hazardous Waste Container (Chemically Compatible) Liquid_Waste->Liquid_Container Collect in Liquid_Container->Final_Step Pickup Arrange Pickup by Licensed Hazardous Waste Disposal Service Final_Step->Pickup

Caption: Decision workflow for segregating and containerizing this compound waste.

Final Disposal Pathway and Regulatory Compliance

The final step in the lifecycle of this chemical waste is its compliant removal and destruction.

  • Professional Disposal : All waste containing this compound must be disposed of through a licensed and certified hazardous waste management company.[5][10] These companies are equipped to handle and transport hazardous materials according to strict regulations.

  • Destruction Method : The standard and most effective method for the final disposal of this type of organic compound is high-temperature incineration at a permitted facility.[10] This process ensures the complete destruction of the molecule, preventing its release into the environment.

  • Regulatory Adherence : All disposal activities must comply with federal regulations set by the Environmental Protection Agency (EPA) under RCRA, as well as any applicable state and local rules.[6][8] Academic laboratories may operate under specific regulations such as 40 CFR Part 262, Subpart K, which provides alternative standards for managing hazardous waste in academic settings.[8][11]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and environmental stewardship.

References

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  • Sigma-Aldrich (2025). Safety Data Sheet for 2,4-Dimethoxypyrimidine. Sigma-Aldrich.
  • BenchChem (2025). Proper Disposal of 4'-Ethynyl-2'-deoxycytidine (EdC): A Step-by-Step Guide. BenchChem.
  • Santa Cruz Biotechnology (n.d.). Safety Data Sheet for Ethynyl Estradiol. Santa Cruz Biotechnology.
  • Acros Organics (2013). Safety Data Sheet for 2-Chloro-4-methylpyrimidine. Fisher Scientific.
  • Fisher Scientific (2025). Safety Data Sheet for Pyrimidine, 4-methyl-. Fisher Scientific.
  • MarkHerb (n.d.).
  • Synblock (n.d.). 5-chloro-2-ethynyl-4-methoxypyrimidine. Synblock.
  • UNODC (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Unnamed Publisher (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
  • Tolba, M. S. et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-134.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethynyl-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of chemical reactivity. This guide provides essential, field-proven safety and handling protocols for 2-Ethynyl-4-methoxypyrimidine. The procedures outlined here are designed not merely as a list of rules, but as a self-validating system of safe laboratory practices, explaining the causality behind each recommendation to build a culture of safety and trust.

Hazard Assessment: Understanding the Molecule

While comprehensive toxicological data for this compound may not be extensively published, a rigorous hazard assessment can be conducted by analyzing its constituent functional groups: the pyrimidine core and the ethynyl group.

  • Pyrimidine Core: Pyrimidine derivatives can exhibit a range of biological activities and associated toxicities. Structurally similar compounds are known to be irritants. For instance, 2-Ethynylpyrimidine is classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1][2]. It is prudent to assume this compound shares these hazardous properties.

  • Ethynyl Group: The terminal alkyne (ethynyl group) introduces a higher degree of reactivity. Alkynes can be unstable and may react dangerously under certain conditions, such as exposure to heat, pressure, or incompatible materials[3][4]. This reactivity is essential for its use in synthesis but also underscores the need for meticulous handling.

Given these characteristics, we must treat this compound as a compound that is potentially harmful, an irritant to the skin, eyes, and respiratory system, and dangerously reactive under specific conditions. The fundamental principle is to minimize all routes of exposure—dermal, ocular, inhalation, and ingestion[5].

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedure being performed. The following table summarizes the required PPE for handling this compound in various laboratory scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Safety glasses with side shields (minimum); Chemical splash goggles recommended.[6][7]Disposable nitrile gloves (minimum).[3] Consider double-gloving.[8]Flame-resistant lab coat, fully buttoned.[9]Not generally required if performed in a certified chemical fume hood.
Preparing Solutions / Transfers Chemical splash goggles.[5]Chemical-resistant nitrile gloves. Change immediately if contaminated.[9][10]Flame-resistant lab coat. Consider a chemically resistant apron.[10]All work must be conducted in a certified chemical fume hood.[3][5]
Large-Scale Operations (>1g) Chemical splash goggles and a full-face shield.[5][11]Double-gloving with chemically resistant nitrile gloves.[8][12]Flame-resistant lab coat and a chemically resistant apron.[10]All work must be conducted in a certified chemical fume hood.[3][5]
Cleaning Spills Chemical splash goggles and a full-face shield.[5]Heavy-duty nitrile or butyl rubber gloves over inner nitrile gloves.[3]Chemically resistant apron over a lab coat.[10]May be required depending on spill size and location; consult SDS and safety officer.[7][10]
Eye and Face Protection
  • Causality: The eyes are highly susceptible to chemical splashes and airborne particles. Pyrimidine derivatives are known eye irritants[1][2].

  • Protocol:

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory.

    • Recommended: When handling the liquid form or solutions of this compound, chemical splash goggles that form a seal around the eyes are required to protect against splashes[5].

    • Enhanced Protection: For procedures with a significant risk of splashing or explosion (e.g., large-scale reactions, work under pressure), a full-face shield must be worn in addition to chemical splash goggles[5][7].

Hand Protection
  • Causality: Direct skin contact is a primary route of exposure. Substituted pyrimidines can cause skin irritation[1]. Gloves serve as the first line of defense.

  • Protocol:

    • Glove Selection: Disposable nitrile gloves are the standard choice for incidental contact, offering good resistance to a variety of chemicals[3][10]. Always inspect gloves for tears or punctures before use[6].

    • Double Gloving: When handling concentrated solutions or for prolonged operations, wearing two pairs of nitrile gloves is a best practice[8][12]. The outer glove is placed over the cuff of the lab coat, and the inner glove is tucked under the cuff[13]. This provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.

    • Hygiene: Never wear gloves outside the laboratory to prevent the contamination of common surfaces[5]. Wash hands thoroughly with soap and water after removing gloves[6].

Body Protection
  • Causality: Protective clothing shields the skin from spills and contamination.

  • Protocol:

    • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory[9].

    • Apron: For large-scale work or when there is a significant splash hazard, a chemically resistant apron should be worn over the lab coat[10].

    • Personal Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are required at all times in the laboratory[9][10].

Respiratory Protection
  • Causality: Inhalation of airborne powders or vapors can cause respiratory tract irritation[1]. Engineering controls are the primary method to mitigate this risk.

  • Protocol:

    • Primary Control: All procedures involving this compound, including weighing, must be performed within a properly functioning and certified chemical fume hood to prevent the inhalation of vapors or dust[3][5].

    • Respirator Use: If engineering controls fail or during a large-scale spill cleanup where airborne concentrations may exceed exposure limits, a respirator may be necessary. Respirator use requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing[7][9].

Operational and Disposal Plan

A safe workflow minimizes risk at every stage, from receiving the chemical to its final disposal.

Workflow: From Receipt to Disposal

The following diagram outlines the critical steps for safely handling this compound.

G cluster_prep Preparation & Storage cluster_handling Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Receipt Receive & Verify Chemical Store Store in Cool, Dry, Ventilated Area Away from Incompatibles [9] Receipt->Store MSDS Review MSDS & SOPs [5] Store->MSDS PPE_Don Don Appropriate PPE (See Table) [8] MSDS->PPE_Don Weigh Weigh Solid Compound PPE_Don->Weigh Enter Hood Prepare Prepare Solution Weigh->Prepare React Perform Reaction/Use Prepare->React Decon Decontaminate Glassware & Surfaces React->Decon Post-Experiment Waste_Sol Collect Solid Waste in Labeled Container [17] React->Waste_Sol Waste_Liq Collect Liquid Waste in Labeled Container [17] React->Waste_Liq Spill Spill Occurs React->Spill PPE_Doff Doff & Dispose of Contaminated PPE [18] Decon->PPE_Doff Waste_Disposal Dispose via Certified Hazardous Waste Program [9] Waste_Sol->Waste_Disposal Waste_Liq->Waste_Disposal Evacuate Evacuate Area [1] Spill->Evacuate Notify Notify Supervisor/EH&S Spill->Notify Cleanup Clean Up Using Spill Kit (with enhanced PPE) [19] Spill->Cleanup Cleanup->Waste_Disposal

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.